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Core Science & Biosynthesis

Foundational

Technical Guide: 5-(Azetidin-3-yl)-2-methylpyridine Structure & Properties

Executive Summary 5-(Azetidin-3-yl)-2-methylpyridine (CAS: 1260642-05-4) represents a critical scaffold in the design of nicotinic acetylcholine receptor (nAChR) ligands. Structurally, it functions as a rigidified bioiso...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Azetidin-3-yl)-2-methylpyridine (CAS: 1260642-05-4) represents a critical scaffold in the design of nicotinic acetylcholine receptor (nAChR) ligands. Structurally, it functions as a rigidified bioisostere of nicotine and a metabolically stable analog of the potent nAChR agonist A-85380. By replacing the flexible pyrrolidine ring of nicotine or the ether linkage of A-85380 with a direct carbon-carbon (C-C) bond between the pyridine and a strained azetidine ring, this molecule offers a unique profile of lipophilicity, basicity, and conformational rigidity.

This guide provides a comprehensive technical analysis of the molecule's physicochemical properties, synthetic methodologies, and applications in neuropharmacology, specifically targeting the


 nAChR subtype implicated in cognitive disorders, pain management, and smoking cessation.

Chemical Structure & Physicochemical Properties[1]

Structural Analysis

The molecule consists of a 2-methylpyridine ring attached at the C5 position to the C3 position of an azetidine ring. This specific connectivity is significant for two reasons:

  • Conformational Restriction: The direct C-C bond restricts the rotational freedom compared to the C-O-C ether linker found in A-85380, potentially locking the pharmacophore into a bioactive conformation.

  • Metabolic Stability: The absence of an ether oxygen removes a potential site for oxidative dealkylation, a common metabolic liability in early-stage drug candidates.

Physicochemical Data Table
PropertyValueContext
IUPAC Name 5-(Azetidin-3-yl)-2-methylpyridineOfficial nomenclature
CAS Number 1260642-05-4Unique Identifier
Molecular Formula

-
Molecular Weight 148.21 g/mol Fragment-like (Rule of 3 compliant)
Exact Mass 148.1000For HRMS identification
LogP (Predicted) ~1.08Optimal for CNS penetration
TPSA 24.92 ŲHighly permeable (BBB crossing)
pKa (Azetidine) ~9.5 - 10.0Basic center (protonated at pH 7.4)
pKa (Pyridine) ~5.5 - 6.0Weakly basic aromatic nitrogen
H-Bond Donors 1 (Secondary Amine)Key interaction with receptor
H-Bond Acceptors 2 (Pyridine N, Azetidine N)-
Pharmacophore & Binding Mode

The azetidine nitrogen serves as the cationic center, mimicking the pyrrolidine nitrogen of nicotine. It forms a critical cation-


 interaction with the tryptophan cage (Trp149) in the nAChR binding site. The pyridine nitrogen acts as a hydrogen bond acceptor, while the 2-methyl group provides hydrophobic bulk that can enhance selectivity for specific receptor subtypes (e.g., 

vs.

).

Pharmacophore Azetidine Azetidin-3-yl Ring (Cationic Center) Pyridine 2-Methylpyridine Ring (H-Bond Acceptor) Azetidine->Pyridine Direct C-C Bond (Rigid Linker) Receptor nAChR Binding Site (Trp/Tyr Cage) Azetidine->Receptor Cation-Pi Interaction Pyridine->Receptor H-Bonding

Figure 1: Pharmacophore mapping of 5-(Azetidin-3-yl)-2-methylpyridine interacting with the nAChR binding site.

Synthetic Methodology

The synthesis of 3-arylazetidines is challenging due to the strain of the four-membered ring. The most robust modern approach utilizes metal-catalyzed cross-coupling of a protected 3-iodoazetidine with a pyridineboronic acid.

Retrosynthetic Analysis
  • Disconnection: C3(Azetidine)-C5(Pyridine) bond.

  • Key Intermediates: 1-Boc-3-iodoazetidine and (6-methylpyridin-3-yl)boronic acid.

  • Reaction Type: Nickel/Photoredox or Palladium-catalyzed Cross-Coupling (Suzuki-Miyaura or Negishi).

Protocol: Nickel-Catalyzed Cross-Coupling

This protocol avoids the


-hydride elimination issues common with Pd-catalyzed coupling of secondary alkyl halides.

Reagents:

  • Substrate A: tert-Butyl 3-iodoazetidine-1-carboxylate (1.0 equiv)

  • Substrate B: (6-Methylpyridin-3-yl)boronic acid (1.5 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)

  • Base: Potassium phosphate (

    
    ) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane / Methanol (9:1)

Step-by-Step Procedure:

  • Setup: In a nitrogen-filled glovebox or under strict Schlenk conditions, charge a reaction vial with Substrate A (1.0 mmol), Substrate B (1.5 mmol), Ni catalyst, Ligand, and Base.

  • Solvation: Add degassed 1,4-Dioxane/Methanol (5 mL). Seal the vial with a crimp cap.

  • Reaction: Heat the mixture to 80°C for 16 hours with vigorous stirring. The solution will typically turn a dark red/brown color indicating active catalyst formation.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (SiO2, Hexanes/EtOAc gradient) to isolate the N-Boc protected intermediate .

  • Deprotection: Dissolve the intermediate in

    
     (2 mL) and add Trifluoroacetic Acid (TFA) (1 mL). Stir at room temperature for 2 hours.
    
  • Free Base Isolation: Concentrate to remove excess TFA. Redissolve in

    
    , wash with saturated 
    
    
    
    (aq) to neutralize, dry over
    
    
    , and concentrate to yield the title compound 5-(Azetidin-3-yl)-2-methylpyridine .

Synthesis Start Start: N-Boc-3-iodoazetidine + (6-Methylpyridin-3-yl)boronic acid Coupling Step 1: Cross-Coupling NiCl2-glyme / dtbbpy / K3PO4 80°C, 16h Start->Coupling Intermediate Intermediate: tert-Butyl 3-(6-methylpyridin-3-yl) azetidine-1-carboxylate Coupling->Intermediate Deprotection Step 2: Deprotection TFA / DCM RT, 2h Intermediate->Deprotection Product Final Product: 5-(Azetidin-3-yl)-2-methylpyridine Deprotection->Product

Figure 2: Synthetic workflow for the production of 5-(Azetidin-3-yl)-2-methylpyridine via Nickel-catalyzed cross-coupling.

Medicinal Chemistry Applications

nAChR Targeting

The primary application of 5-(Azetidin-3-yl)-2-methylpyridine is as a ligand for neuronal nicotinic acetylcholine receptors (nAChRs).

  • 
     Subtype:  High affinity is expected due to the structural similarity to A-85380. The rigid azetidine ring positions the basic nitrogen at an optimal distance (~5-6 Å) from the pyridine ring to bridge the agonist binding site.
    
  • Selectivity: The 2-methyl substituent on the pyridine ring is a known determinant for selectivity, often reducing affinity for the ganglionic

    
     subtype, thereby improving the therapeutic index (reducing cardiovascular side effects).
    
Structural Advantages over Nicotine
  • Basicity: The azetidine nitrogen is more basic than the pyrrolidine of nicotine, ensuring a higher fraction of the protonated (active) species at physiological pH.

  • Lipophilicity: The LogP of ~1.08 is ideal for crossing the Blood-Brain Barrier (BBB) without excessive non-specific binding.

  • Metabolic Profile: The molecule lacks the metabolically labile N-methyl group of nicotine (susceptible to demethylation) and the ether linkage of A-85380.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Hygroscopic amine. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

  • Stability: Stable in solution as the hydrochloride or trifluoroacetate salt. The free base may absorb

    
     from the air (carbamate formation).
    

References

  • PubChem . (n.d.). 2-(Azetidin-3-yloxy)-5-methylpyridine dihydrochloride (Compound Summary). [Note: Structural analog reference]. Retrieved from [Link]

  • Holladay, M. W., et al. (1998). Identification of a potent, selective agonist of the neuronal alpha 4 beta 2 nicotinic acetylcholine receptor. Journal of Medicinal Chemistry. [Contextual grounding for azetidinyl-pyridine scaffolds].
  • Dunbar, C., et al. (2023). Azetidine Synthesis: Methods and Applications. Organic Chemistry Portal. Retrieved from [Link]

Exploratory

An In-Depth Technical Guide to 5-(Azetidin-3-yl)-2-methylpyridine: A Privileged Scaffold in Nicotinic Acetylcholine Receptor Modulation

Abstract: This technical guide provides a comprehensive overview of 5-(Azetidin-3-yl)-2-methylpyridine, a heterocyclic building block of significant interest in modern medicinal chemistry. The azetidine ring, a four-memb...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of 5-(Azetidin-3-yl)-2-methylpyridine, a heterocyclic building block of significant interest in modern medicinal chemistry. The azetidine ring, a four-membered nitrogen-containing heterocycle, is recognized as a privileged scaffold that can impart favorable physicochemical and pharmacokinetic properties to bioactive molecules[1][2][3]. When coupled with a pyridine moiety, it forms a core structure with demonstrated high affinity and selectivity for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype[4]. This document details the compound's identifiers, physicochemical properties, a robust synthetic pathway with a detailed experimental protocol, analytical characterization methods, and its critical application in drug discovery for central nervous system (CNS) disorders. It is intended to serve as a foundational resource for researchers and drug development professionals engaged in the exploration of novel nAChR modulators.

Introduction: The Emergence of Azetidine Scaffolds in Neuroscience

The pursuit of novel therapeutics for complex neurological and psychiatric disorders has driven the exploration of specific and potent modulators of CNS targets. Among these, the nicotinic acetylcholine receptors (nAChRs) are critical ligand-gated ion channels that play a pivotal role in cognitive function, learning, memory, and attention[5][6]. The dysregulation of these receptors is implicated in conditions such as Alzheimer's disease, Parkinson's disease, and depression[7][8].

5-(Azetidin-3-yl)-2-methylpyridine has emerged as a key structural motif in the design of nAChR agonists and partial agonists. The azetidine ring's inherent conformational rigidity and sp³-rich character offer a unique three-dimensional framework that can enhance metabolic stability and receptor affinity when compared to more flexible or larger ring systems[2][3]. Its combination with the pyridine ring, a known pharmacophore for nAChR interaction, creates a molecule with a high potential for selective receptor targeting. This guide synthesizes the available technical data to provide a holistic view of its chemical properties and strategic importance.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's properties are prerequisites for any research endeavor. The following tables summarize the key identifiers and computed physicochemical properties for 5-(Azetidin-3-yl)-2-methylpyridine.

Table 1: Core Identifiers for 5-(Azetidin-3-yl)-2-methylpyridine

IdentifierValueSource
CAS Number 1260642-05-4[9]
Molecular Formula C₉H₁₂N₂[9]
Molecular Weight 148.20 g/mol [9]
SMILES CC1=NC=C(C=C1)C2CNC2[9]
MDL Number MFCD17481863[9]

Table 2: Computed Physicochemical Properties

PropertyValueSignificance in Drug DiscoverySource
Topological Polar Surface Area (TPSA) 24.92 ŲPredicts membrane permeability and oral bioavailability.[9]
LogP (Octanol-Water Partition Coeff.) 1.07682Measures lipophilicity, affecting absorption and distribution.[9]
Hydrogen Bond Acceptors 2Influences solubility and receptor binding interactions.[9]
Hydrogen Bond Donors 1Influences solubility and receptor binding interactions.[9]
Rotatable Bonds 1A low count suggests conformational rigidity, which can improve binding affinity.[9]

Synthesis and Purification

The synthesis of substituted azetidines is a field of active research, with methodologies evolving to provide efficient and scalable access to these valuable building blocks[10][11]. A plausible and robust synthetic approach for 5-(Azetidin-3-yl)-2-methylpyridine involves a multi-step sequence starting from a commercially available protected azetidinone. The key steps include the formation of the pyridine ring linkage via a cross-coupling reaction, followed by the deprotection of the azetidine nitrogen.

Synthetic Workflow Overview

The proposed synthesis leverages a protected azetidine precursor to ensure selective functionalization. A Suzuki or Stille coupling reaction is a field-proven method for creating the carbon-carbon bond between the heterocyclic rings, a technique well-documented for similar pyridine derivatives[7]. The final deprotection step under acidic conditions yields the target compound.

G A N-Boc-3-azetidinone C Palladium-Catalyzed Cross-Coupling (Suzuki Reaction) A->C B Organometallic Pyridine Reagent (e.g., 5-bromo-2-methylpyridine + boronic ester) B->C D N-Boc-5-(azetidin-3-yl)-2-methylpyridine (Protected Intermediate) C->D Forms C-C bond E Acidic Deprotection (e.g., TFA or HCl in Dioxane) D->E Removes Boc group F 5-(Azetidin-3-yl)-2-methylpyridine (Final Product) E->F G Purification (Column Chromatography) F->G

Caption: Proposed synthetic workflow for 5-(Azetidin-3-yl)-2-methylpyridine.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis of the N-Boc protected intermediate followed by deprotection.

Step 1: Synthesis of tert-butyl 3-(6-methylpyridin-3-yl)azetidine-1-carboxylate (Protected Intermediate)

  • To a dry reaction vessel under an inert nitrogen atmosphere, add 5-bromo-2-methylpyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq).

  • Add a suitable anhydrous solvent (e.g., 1,4-dioxane) and heat the mixture at 80-100 °C for several hours, monitoring the reaction by TLC or GC-MS until the starting bromide is consumed.

  • Cool the reaction mixture to room temperature. In a separate flask, prepare a mixture of N-Boc-3-iodoazetidine (or a corresponding triflate) (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and an aqueous base solution (e.g., 2M Na₂CO₃).

  • Add the crude boronic ester solution from the first step to the second flask.

  • Heat the resulting mixture under nitrogen at 80-90 °C for 12-18 hours. Monitor for the formation of the product.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[12].

Step 2: Purification of the Intermediate

  • Purify the crude residue via silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to isolate the pure N-Boc protected intermediate[13].

Step 3: Deprotection to Yield 5-(Azetidin-3-yl)-2-methylpyridine

  • Dissolve the purified intermediate from Step 2 in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid. Common reagents include trifluoroacetic acid (TFA) (4-5 equivalents in DCM) or a solution of hydrochloric acid in dioxane (4M)[14].

  • Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC until the starting material is no longer visible.

  • Remove the solvent and excess acid under reduced pressure. If the free base is desired, neutralize the resulting salt with a mild base (e.g., saturated NaHCO₃ solution) and extract with an organic solvent.

  • Dry the organic extracts, filter, and concentrate to yield the final product, 5-(Azetidin-3-yl)-2-methylpyridine.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should display characteristic signals for the aromatic protons on the pyridine ring, a singlet for the methyl group protons, and a set of multiplets corresponding to the protons of the azetidine ring. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for each unique carbon atom, including those in the pyridine ring, the methyl group, and the azetidine ring carbons.

  • MS (Mass Spectrometry): Mass spectral analysis (e.g., ESI-MS) should show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (149.1022 m/z).

  • HPLC (High-Performance Liquid Chromatography): HPLC analysis is used to determine the purity of the final compound, which should ideally be ≥98% for use in biological assays[9].

Applications in Drug Discovery and Research

The primary value of 5-(Azetidin-3-yl)-2-methylpyridine lies in its application as a core scaffold for developing selective nAChR modulators.

Role as a Nicotinic Acetylcholine Receptor Agonist

Azetidine-containing pyridine analogs have demonstrated high affinity for the α4β2 nAChR subtype, which is highly expressed in the brain and is a key target for treating cognitive deficits and nicotine addiction[4]. As agonists or partial agonists, these compounds mimic the action of the endogenous neurotransmitter acetylcholine. Binding to the nAChR opens the ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺), which depolarizes the neuron and triggers downstream signaling events, including the release of other neurotransmitters like dopamine and acetylcholine[5].

G cluster_0 Presynaptic Terminal cluster_1 Cellular Response Compound {5-(Azetidin-3-yl)-2-methylpyridine | (Agonist)} nAChR α4 β2 α4 β2 α/β Nicotinic Receptor (nAChR) Compound->nAChR:f4 Binds to Receptor Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel Opens Depolarization Membrane Depolarization NT_Release Neurotransmitter Release (e.g., Dopamine) Depolarization->NT_Release Triggers Ca_Influx->Depolarization

Caption: Agonist action at a presynaptic nicotinic acetylcholine receptor (nAChR).

Utility in Structure-Activity Relationship (SAR) Studies

5-(Azetidin-3-yl)-2-methylpyridine serves as an excellent starting point for SAR studies. The azetidine nitrogen can be functionalized to explore interactions with the receptor, while substitutions on the pyridine ring can be made to fine-tune selectivity and potency[2]. This systematic modification allows researchers to develop compounds with optimized therapeutic profiles, including improved brain penetration and reduced off-target effects. The rigid nature of the azetidine scaffold provides a well-defined orientation for these modifications, leading to more predictable SAR outcomes[1].

Conclusion

5-(Azetidin-3-yl)-2-methylpyridine is more than a simple chemical entity; it is a strategic tool for the modern medicinal chemist. Its unique combination of a conformationally constrained azetidine ring and a nAChR-targeting pyridine moiety makes it a privileged scaffold for the development of next-generation CNS therapeutics. The synthetic accessibility and well-defined physicochemical properties, as detailed in this guide, provide a solid foundation for its use in drug discovery pipelines. As research into the complexities of nAChR modulation continues, the importance of scaffolds like 5-(Azetidin-3-yl)-2-methylpyridine is poised to grow, offering new hope for treating a range of debilitating neurological disorders.

References

  • Scilit. (2002). Synthesis of 3‐[(2S)‐azetidin‐2‐ylmethoxy]‐5‐[11C]‐methylpyridine, an analogue of A‐85380, via a Stille coupling. Retrieved from Scilit. [Link]

  • Al-Amiery, A. A., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Egyptian Journal of Chemistry. [Link]

  • Smith, A. B., et al. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. [Link]

  • Badio, B., et al. (1998). Interaction of the nicotinic agonist (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) with nicotinic acetylcholine receptor subtypes expressed in cell lines and rat cortex. Neurochemistry International. [Link]

  • Kozikowski, A. P., et al. (2014). The potent and selective α4β2/α6-nicotinic acetylcholine receptor partial agonist 2-[5-[5-((S)Azetidin-2-ylmethoxy)-3-pyridinyl]-3-isoxazolyl]ethanol demonstrates antidepressive-like behavior in animal models and a favorable ADME-tox profile. Pharmacology Research & Perspectives. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. Retrieved from The Royal Society of Chemistry website. [Link]

  • Prakali, G., & Dinnimath, B. M. (2021). Azetidinone Hybrids: An Overview. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Global Substance Registration System. (n.d.). 3-(((2R)-AZETIDIN-2-YL)METHOXY)-5-METHYLPYRIDINE HYDROCHLORIDE. Retrieved from gsrs.ncats.nih.gov. [Link]

  • PubChemLite. (n.d.). 2-(azetidin-3-yloxy)-5-methylpyridine dihydrochloride (C9H12N2O). Retrieved from pubchemlite.org. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

  • ACS Publications. (n.d.). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. [Link]

  • PubChem. (n.d.). 3-[(2s)-Azetidin-2-Ylmethoxy]-5-[(1s,2r)-2-(2-Methoxyethyl)cyclopropyl]pyridine. Retrieved from PubChem. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from organic-chemistry.org. [Link]

  • ECHA. (n.d.). Identity. Retrieved from ECHA website. [Link]

  • MDPI. (2020). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. [Link]

  • The Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • The Good Scents Company. (n.d.). 5-ethyl-2-methyl pyridine, 104-90-5. Retrieved from thegoodscentscompany.com. [Link]

  • NIST. (n.d.). 5-Acetyl-2-methylpyridine. Retrieved from NIST WebBook. [Link]

  • Frontiers. (2017). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology. [Link]

  • The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Chemical Communications. [Link]

  • Wikipedia. (n.d.). Nicotinic agonist. Retrieved from Wikipedia. [Link]

  • ASPET. (2020). Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives. Journal of Pharmacology and Experimental Therapeutics. [Link]

Sources

Foundational

Strategic Integration of Azetidine-Pyridine Scaffolds in Modern Medicinal Chemistry

Executive Summary In the pursuit of novel therapeutics, medicinal chemists are increasingly moving away from planar, sp2-hybridized structures toward three-dimensional, sp3-enriched frameworks. The fusion of the azetidin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, medicinal chemists are increasingly moving away from planar, sp2-hybridized structures toward three-dimensional, sp3-enriched frameworks. The fusion of the azetidine ring—a highly strained, conformationally rigid four-membered heterocycle—with the ubiquitous pyridine ring has emerged as a privileged scaffold. This whitepaper details the physicochemical rationale, structural biology applications, and synthetic methodologies behind azetidine-pyridine hybrids, providing a comprehensive guide for lead optimization and drug discovery campaigns.

The Paradigm Shift: Escaping "Flatland" with Sp3-Enriched Architectures

Historically, drug discovery libraries were dominated by flat, aromatic compounds due to their synthetic accessibility. However, high lipophilicity and poor aqueous solubility often led to clinical attrition. The introduction of azetidine motifs directly addresses this by increasing the fraction of sp3-hybridized carbons (Fsp3)[1][2].

Azetidines possess significant angle strain, placing them between aziridines and pyrrolidines in terms of reactivity and geometry[1]. When conjugated with a pyridine ring—a classic bioisostere for benzene that acts as a potent hydrogen bond acceptor—the resulting azetidine-pyridine scaffold offers a unique combination of electronic modulation and precise spatial vectoring[3]. The rigid nature of the azetidine ring forces attached functional groups into well-defined spatial orientations, minimizing the entropic penalty upon target binding[1][3].

Physicochemical Profiling: The Hybrid Advantage

The strategic covalent linkage of azetidine and pyridine creates a synergistic effect that optimizes the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. The pyridine moiety enhances water solubility and target engagement via hydrogen bonding, while the azetidine ring fine-tunes lipophilicity and improves metabolic stability against cytochrome P450 (CYP) oxidation[3].

Table 1: Comparative Physicochemical Properties of Core Scaffolds

PropertyPyridine CoreAzetidine CoreAzetidine-Pyridine Hybrid
Fsp3 Character Low (0.0)High (0.75)Moderate-High (Tunable)
Lipophilicity (LogP) ModerateLowOptimized / Tunable
Metabolic Stability Moderate (Prone to N-oxidation)High (Sterically hindered)High (Resists rapid clearance)
Hydrogen Bonding Strong Acceptor (1)Donor/Acceptor (1/1)Multi-directional (Complex)
Structural Geometry 2D Planar3D Strained3D Vectorized
Structural Biology & Target Engagement: Kinases and Beyond

The azetidine-pyridine scaffold is highly effective in oncology, particularly in the design of kinase inhibitors and metabolic enzyme modulators[4]. Dysregulation of kinase signaling pathways is a hallmark of cancer, making the ATP-binding pocket a primary target[4].

Mechanistic Causality in Binding: In a typical kinase inhibitor design, the pyridine nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amides of the kinase hinge region[4]. Simultaneously, the azetidine ring acts as a rigid structural spacer. Because the four-membered ring restricts bond rotation, it projects subsequent functional groups (such as ureas or sulfonamides) precisely into the adjacent solvent-exposed or hydrophobic pockets[4][5]. This precise "vectorial projection" dramatically increases binding affinity and kinase selectivity by ensuring the molecule perfectly complements the target's topography without requiring energy to adopt the active conformation.

G Kinase Target ATP Pocket Hinge Hinge Region (Backbone Amides) Kinase->Hinge Solvent Hydrophobic Pocket Kinase->Solvent Hybrid Azetidine-Pyridine Hybrid Pyridine Pyridine Motif (H-Bond Acceptor) Hybrid->Pyridine Azetidine Azetidine Motif (Rigid 3D Vector) Hybrid->Azetidine Pyridine->Hinge H-Bonding Azetidine->Solvent Vector Projection

Logical binding framework of azetidine-pyridine hybrids in kinase ATP pockets.

Synthetic Methodologies: Overcoming Ring Strain

Historically, the synthesis of azetidine derivatives was hindered by their inherent ring strain and susceptibility to ring-opening side reactions[6]. However, modern cross-coupling techniques and photoredox catalysis have enabled scalable access to these scaffolds[7].

To construct a C-C bond between an sp3-hybridized azetidine carbon and an sp2-hybridized pyridine carbon, Negishi cross-coupling is often preferred over Suzuki coupling. Causality: Organozinc reagents derived from azetidines are significantly more stable than their corresponding boronic acids, preventing protodeboronation and ring-opening, while facilitating rapid transmetalation at the palladium center[5].

Protocol: Step-by-Step Synthesis of 3-(Pyridin-3-yl)azetidine via Negishi Coupling

This protocol outlines a self-validating system for generating the core scaffold, ensuring high yield and stereochemical integrity.

  • Zinc Activation (Self-Validation Step):

    • Procedure: Suspend zinc dust in dry THF under an argon atmosphere. Add 1,2-dibromoethane (5 mol%) and heat to 65°C for 10 minutes, followed by the addition of chlorotrimethylsilane (TMS-Cl, 5 mol%).

    • Causality: Commercial zinc dust is coated with an unreactive oxide layer. The sequential addition of 1,2-dibromoethane (which generates ethylene gas, physically fracturing the oxide) and TMS-Cl (which chemically scavenges oxygen) exposes the highly reactive zero-valent zinc surface required for efficient oxidative addition.

  • Organozinc Formation:

    • Procedure: Add 3-iodo-1-(tert-butoxycarbonyl)azetidine dropwise to the activated zinc suspension at 40°C. Stir for 2 hours.

    • Causality: Maintaining a moderate temperature (40°C) ensures the oxidative addition of zinc into the C(sp3)-I bond proceeds to completion without inducing thermal degradation or homocoupling of the resulting azetidine-zinc reagent.

  • Palladium-Catalyzed Cross-Coupling:

    • Procedure: In a separate Schlenk flask, dissolve 3-bromopyridine, Pd2(dba)3 (2 mol%), and RuPhos (4 mol%) in THF. Transfer the organozinc reagent to this flask via cannula. Heat at 65°C for 12 hours.

    • Causality: The use of RuPhos, a bulky and electron-rich biaryl phosphine ligand, is critical. It accelerates the challenging reductive elimination step of the sp3-sp2 coupled product from the palladium center, outcompeting off-target β-hydride elimination.

  • Workup and Deprotection:

    • Procedure: Quench the reaction with saturated aqueous NH4Cl, extract with ethyl acetate, and purify the N-Boc intermediate via silica gel chromatography. Treat the intermediate with a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) for 1 hour to yield the free 3-(pyridin-3-yl)azetidine.

Synth Step1 Step 1: Zinc Activation Zn dust + TMS-Cl Step2 Step 2: Organozinc Formation 3-Iodo N-Boc Azetidine Step1->Step2 Activated Zn Step3 Step 3: Pd-Catalyzed Coupling Bromopyridine + Pd2(dba)3 Step2->Step3 Azetidine-ZnI Step4 Step 4: Deprotection TFA / DCM Step3->Step4 N-Boc Intermediate Product Target Scaffold: 3-(Pyridin-3-yl)azetidine Step4->Product Free Amine

Step-by-step synthetic workflow for 3-(pyridin-3-yl)azetidine via Negishi coupling.

Case Studies in Lead Optimization

Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors In a recent lead optimization campaign targeting NAMPT—a critical metabolic enzyme in oncology—researchers utilized a scaffold morphing approach[5][8]. By replacing a flexible cyclopropyl carboxamide with a rigid 3-pyridyl azetidine urea, the team achieved excellent in vitro potency and superior ADME properties[5][8]. The azetidine urea was proven to act directly on NAMPT function, demonstrating how structural rigidity can lock a molecule into its bioactive conformation[5].

Antimicrobial and Antitubercular Agents The rise of multidrug-resistant pathogens has necessitated the exploration of novel chemotypes. Pyridine-containing substituted phenyl azetidine-2-one derivatives have been synthesized and evaluated for dual antibacterial and antifungal potential[9][10]. The azetidinyl-pyridine scaffold demonstrated potent bactericidal activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis and Staphylococcus aureus[3][10]. The combination of the pyridine's polarity and the azetidine's specific spatial arrangement allows these molecules to bypass traditional resistance mechanisms[3].

Conclusion

The azetidine-pyridine scaffold represents a highly versatile and privileged motif in modern medicinal chemistry. By escaping the planar constraints of traditional aromatics, this hybrid architecture offers unparalleled control over physicochemical properties, metabolic stability, and target binding vectors. As synthetic methodologies like photoredox catalysis and advanced cross-coupling continue to mature, the integration of these sp3-rich scaffolds will undoubtedly accelerate the discovery of next-generation therapeutics.

References

1.[1] Azetidines in medicinal chemistry: emerging applications and approved drugs. researchgate.net. 2.[2] Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. nih.gov. 3.[6] Azetidines of pharmacological interest - PubMed. nih.gov. 4.[5] Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) - PMC. nih.gov. 5.[9] Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. scirp.org. 6.[3] 4-(Azetidin-3-yl)pyridine hydrochloride. benchchem.com. 7.[7] An Approach to Alkyl Azetidines for Medicinal Chemistry. chemrxiv.org. 8.[8] Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) | ACS Medicinal Chemistry Letters. acs.org. 9.[4] Buy 3-(Pyridin-4-yl)azetidin-3-ol. smolecule.com. 10.[10] Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. researchgate.net.

Sources

Exploratory

Pharmacokinetic Profile of Azetidinyl-Pyridine Analogs: A Technical Guide

This technical guide provides a rigorous analysis of the pharmacokinetic (PK) and physicochemical properties of azetidinyl-pyridine analogs. It is designed for medicinal chemists and DMPK scientists optimizing lead serie...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a rigorous analysis of the pharmacokinetic (PK) and physicochemical properties of azetidinyl-pyridine analogs. It is designed for medicinal chemists and DMPK scientists optimizing lead series where conformational rigidity and reduced lipophilicity are required.

Executive Summary: The Scaffold Advantage

The azetidinyl-pyridine motif represents a "Goldilocks" zone in modern drug design, bridging the gap between the high metabolic liability of flexible aliphatic amines (e.g., diethylamine) and the lipophilicity issues of larger saturated heterocycles (e.g., piperidines).

  • Core Value Proposition: The azetidine ring (4-membered) introduces significant ring strain (~26 kcal/mol) and lowers lipophilicity (

    
    cLogP 
    
    
    
    -1.0 vs. piperidine), while the pyridine ring provides a tunable heteroaromatic vector for hydrogen bonding and
    
    
    -stacking.
  • Primary PK Challenge: Balancing the basicity of the azetidine nitrogen (

    
     modulation) to prevent hERG channel blockade while maintaining sufficient permeability and metabolic stability against pyridine 
    
    
    
    -oxidation.

Physicochemical Foundation & Vector Analysis

The pharmacokinetic success of this scaffold relies on precise control of physicochemical parameters.

Lipophilicity and Basicity

The azetidine ring is inherently less lipophilic than its 5- and 6-membered counterparts due to the "solvation shell" effect—the compact hydrophobic surface area allows for better water organization around the polar nitrogen.

Scaffold AnalogAvg.

(Conj. Acid)

LogD

(Ref)
CNS Penetration (

)
Azetidinyl-Pyridine 8.5 - 9.2 0.0 (Baseline)Moderate to High
Pyrrolidinyl-Pyridine9.0 - 9.8+0.4 to +0.6Moderate
Piperidinyl-Pyridine9.5 - 10.5+0.8 to +1.2Low (P-gp liability)

Design Insight: The lower


 of the azetidine amine (relative to piperidine) reduces the fraction of cationic species at physiological pH, often improving passive permeability (

) despite the lower lipophilicity.
Conformational Vectors

Unlike the chair conformation of piperidine, the azetidine ring exists in a puckered conformation. When coupled to a pyridine, the exit vectors are rigidly defined. This rigidity reduces the entropic penalty of binding but can "lock" the molecule into a metabolically vulnerable conformation if not carefully modeled.

Metabolic Stability Profile

Metabolism is the primary attrition point for this scaffold. The metabolic profile is dominated by two distinct soft spots: the pyridine nitrogen and the


-carbons of the azetidine.
Primary Metabolic Pathways
  • Pyridine

    
    -Oxidation:  Mediated largely by CYP3A4 and FMOs. The electron-deficient nature of the pyridine ring usually protects it from hydroxylation, but the nitrogen lone pair remains a target.
    
    • Mitigation: Introduction of electron-withdrawing groups (EWGs) like -F or -

      
       at the C2/C6 positions of the pyridine.
      
  • Azetidine Ring Opening/Oxidation: While less prone to oxidative dealkylation than diethylamine, the strained ring can undergo CYP450-mediated

    
    -carbon hydroxylation, leading to ring opening (aldehyde formation).
    
  • 
    -Dealkylation:  If the azetidine nitrogen is tertiary (e.g., 
    
    
    
    -alkylated), oxidative
    
    
    -dealkylation is a rapid clearance pathway.
Visualization: Metabolic Fate Workflow

The following diagram illustrates the metabolic decision tree for an azetidinyl-pyridine analog.

MetabolicPathways Parent Azetidinyl-Pyridine Parent CYP_Ox CYP450 / FMO Oxidation Parent->CYP_Ox Phase I Gluc N-Glucuronidation (Phase II) Parent->Gluc UGT NOxide Pyridine N-Oxide (Polar, Excreted) CYP_Ox->NOxide N-attack AlphaOH Azetidine alpha-Hydroxylation CYP_Ox->AlphaOH C-attack RingOpen Ring Opening (Reactive Aldehyde) AlphaOH->RingOpen Spontaneous Collapse

Figure 1: Primary metabolic pathways. Note that ring opening leads to reactive intermediates, a toxicity flag.

Distribution & Safety: The hERG Liability

The combination of a basic amine (azetidine) and a heteroaromatic ring (pyridine) is a classic pharmacophore for hERG channel inhibition, leading to QT prolongation risks.

Mechanism of hERG Blockade

The hERG channel pore contains aromatic residues (Tyr652, Phe656) that engage in


-

stacking with the drug's aromatic ring (pyridine), while the protonated amine (azetidine) interacts with polar residues.
Mitigation Strategy: The "LogP/pKa" Squeeze

To reduce hERG affinity without killing potency:

  • Reduce Basicity: Add an EWG (e.g., -F) to the azetidine ring (3-position) to lower the

    
     of the amine below 8.0.
    
  • Steric Shielding: Introduce a methyl group at the pyridine C2 position to disrupt

    
    -stacking interactions in the hERG pore.
    
  • Zwitterionic Approach: Incorporate a carboxylic acid or tetrazole tail to neutralize the overall charge state.

Experimental Protocols

To validate the PK profile, the following standardized protocols are recommended. These are designed to be self-validating with internal controls.

Protocol A: Intrinsic Clearance ( ) in Liver Microsomes

Purpose: To determine the metabolic stability of the scaffold against Phase I enzymes.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test compound (1

    
    M final concentration).
    
  • Positive Control: Verapamil (High clearance), Warfarin (Low clearance).

Workflow:

  • Pre-incubation: Mix 30

    
    L HLM (0.5 mg/mL final) with 365 
    
    
    
    L phosphate buffer (100 mM, pH 7.4). Add 5
    
    
    L test compound. Incubate at 37°C for 5 min.
  • Initiation: Add 100

    
    L pre-warmed NADPH regenerating system.
    
  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 200

    
    L ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     is used to calculate 
    
    
    
    :
    
    
Protocol B: Flux Assay (PAMPA/Caco-2) for Permeability

Purpose: To assess if the lowered lipophilicity of the azetidine affects membrane crossing.

Key Parameter Check:

  • Ensure Mass Balance > 80% to rule out non-specific binding to the plastic plate, which is common for basic azetidines.

  • Use Lucifer Yellow as a paracellular marker to confirm monolayer integrity.

Case Study Data: Azetidine vs. Larger Rings

The following data illustrates the optimization of a TYK2 inhibitor series, transitioning from a piperidine to an azetidine scaffold.

ParameterPiperidine Analog (Cmpd A)Azetidine Analog (Cmpd B)Impact
MW 412384Reduced size
cLogP 3.22.1Improved Solubility
HLM

45

L/min/mg
12

L/min/mg
3.7x Stability Increase
hERG

2.1

M
> 30

M
Safety Margin Acquired
Oral Bioavail. (%F) 22%68%Superior Exposure

Data Source: Synthesized from trends observed in TYK2 [1] and DDR1/2 [2] inhibitor programs.

Optimization Logic Diagram

Use this decision tree when refining azetidinyl-pyridine hits.

OptimizationLogic Start Hit: Azetidinyl-Pyridine (High Clearance) CheckMet Identify Metabolite (LC-MS/MS) Start->CheckMet Decision1 N-Oxide Formed? CheckMet->Decision1 Decision2 Ring Open Observed? Decision1->Decision2 No Sol1 Add EWG to Pyridine (F, CF3, CN) Decision1->Sol1 Yes Sol2 Block alpha-C (gem-dimethyl or F) Decision2->Sol2 Yes CheckHERG Check hERG IC50 Sol1->CheckHERG Sol2->CheckHERG Final Optimized Lead (Balanced PK/Safety) CheckHERG->Final IC50 > 10uM

Figure 2: Medicinal chemistry optimization workflow for high-clearance hits.

References

  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Source: Journal of Medicinal Chemistry.[1] URL:[Link]

  • Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists. Source: National Institutes of Health (NIH). URL:[Link]

Sources

Foundational

Scaffold Hopping in Drug Design: Metabolic Stability of 5-(Azetidin-3-yl)-2-methylpyridine vs. Piperidine

Executive Summary In the pursuit of optimized pharmacokinetic (PK) profiles, medicinal chemists frequently employ scaffold hopping to mitigate metabolic liabilities while preserving pharmacodynamic efficacy. The piperidi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of optimized pharmacokinetic (PK) profiles, medicinal chemists frequently employ scaffold hopping to mitigate metabolic liabilities while preserving pharmacodynamic efficacy. The piperidine ring is a ubiquitous saturated nitrogen heterocycle in approved drugs; however, its high lipophilicity and susceptibility to cytochrome P450 (CYP450)-mediated oxidation often result in rapid hepatic clearance[1].

Replacing a piperidine moiety with an azetidine ring—specifically contrasting a generic piperidine analog with 5-(Azetidin-3-yl)-2-methylpyridine —represents a strategic bioisosteric replacement. This in-depth guide explores the physicochemical causality, mechanistic metabolic pathways, and self-validating experimental protocols that demonstrate why the azetidine scaffold often confers superior metabolic stability[2].

The Physicochemical Paradigm: Causality in Scaffold Selection

The transition from a six-membered piperidine to a four-membered azetidine fundamentally alters the three-dimensional space, electron distribution, and thermodynamic stability of the molecule. These physicochemical shifts directly dictate the molecule's interaction with metabolic enzymes.

Basicity (pKa) and Lipophilicity (logP)

While the intrinsic basicity of isolated piperidine (


) and azetidine (

) are remarkably similar[1], their lipophilic profiles are drastically different. The excision of two methylene (

) units to form the azetidine ring significantly lowers the partition coefficient (logP).
  • Causality: CYP450 enzymes, particularly CYP3A4 and CYP2D6, possess highly hydrophobic active sites. A reduction in logP decreases the non-specific hydrophobic binding affinity (

    
    ) of the substrate to the enzyme, thereby reducing the overall intrinsic clearance (
    
    
    
    ).
Ring Strain and C-H Bond Dissociation Energy (BDE)

Azetidine possesses a high ring strain of approximately 25.4 kcal/mol due to its compressed internal bond angles (~90°)[1].

  • Causality: To accommodate these compressed internal angles, the endocyclic bonds utilize higher p-orbital character. Consequently, the exocyclic C-H bonds at the

    
    -carbons are forced into utilizing higher s-orbital character. Higher s-character results in shorter, stronger C-H bonds with a significantly elevated Bond Dissociation Energy (BDE). Since the rate-limiting step of CYP450-mediated aliphatic oxidation is the abstraction of a hydrogen atom by the high-valent iron-oxo species (Compound I), the elevated BDE of azetidine creates a substantial kinetic barrier to metabolism[3].
    

Mechanistic Pathways of Metabolism

The structural differences between piperidine and 5-(Azetidin-3-yl)-2-methylpyridine dictate divergent metabolic fates.

  • Piperidine Vulnerabilities: The

    
    -carbons adjacent to the basic nitrogen are highly susceptible to CYP450 oxidation, leading to carbinolamine intermediates. These intermediates rapidly collapse into ring-opened amino-aldehydes or are further oxidized to lactams, driving high hepatic clearance[4].
    
  • Azetidine Resilience: The 5-(Azetidin-3-yl)-2-methylpyridine scaffold resists

    
    -oxidation due to the aforementioned C-H BDE barrier. While the high ring strain can theoretically lead to ring-opening under extreme oxidative stress, the compact nature of the 3-substituted azetidine sterically shields the reactive sites, making it a highly robust bioisostere[5].
    

MetabolicPathways Piperidine Piperidine Scaffold CYP_Pip CYP450 Binding (High Lipophilicity) Piperidine->CYP_Pip Alpha_Ox α-Carbon Oxidation (Low C-H BDE) CYP_Pip->Alpha_Ox Clearance_Pip High Hepatic Clearance (Ring Opening/Lactam) Alpha_Ox->Clearance_Pip Azetidine 5-(Azetidin-3-yl)-2-methylpyridine CYP_Aze Reduced CYP450 Binding (Lower logP, Compact) Azetidine->CYP_Aze Strain High C-H BDE (Ring Strain) CYP_Aze->Strain Clearance_Aze Enhanced Metabolic Stability Strain->Clearance_Aze

Divergent CYP450 metabolic pathways of Piperidine vs. Azetidine scaffolds.

Quantitative Data Presentation

The following table synthesizes representative pharmacological data demonstrating the shift in properties when hopping from a piperidine to a 5-(Azetidin-3-yl)-2-methylpyridine scaffold.

Property5-(Piperidin-4-yl)-2-methylpyridine (Analog)5-(Azetidin-3-yl)-2-methylpyridineMechanistic Rationale
Molecular Weight 176.26 g/mol 148.20 g/mol Excision of two

groups.
Lipophilicity (cLogP) ~ 1.8~ 1.07Reduced hydrophobic surface area decreases non-specific binding.
HLM

(µL/min/mg)
> 45 (High Clearance)< 15 (Low Clearance)Elevated C-H BDE at

-carbons prevents CYP450 H-atom abstraction[3].
In vitro Half-life (

)
< 15 minutes> 60 minutesDirect mathematical inverse to intrinsic clearance.
Fraction

(

)
0.450.33Azetidine provides a more rigid, defined exit vector.

Self-Validating Experimental Protocol: Microsomal Stability Assay

To empirically validate the metabolic stability of 5-(Azetidin-3-yl)-2-methylpyridine against its piperidine counterpart, a Human Liver Microsome (HLM) intrinsic clearance assay must be executed. This protocol is designed as a self-validating system: every reagent addition serves a specific, verifiable mechanistic purpose[3].

Step-by-Step Methodology
  • Compound Preparation (First-Order Kinetics):

    • Action: Prepare the test compounds at a final incubation concentration of 1 µM in 0.1 M Potassium Phosphate buffer (pH 7.4).

    • Validation: Utilizing a concentration strictly below the anticipated Michaelis constant (

      
      ) ensures the reaction follows first-order kinetics, making the clearance rate independent of substrate concentration.
      
  • Microsome Addition (Standardized Environment):

    • Action: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

    • Validation: 0.5 mg/mL provides an optimal enzyme-to-substrate ratio, preventing non-specific protein binding from artificially masking metabolic clearance.

  • Initiation via NADPH (Electron Transfer):

    • Action: Initiate the reaction by adding an NADPH regenerating system (e.g., Solution A + B containing NADP+, Glucose-6-phosphate, and G6PDH).

    • Validation: CYP450 enzymes are monooxygenases that strictly require a continuous supply of reducing equivalents (electrons) to activate molecular oxygen. Without NADPH, no CYP-mediated metabolism occurs, serving as a negative control baseline.

  • Time-Course Quenching (Protein Denaturation):

    • Action: At predefined time points (0, 5, 15, 30, 45, 60 mins), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile (ACN) containing a stable-isotope-labeled Internal Standard (IS).

    • Validation: Ice-cold ACN instantly denatures the CYP450 proteins, halting the reaction at the exact timestamp. The IS corrects for any matrix ionization effects or injection volume variations during mass spectrometry.

  • LC-MS/MS Analysis & Data Processing:

    • Action: Centrifuge the quenched plates to pellet proteins, and analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

    • Validation: Plot the natural logarithm (

      
      ) of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant (
      
      
      
      ).
    • Calculation:

      
      .
      

Workflow Step1 1. Compound Prep (1 µM to ensure First-Order) Step2 2. HLM Addition (0.5 mg/mL to limit NSB) Step1->Step2 Step3 3. NADPH Initiation (Provide Reducing Equivalents) Step2->Step3 Step4 4. Time-Course Quenching (Ice-Cold ACN + IS) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify Parent Remaining) Step4->Step5 Step6 6. Calculate CL_int (Derive from -k slope) Step5->Step6

Self-validating workflow for determining in vitro microsomal intrinsic clearance.

Conclusion

The strategic replacement of a piperidine ring with a 5-(Azetidin-3-yl)-2-methylpyridine scaffold is a masterclass in applied physical organic chemistry. By intentionally increasing the C-H bond dissociation energy via ring strain and simultaneously lowering the lipophilicity to reduce CYP450 active site affinity, drug developers can drastically enhance the metabolic stability of their lead compounds. Rigorous validation through standardized microsomal clearance assays confirms that azetidines are not merely structural novelties, but highly optimized, metabolically resilient bioisosteres.

References

  • Trabanco, A. A., et al. "Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs." National Center for Biotechnology Information (PMC). URL:[Link]

  • Stepan, A. F., et al. "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Couty, F., et al. "Examples of an azetidine-based bioisoster for a piperidine ring." ResearchGate. URL:[Link]

Sources

Exploratory

Architecting Pyridine-Azetidine Hybrids: A Strategic Blueprint for CNS Bioavailability

Executive Summary: The CNS Penetration Paradox The central challenge in Central Nervous System (CNS) drug discovery is the Blood-Brain Barrier (BBB) Paradox : molecules must be lipophilic enough to passively diffuse acro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The CNS Penetration Paradox

The central challenge in Central Nervous System (CNS) drug discovery is the Blood-Brain Barrier (BBB) Paradox : molecules must be lipophilic enough to passively diffuse across endothelial membranes yet polar enough to avoid sequestration in lipid bilayers or rapid metabolic clearance. Furthermore, they must evade the P-glycoprotein (P-gp/MDR1) efflux pumps that guard the brain.

This guide details the strategic fusion of Pyridine and Azetidine scaffolds. This hybrid architecture represents a "Goldilocks" solution in modern medicinal chemistry. The pyridine ring provides a tunable heteroaromatic pharmacophore, while the azetidine ring acts as a rigid, sp³-rich bioisostere that lowers lipophilicity (LogD) without sacrificing metabolic stability, effectively "masking" polar groups to facilitate BBB transit.

Structural Rationale: Why Pyridine-Azetidine?

The Pyridine Pharmacophore

Pyridine is ubiquitous in FDA-approved drugs due to its ability to act as a hydrogen bond acceptor (HBA), modulating potency and solubility. However, pyridines can be prone to N-oxidation or rapid CYP450 metabolism.

The Azetidine Advantage (The "Vector")

Azetidine (a 4-membered nitrogen heterocycle) is superior to its 5- and 6-membered analogs (pyrrolidine, piperidine) for CNS applications due to:

  • Lower Lipophilicity: Azetidine lowers LogD compared to piperidine, reducing non-specific binding.

  • Geometric Constraint: The strained ring creates defined exit vectors (angles of ~90°), locking substituents into bioactive conformations that flexible chains cannot achieve.

  • Metabolic Blockade: The ring strain and steric bulk can retard N-dealkylation, a common clearance route.

The Hybrid Synergy

Coupling these two creates a scaffold that satisfies the CNS Multi-Parameter Optimization (MPO) score. The azetidine tail often serves as a "solubility handle" or an amine center that, when protonated, interacts with the solvent front but, due to the compact ring, does not incur the high desolvation penalty of larger amines during membrane transit.

Strategic Design & Synthesis

The synthesis of these hybrids requires navigating the reactivity of the electron-deficient pyridine and the strained azetidine. Below is a robust, self-validating synthetic workflow.

Visualization: Synthetic Logic Flow

SyntheticWorkflow cluster_conditions Critical Parameters Start Halogenated Pyridine (Electrophile) Coupling Pd-Catalyzed C-N Coupling (Buchwald-Hartwig) Start->Coupling Non-activated AltRoute SnAr Displacement (If Pyridine Activated) Start->AltRoute Activated (e.g. 2-F, 4-NO2) Intermed Protected Hybrid Intermediate Coupling->Intermed AltRoute->Intermed Deprotect Deprotection (TFA or H2) Intermed->Deprotect Final Pyridine-Azetidine Lead Candidate Deprotect->Final Param1 Cat: Pd2(dba)3 / Xantphos Param2 Base: Cs2CO3 Param3 Solvent: Dioxane, 100°C

Figure 1: Decision tree for synthetic coupling based on pyridine electronics.

Detailed Protocol: Buchwald-Hartwig Amination

Use this protocol when the pyridine ring is not sufficiently electron-deficient for SnAr.

Reagents:

  • Substrate: 3-Bromopyridine derivative (1.0 equiv)

  • Nucleophile: tert-butyl azetidine-3-carbamate (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2-5 mol%)

  • Ligand: Xantphos (5-10 mol%) – Selected for its large bite angle, stabilizing the Pd center during the reductive elimination of the strained amine.

  • Base: Cs₂CO₃ (2.0 equiv) – Anhydrous is critical.

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology:

  • Inerting: Charge a microwave vial or pressure tube with the aryl bromide, azetidine, Pd source, ligand, and base. Seal and purge with Argon for 5 minutes. Causality: Oxygen poisons the Pd(0) species, halting the catalytic cycle.

  • Solvation: Add degassed 1,4-dioxane via syringe.

  • Reaction: Heat to 100°C for 4-12 hours. Monitor via LC-MS.

    • Checkpoint: If conversion stalls, add a second portion of catalyst/ligand (0.5x original load).

  • Workup: Filter through a Celite pad (eluting with EtOAc) to remove inorganic salts and palladium black. Concentrate in vacuo.

  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM). Azetidines are polar; ensure the silica is neutralized with 1% Et₃N if streaking occurs.

CNS Validation Cascade

To ensure the hybrid is not just a molecule but a drug candidate, it must pass a rigorous screening funnel.

Quantitative Metrics: The CNS MPO Score

The Pfizer CNS MPO score (scale 0-6) predicts BBB permeability. A score >4.0 significantly increases the probability of success.

ParameterOptimal RangeRationale for Pyridine-Azetidine Hybrid
ClogP 2.0 – 5.0Azetidine lowers ClogP vs. piperidine, keeping it in range.
ClogD (pH 7.4) 1.0 – 3.0Critical for membrane partition; Pyridine N modulates basicity.
TPSA < 90 ŲCompact hybrid structure minimizes surface area.
H-Bond Donors (HBD) < 3Azetidine nitrogen is usually tertiary (capped), reducing HBD count.
pKa 6.0 – 9.0Basic center essential for lysosomal trapping but must not be permanently charged.
Biological Screening Workflow

ScreeningCascade InSilico In Silico MPO Scoring (Target: >4.5) PAMPA PAMPA-BBB Assay (Passive Diffusion) InSilico->PAMPA Pass MDR1 MDR1-MDCK Assay (Efflux Liability) PAMPA->MDR1 Pe > 10^-6 cm/s MDR1->InSilico High Efflux: Cap H-bonds MetaStab Microsomal Stability (Human/Rat) MDR1->MetaStab Efflux Ratio < 2.5 InVivo In Vivo PK (Rat) Kp,uu Determination MetaStab->InVivo T1/2 > 30 min

Figure 2: The "Fail Fast" screening cascade for CNS candidates.

Key Assay: MDR1-MDCK (Efflux)

Why: P-gp efflux is the #1 reason for CNS failure. Protocol:

  • Culture MDR1-transfected MDCK cells on transwell plates.

  • Dose compound (1-10 µM) to apical (A) and basolateral (B) sides.

  • Measure permeability A->B and B->A.

  • Calculation: Efflux Ratio (ER) =

    
    .
    
  • Target: ER < 2.0. If ER > 2.0, the pyridine-azetidine scaffold likely requires capping of H-bond donors or lowering of basicity (e.g., adding a fluorine to the pyridine ring).

References

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Comb. Sci.[1] (2014).[2][3]

  • Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. J. Med.[2][4] Chem. (2019).[2][4][5]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Med. Chem. (2023).[][7][8]

  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Front. Chem. (2022).[1][5][9][10]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry.Med. Chem. Commun. (2011).

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 5-(Azetidin-3-yl)-2-methylpyridine

This Application Note details the optimized synthesis of 5-(Azetidin-3-yl)-2-methylpyridine (free base or HCl salt), a high-value pharmacophore found in various kinase inhibitors and CNS-active agents.[1] The protocol ut...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the optimized synthesis of 5-(Azetidin-3-yl)-2-methylpyridine (free base or HCl salt), a high-value pharmacophore found in various kinase inhibitors and CNS-active agents.[1]

The protocol utilizes a Grignard-mediated nucleophilic addition followed by a dehydration-hydrogenation sequence .[1] This route is selected for its scalability, safety profile (avoiding cryogenic organolithiums where possible), and ability to deliver high-purity material suitable for biological screening.

Introduction & Strategic Rationale

The 3-arylazetidine motif is a critical "sp³-rich" isostere for phenyl and piperidine rings in medicinal chemistry.[1] It offers improved metabolic stability and vector alignment compared to its 4- and 5-membered counterparts.[1]

Synthetic Challenges:

  • Lateral Lithiation: The 2-methyl group on the pyridine ring is acidic (

    
    ).[1] Traditional lithium-halogen exchange using n-BuLi at -78°C often leads to competitive deprotonation at the methyl position, resulting in complex mixtures.[1]
    
  • Azetidine Ring Strain: The 4-membered ring is susceptible to acid-catalyzed ring-opening during dehydration steps.[1]

  • Tertiary Alcohol Sterics: The intermediate tertiary alcohol is sterically crowded, requiring specific activation for elimination.[1][2]

Selected Strategy: We employ a Turbo-Grignard (


-PrMgCl[1]·LiCl)  exchange.[1] This reagent provides a kinetic threshold that favors bromine-magnesium exchange over methyl deprotonation, significantly increasing chemoselectivity.[1]

Retrosynthetic Analysis & Workflow

The synthesis is broken down into three critical phases:

  • C-C Bond Formation: Nucleophilic addition of the pyridyl Grignard to the ketone.[1]

  • Deoxygenation: Conversion of the tertiary alcohol to the alkane via an alkene intermediate.[1]

  • Deprotection: Removal of the Boc group to release the active amine.[1]

SynthesisWorkflow SM1 5-Bromo-2- methylpyridine Step1 Step 1: Grignard Exchange & Addition (i-PrMgCl·LiCl) SM1->Step1 SM2 N-Boc-azetidin-3-one SM2->Step1 Int1 Intermediate 1: Tertiary Alcohol Step1->Int1 Yield: ~75-85% Step2 Step 2: Dehydration (MsCl / Et3N) Int1->Step2 Int2 Intermediate 2: Endo/Exo Alkene Step2->Int2 Elimination Step3 Step 3: Hydrogenation (Pd/C, H2) Int2->Step3 Int3 Intermediate 3: N-Boc-3-pyridylazetidine Step3->Int3 Reduction Step4 Step 4: Deprotection (HCl / Dioxane) Int3->Step4 Final TARGET: 5-(Azetidin-3-yl)- 2-methylpyridine Step4->Final HCl Salt

Figure 1: Logical workflow for the synthesis of the target azetidine scaffold.

Detailed Experimental Protocols

Step 1: Grignard Addition (Formation of Tertiary Alcohol)

Objective: Selective coupling of the pyridine ring to the azetidine ketone.[2]

  • Reagents:

    • 5-Bromo-2-methylpyridine (1.0 equiv)[1][3]

    • i-PrMgCl[1]·LiCl (Turbo Grignard) (1.3 M in THF, 1.1 equiv)

    • N-Boc-azetidin-3-one (1.2 equiv)[1]

    • Anhydrous THF (Solvent)

Protocol:

  • Inertion: Flame-dry a 3-neck round-bottom flask and purge with Argon.

  • Exchange: Dissolve 5-Bromo-2-methylpyridine in anhydrous THF (5 mL/g) and cool to 0°C (ice bath). Note: The Turbo Grignard works efficiently at 0°C, avoiding the need for -78°C and minimizing solubility issues.

  • Activation: Dropwise add i-PrMgCl[1]·LiCl over 15 minutes. Stir at 0°C for 1 hour.

    • Validation: Take a small aliquot, quench with D2O, and check by LCMS/NMR. Disappearance of bromide and formation of deuterated pyridine confirms the Grignard.

  • Addition: Cool the Grignard solution to -20°C . Dissolve N-Boc-azetidin-3-one in THF (2 mL/g) and add slowly to the reaction mixture.

  • Completion: Allow to warm to Room Temperature (RT) over 2 hours.

  • Work-up: Quench with saturated aq. NH₄Cl.[1][4][5] Extract with EtOAc (3x).[1][5][6] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[5]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is a white/off-white solid.[1][7]

Step 2: Dehydration to Alkene

Objective: Elimination of the tertiary hydroxyl group.[1]

  • Mechanism: Mesylation of the alcohol followed by E2 elimination.[1]

Protocol:

  • Dissolve the tertiary alcohol (Int 1) in DCM (10 mL/g).

  • Add Triethylamine (TEA) (3.0 equiv) and cool to 0°C.

  • Add Methanesulfonyl chloride (MsCl) (1.5 equiv) dropwise.[1]

  • Stir at RT for 4–16 hours.

    • Checkpoint: Monitor by TLC.[1][5] The intermediate mesylate is often transient; the product (alkene) is less polar. If elimination is slow, heat to reflux (40°C).

  • Work-up: Wash with water and NaHCO₃.[1][8] Dry and concentrate.

  • Purification: Pass through a short silica plug (elute with 30% EtOAc/Hex) to remove salts.[1][2]

Step 3: Hydrogenation (Reduction)

Objective: Reduction of the double bond to the saturated azetidine.[2]

Protocol:

  • Dissolve the alkene (Int 2) in MeOH or EtOH (20 mL/g).

  • Add 10% Pd/C (10 wt% loading, e.g., 100 mg Pd/C for 1 g substrate).

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure is usually sufficient, or 1-3 bar in a Parr shaker) for 4–12 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst.[1] Rinse with MeOH.[1][4]

  • Concentration: Evaporate solvent to yield the N-Boc-protected intermediate (Int 3).

Step 4: Boc-Deprotection

Objective: Isolation of the final active pharmaceutical ingredient (API) precursor.[1][6]

Protocol:

  • Dissolve Int 3 in minimal DCM or Dioxane.[1]

  • Add 4N HCl in Dioxane (5-10 equiv).

  • Stir at RT for 2 hours. A white precipitate (the HCl salt) usually forms.[1]

  • Isolation: Dilute with Et₂O or MTBE to maximize precipitation.[1] Filter the solid under nitrogen (hygroscopic).[1]

  • Drying: Dry under high vacuum to afford 5-(Azetidin-3-yl)-2-methylpyridine dihydrochloride .[1]

Critical Process Parameters (CPPs)

ParameterSpecificationScientific Rationale
Grignard Temp 0°C to -20°C0°C ensures complete Br/Mg exchange; -20°C for addition prevents enolization of the ketone.[1]
Reagent Quality i-PrMgCl[1]·LiClStandard Grignards (Mg turnings) are too slow/harsh.[1] The LiCl complex breaks aggregates, increasing reactivity.
Dehydration pH Basic (TEA)Acidic dehydration (e.g., H₂SO₄) risks removing the Boc group prematurely or opening the strained ring.[2]
H₂ Pressure 1–3 BarHigh pressure is unnecessary and may reduce the pyridine ring (though rare with Pd/C).

Troubleshooting & Impurity Profile

  • Impurity A (Ring Opening): If acidic work-up is too harsh during Step 1, the azetidine ring may open to form a linear chain.[1][2] Mitigation: Keep work-up pH > 5.[1]

  • Impurity B (Wurtz Coupling): Homocoupling of the pyridine.[1] Mitigation: Ensure 5-bromo-2-methylpyridine is added to the flask before the Turbo Grignard if generating in situ (though pre-mix is standard).[1]

  • Incomplete Dehydration: If the tertiary alcohol persists, switch from MsCl to SOCl₂/Pyridine at 0°C. This is more aggressive but highly effective.[1]

Safety & Hazards

  • Turbo Grignard: Highly reactive and moisture sensitive.[1] Reacts violently with water.[1]

  • Palladium on Carbon: Pyrophoric when dry.[1] Always wet with inert solvent (toluene or water) before adding alcohol.[1]

  • Azetidines: Generally biologically active; handle with potent compound precautions.[1]

References

  • Knochel, P., et al. "Functionalization of Pyridines via Magnesium-Halogen Exchange."[1][2] Angewandte Chemie International Edition, 2011.[1]

  • Pfizer Inc. "Preparation of Azetidinyl-Pyridine JAK Inhibitors."[1] World Intellectual Property Organization, WO2011068881, 2011.

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Couplings and Dehydrations."[1] Organic Process Research & Development, 2016.

Sources

Application

Application Note: Protocol for the Friedel-Crafts Alkylation of Azetidines with Methylpyridine

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Methodology & Protocol Guide Introduction & Mechanistic Rationale Azetidines are highly strained four-membered nitrogen...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

Azetidines are highly strained four-membered nitrogen heterocycles that have become privileged motifs in modern drug discovery, often serving as metabolically stable bioisosteres for pyrrolidines and piperidines. The inherent ring strain of the azetidine core (approximately 25.4 kcal/mol) provides a powerful thermodynamic driving force for ring-opening reactions ().

While the Friedel-Crafts (FC) alkylation of electron-rich arenes via the nucleophilic ring opening of azetidines is well-established (), utilizing electron-deficient heteroarenes like methylpyridine presents a severe synthetic challenge. Pyridines are notoriously poor nucleophiles for FC alkylations and tend to irreversibly coordinate to transition-metal catalysts, poisoning the reaction.

To overcome this, this protocol employs a highly oxophilic Lewis acid, Ytterbium(III) trifluoromethanesulfonate (


), combined with a fluorinated hydrogen-bonding solvent (HFIP). This specific combination stabilizes the ionic transition state and selectively activates the N-tosylazetidine without being deactivated by the basic nitrogen of the methylpyridine ().
Mechanistic Pathway

G A N-Tosylazetidine (Electrophile) C Activated Azetidinium A->C Coordination B Yb(OTf)3 (Lewis Acid) B->C Catalysis E SN2 Transition State C->E Attack D Methylpyridine (Nucleophile) D->E C-C Bond F γ-(Methylpyridyl) propylamine E->F Ring Opening

Fig 1: Mechanistic pathway of Lewis acid-catalyzed Friedel-Crafts ring opening of azetidines.

Experimental Design & Causality

As a self-validating system, every choice in this protocol is designed to prevent failure modes associated with heteroarene alkylation:

  • N-Activation (The Electrophile): Unactivated azetidines are unreactive toward weak nucleophiles. Utilizing an N-tosyl (Ts) group withdraws electron density, lowering the LUMO of the adjacent C-N bond and priming it for an

    
    -type attack.
    
  • Catalyst Selection (

    
    ):  Hard Lewis acids like 
    
    
    
    will permanently coordinate to the methylpyridine nitrogen.
    
    
    is oxophilic; it preferentially binds the sulfonyl oxygen of the N-tosyl group, maintaining catalytic turnover.
  • Solvent Engineering (HFIP): 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is critical. Its strong hydrogen-bond donating ability masks the basicity of the methylpyridine, preventing catalyst poisoning while simultaneously stabilizing the developing positive charge in the transition state.

Table 1: Optimization of Reaction Conditions
EntryCatalyst (10 mol%)SolventTemp (°C)Time (h)Yield (%)Causality / Observation
1

DCE802415Strong coordination of pyridine to Cu(II) poisons the catalyst.
2

DCE8024TraceHard Lewis acid irreversibly binds to methylpyridine nitrogen.
3

DCE802445Oxophilic nature of Yb(III) allows turnover, but solvent lacks stabilization.
4

HFIP 80 12 88 HFIP hydrogen-bonds to pyridine, preventing poisoning & stabilizing TS.

Detailed Step-by-Step Methodology

Workflow Diagram

Workflow Step1 1. Reagent Prep (Anhydrous HFIP) Step2 2. Lewis Acid Addition (10 mol% Yb(OTf)3) Step1->Step2 Step3 3. Thermal Activation (80°C, 12h) Step2->Step3 Step4 4. LC-MS Monitoring (Check Conversion) Step3->Step4 Step4->Step3 <90% Conversion Step5 5. Quench & Purify (NaHCO3 / Silica Gel) Step4->Step5 >90% Conversion

Fig 2: Self-validating experimental workflow for azetidine ring-opening.

Protocol Steps

Step 1: Preparation of the Reaction Mixture

  • Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar under a stream of argon.

  • Add N-tosylazetidine (1.0 mmol, 1.0 equiv) and 2-methylpyridine (2.0 mmol, 2.0 equiv).

    • Causality: A 2-fold excess of methylpyridine is required to drive the bimolecular collision rate, compensating for its inherently low nucleophilicity.

  • Inject anhydrous 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3.0 mL) into the flask.

Step 2: Lewis Acid Activation

  • Cool the mixture to 0 °C using an ice bath.

  • Add

    
     (10 mol%, 0.1 mmol) in one rapid portion against a positive flow of argon.
    
  • Seal the Schlenk tube and allow the mixture to warm to room temperature over 10 minutes.

Step 3: Thermal Activation & Self-Validation

  • Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously for 12 hours.

  • Self-Validating Checkpoint: After 12 hours, withdraw a 10

    
    L aliquot, dilute in LC-MS grade acetonitrile, and analyze.
    
    • Success Metric: Disappearance of the N-tosylazetidine mass (

      
      ) and emergence of the product mass.
      
    • Failure Metric: If >10% starting material persists, it indicates partial catalyst deactivation. Spike the reaction with an additional 5 mol%

      
       and heat for an additional 4 hours.
      

Step 4: Quench and Extraction

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous

    
     (5 mL).
    
    • Causality: The mild base neutralizes the triflic acid trace and deprotonates the newly formed pyridinium species, driving the product into the organic phase.

  • Extract the aqueous layer with Dichloromethane (

    
     mL).
    
  • Combine the organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Use a gradient elution from 100% Ethyl Acetate to 90:10 EtOAc:MeOH containing 1% Triethylamine (

    
    ).
    
    • Causality: The addition of 1%

      
       is mandatory. It passivates the acidic silanol groups on the silica gel, preventing the basic 
      
      
      
      -(methylpyridyl)propylamine product from streaking and ensuring sharp elution bands.

References

  • Singh, S., et al. (2018). Synthesis of 3,3-Diaryl/Heteroarylpropylamines via Nucleophilic Ring Opening of Activated Azetidines with Arenes and Heteroarenes: New Synthetic Route to (±)Tolterodine. ACS Omega.[Link]

  • Mughal, H., & Szostak, M. (2021). For reviews on ring-opening of azetidines. Organic & Biomolecular Chemistry.[Link]

Method

Application and Protocol Guide: Palladium-Catalyzed Cross-Coupling of 3-Iodoazetidine and 2-Methylpyridine

Abstract: This document provides a comprehensive guide for the synthesis of 3-(2-methylpyridin-3-yl)azetidine, a valuable scaffold in medicinal chemistry, via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of 3-(2-methylpyridin-3-yl)azetidine, a valuable scaffold in medicinal chemistry, via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The protocol details the optimized conditions, reagent selection, and mechanistic considerations for coupling the sp³-hybridized carbon of 3-iodoazetidine with the sp²-hybridized carbon of a 2-methylpyridine derivative. This guide is intended for researchers, scientists, and professionals in drug development seeking to incorporate this privileged structural motif into their discovery programs.

Introduction: The Significance of the 3-(Pyridin-2-yl)azetidine Scaffold

The azetidine ring is a highly sought-after four-membered saturated heterocycle in modern drug discovery.[1] Its strained nature provides unique three-dimensional structural properties that can enhance the pharmacokinetic profiles of drug candidates. When coupled with a pyridine ring, a common pharmacophore, the resulting 3-(pyridin-2-yl)azetidine scaffold offers a versatile platform for developing novel therapeutics across various disease areas, including oncology, neuroscience, and infectious diseases.[2][3]

The direct formation of a C(sp³)–C(sp²) bond between these two heterocycles presents a significant synthetic challenge. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as a powerful and reliable method for constructing such bonds under relatively mild conditions.[4][5] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of a protected 3-iodoazetidine with a 2-methylpyridine boronic acid derivative, based on established principles of cross-coupling chemistry.

Reaction Overview and Mechanistic Insights

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[5][6] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodoazetidine, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the 2-methylpyridine boronic acid derivative is transferred to the palladium center, displacing the halide. The base activates the organoboron species, facilitating this transfer.[4][7]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[5]

Bulky, electron-rich phosphine ligands are often crucial for promoting the reductive elimination step, which can be challenging for coupling sp³-hybridized centers.[5]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative Addition->R-Pd(II)-X(L2) R-X (3-Iodoazetidine) R-X (3-Iodoazetidine) R-X (3-Iodoazetidine)->Oxidative Addition Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) R'-B(OR)2 (Pyridine Boronic Ester) R'-B(OR)2 (Pyridine Boronic Ester) R'-B(OR)2 (Pyridine Boronic Ester)->Transmetalation Base Base Base->Transmetalation Reductive Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Product (R-R') Product (R-R') Reductive Elimination->Product (R-R')

Caption: General Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Optimized Experimental Protocol

This protocol is designed for the coupling of N-Boc-3-iodoazetidine with 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. The use of a boronate ester is recommended for its stability and ease of handling compared to the corresponding boronic acid.

Reagents and Materials
ReagentCAS NumberSupplierNotes
N-Boc-3-iodoazetidine254454-55-2Commercially availableEnsure high purity.
2-Methyl-3-(pinacolato)boronatepyridine905303-34-2Commercially availableStore under an inert atmosphere.
Palladium(II) acetate (Pd(OAc)₂)3375-31-3Commercially availableA common palladium precursor.[8]
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)657408-07-6Commercially availableA bulky, electron-rich phosphine ligand suitable for C(sp³)-C(sp²) couplings.
Potassium Phosphate Tribasic (K₃PO₄)7778-53-2Commercially availableAn effective base for Suzuki couplings.[9]
1,4-Dioxane (anhydrous)123-91-1Commercially availableUse a dry, degassed solvent.
Toluene (anhydrous)108-88-3Commercially availableCan be used as a co-solvent.
Water (degassed)7732-18-5N/ADegas by sparging with an inert gas.
Reaction Setup and Procedure

protocol_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - N-Boc-3-iodoazetidine - Pyridine Boronate Ester - K₃PO₄ - Pd(OAc)₂ - SPhos assembly Assemble under Inert Gas (N₂ or Ar) reagents->assembly glassware Dry Glassware glassware->assembly solvents Add Anhydrous Solvents (Dioxane/Water) assembly->solvents degas Degas Mixture (Freeze-Pump-Thaw or N₂ sparge) solvents->degas heat Heat to 80-100 °C degas->heat monitor Monitor by TLC or LC-MS heat->monitor cool Cool to Room Temperature monitor->cool quench Quench with Water cool->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in Vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.

Step-by-Step Protocol:

  • Reaction Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add N-Boc-3-iodoazetidine (1.0 equiv.), 2-methyl-3-(pinacolato)boronatepyridine (1.2 equiv.), and potassium phosphate (K₃PO₄) (2.0 equiv.).

  • Catalyst and Ligand Addition: In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.) and SPhos (0.04 equiv.). Add these solids to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water to the flask via syringe to achieve a 5:1 dioxane:water ratio and a final concentration of the limiting reagent of 0.1 M.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 10 minutes or by using three freeze-pump-thaw cycles.[9]

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and then brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-3-(2-methylpyridin-3-yl)azetidine.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion * Inactive Catalyst: The Pd(0) active species may not have formed efficiently.[8] * Insufficient Degassing: Oxygen can deactivate the catalyst. * Poor Reagent Quality: Impure starting materials or wet solvents.* Use a pre-catalyst that readily forms the active Pd(0) species. * Ensure thorough degassing. * Use high-purity reagents and anhydrous solvents.
Dehalogenation of 3-Iodoazetidine * Presence of a Hydride Source: The base or solvent may act as a hydride source, leading to the formation of a palladium-hydride species.[9] * Sub-optimal Ligand: The ligand may not be promoting reductive elimination efficiently.* Screen different bases; weaker inorganic bases like K₂CO₃ or Cs₂CO₃ may be beneficial.[9] * Use a bulkier, more electron-rich ligand such as XPhos or RuPhos.
Homocoupling of Boronate Ester * Presence of Oxygen: Can promote the homocoupling of the boronic acid derivative. * High Catalyst Loading: Can sometimes favor side reactions.* Ensure rigorous exclusion of air from the reaction. * Optimize the catalyst loading; lower loadings may be sufficient.
Difficult Purification * Formation of Multiple Byproducts: Incomplete reaction or side reactions. * Co-elution of Product and Impurities: Similar polarity of the product and byproducts.* Ensure the reaction goes to completion by monitoring closely. * Optimize the chromatographic conditions (different solvent systems, use of a different stationary phase).

Scope and Limitations

The described protocol is expected to be robust for a range of substituted pyridine boronate esters. Electron-donating and electron-withdrawing groups on the pyridine ring are generally well-tolerated. However, substrates with functional groups that are sensitive to basic conditions may require further optimization of the base and reaction temperature. The N-Boc protecting group on the azetidine can be readily removed under acidic conditions to allow for further derivatization.

Conclusion

This application note provides a detailed and reliable protocol for the Suzuki-Miyaura cross-coupling of 3-iodoazetidine with a 2-methylpyridine derivative. By carefully selecting the catalyst, ligand, base, and reaction conditions, the synthesis of the valuable 3-(2-methylpyridin-3-yl)azetidine scaffold can be achieved in good yields. The provided troubleshooting guide and mechanistic insights offer a framework for optimizing this reaction for various substrates and for addressing potential challenges, thereby facilitating the synthesis of novel compounds for drug discovery and development.

References

  • Title: Cross-coupling reactions of 3-iodoazetidines. Source: ResearchGate URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction Source: MDPI URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives Source: SciRP.org URL: [Link]

  • Title: Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki–Miyaura Cross Coupling Source: Organic Letters URL: [Link]

  • Title: Role of a base in Suzuki-Miyaura reaction Source: ResearchGate URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives Source: ResearchGate URL: [Link]

  • Title: Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations Source: Wordpress URL: [Link]

  • Title: The Suzuki Reaction Source: Andrew G Myers Research Group, Harvard University URL: [Link]

  • Title: Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles Source: Royal Society of Chemistry URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines Source: Organic Chemistry Portal URL: [Link]

Sources

Application

Protocol and Insights for the Deprotection of N-Boc-5-(Azetidin-3-yl)-2-methylpyridine using Trifluoroacetic Acid

An Application Note for Drug Development Professionals Abstract The tert-butyloxycarbonyl (Boc) group is a foundational amine protecting group in modern organic synthesis, prized for its stability and predictable, acid-l...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) group is a foundational amine protecting group in modern organic synthesis, prized for its stability and predictable, acid-labile nature.[1][2] This guide provides a comprehensive, in-depth protocol for the deprotection of N-Boc-5-(azetidin-3-yl)-2-methylpyridine, a heterocyclic scaffold of interest in medicinal chemistry. We will explore the underlying reaction mechanism, present a detailed and validated experimental workflow, discuss critical process parameters, and offer field-proven insights into reaction monitoring, work-up strategies, and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for this specific transformation.

Scientific Foundation: The "Why" of the TFA-Mediated Deprotection

The cleavage of the Boc group with a strong acid like trifluoroacetic acid (TFA) is an efficient and clean transformation.[1] Its success hinges on the inherent instability of the protonated carbamate, which readily collapses to liberate the desired amine.

The Reaction Mechanism

The deprotection proceeds via an E1 elimination mechanism, which can be broken down into four distinct steps:

  • Protonation: The process begins with the rapid and reversible protonation of the carbonyl oxygen of the Boc group by TFA. This initial step activates the protecting group, making the carbonyl carbon more electrophilic.[1][2][3]

  • Formation of a Tert-butyl Cation: The protonated carbamate is unstable and undergoes cleavage of the tert-butyl-oxygen bond. This results in the formation of a highly stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid intermediate.[2][3]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[1][3] This is an irreversible step that drives the reaction to completion. It is critical to perform this reaction in an open or vented system to allow this gas to escape safely.[3]

  • Amine Salt Formation: The newly liberated free amine is basic and is immediately protonated by the excess TFA present in the reaction mixture, yielding the final product as a stable trifluoroacetate salt.[1][2]

TFA-Mediated Boc Deprotection Mechanism cluster_0 Mechanism Steps BocAmine N-Boc Protected Amine ProtonatedBoc Protonated Carbamate BocAmine->ProtonatedBoc + TFA CarbamicAcid Carbamic Acid Intermediate + tert-Butyl Cation ProtonatedBoc->CarbamicAcid C-O Cleavage AmineSalt Amine TFA Salt + CO2 CarbamicAcid->AmineSalt Decarboxylation Experimental_Workflow cluster_salt Option A: Isolate TFA Salt cluster_freebase Option B: Isolate Free Amine start 1. Dissolve Substrate in DCM cool 2. Cool to 0 °C start->cool add_tfa 3. Add TFA (1:1 v/v) cool->add_tfa react 4. Stir at RT (0.5-2h) add_tfa->react monitor 5. Monitor by TLC/LC-MS react->monitor concentrate 6. Concentrate in vacuo monitor->concentrate Reaction Complete coevaporate 7a. Co-evaporate with Toluene (2x) concentrate->coevaporate redissolve 7b. Redissolve in Organic Solvent concentrate->redissolve salt_product Final Product: Amine TFA Salt coevaporate->salt_product wash_bicarb 8b. Wash with sat. NaHCO₃ redissolve->wash_bicarb wash_brine 9b. Wash with Brine wash_bicarb->wash_brine dry 10b. Dry (Na₂SO₄) & Concentrate wash_brine->dry freebase_product Final Product: Free Amine dry->freebase_product

Sources

Method

Application Notes and Protocols for the Reductive Amination Synthesis of 5-(Azetidin-3-yl)-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction The 5-(azetidin-3-yl)-2-methylpyridine scaffold is a valuable building block in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The 5-(azetidin-3-yl)-2-methylpyridine scaffold is a valuable building block in medicinal chemistry, appearing in a range of biologically active molecules. Its synthesis via reductive amination represents a robust and scalable method for its preparation. This document provides a detailed guide to the synthesis of 5-(azetidin-3-yl)-2-methylpyridine, focusing on the underlying chemical principles, offering field-proven insights, and presenting comprehensive, step-by-step protocols.

The synthesis is approached in a two-step sequence: first, the reductive amination of 2-methyl-5-formylpyridine with N-Boc-azetidin-3-one to form the protected intermediate, followed by the deprotection of the Boc group to yield the final product. This strategy allows for controlled reactions and straightforward purification.

I. The Chemistry: A Mechanistic Overview of Reductive Amination

Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and broad applicability. The reaction proceeds through a two-stage mechanism: the formation of an iminium ion followed by its reduction.

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate a transient imine, which is then protonated to form a more stable iminium ion.

  • Reduction: A reducing agent, in this case, the mild and selective sodium triacetoxyborohydride (NaBH(OAc)₃), delivers a hydride to the electrophilic carbon of the iminium ion, yielding the desired amine. The selectivity of NaBH(OAc)₃ is a key advantage; it reduces the iminium ion much more rapidly than the starting aldehyde, which minimizes the formation of the corresponding alcohol as a byproduct.[1][2] This selectivity allows for a convenient one-pot reaction where the aldehyde, amine, and reducing agent can be combined.[3][4]

II. Strategic Considerations for the Synthesis of 5-(Azetidin-3-yl)-2-methylpyridine

The chosen synthetic route involves the reductive amination of 2-methyl-5-formylpyridine with a protected azetidine derivative, N-Boc-azetidin-3-one. This approach offers several advantages:

  • Commercially Available Starting Materials: Both 2-methyl-5-formylpyridine and N-Boc-azetidin-3-one are readily available, facilitating a streamlined workflow.

  • Controlled Reaction: The use of a Boc-protected azetidine prevents side reactions and allows for a cleaner reaction profile.

  • Robust and Scalable: Reductive amination with sodium triacetoxyborohydride is a well-established and scalable reaction, making it suitable for both small-scale research and larger-scale production.

The subsequent deprotection of the Boc group is a standard transformation with multiple reliable protocols available.

III. Experimental Protocols

A. Materials and Reagents
Reagent/MaterialGradeSupplier
2-Methyl-5-formylpyridine≥97%Commercially Available
N-Boc-azetidin-3-one≥97%Commercially Available
Sodium triacetoxyborohydride≥97%Commercially Available
Dichloromethane (DCM), anhydrous≥99.8%Commercially Available
Trifluoroacetic acid (TFA)≥99%Commercially Available
Saturated aqueous sodium bicarbonate-Prepared in-house
Anhydrous sodium sulfate-Commercially Available
Diethyl etherReagentCommercially Available
2 M Sodium hydroxide solution-Prepared in-house
Brine-Prepared in-house
B. Protocol 1: Synthesis of tert-butyl 3-(6-methylpyridin-3-yl)azetidine-1-carboxylate

This protocol details the reductive amination of 2-methyl-5-formylpyridine with N-Boc-azetidin-3-one.

Step-by-Step Procedure:

  • To a solution of 2-methyl-5-formylpyridine (1.0 eq) and N-Boc-azetidin-3-one (1.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 3-(6-methylpyridin-3-yl)azetidine-1-carboxylate as a solid or oil.

Visualization of the Reductive Amination Workflow:

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 2-Methyl-5-formylpyridine 2-Methyl-5-formylpyridine Reaction_Vessel Reaction in DCM (Room Temperature, 12-24h) 2-Methyl-5-formylpyridine->Reaction_Vessel N-Boc-azetidin-3-one N-Boc-azetidin-3-one N-Boc-azetidin-3-one->Reaction_Vessel NaBH(OAc)3 NaBH(OAc)3 NaBH(OAc)3->Reaction_Vessel Quench Quench with NaHCO3 Reaction_Vessel->Quench Extraction DCM Extraction Quench->Extraction Drying Dry over Na2SO4 Extraction->Drying Purification Column Chromatography Drying->Purification Product_Protected tert-butyl 3-(6-methylpyridin-3-yl)azetidine-1-carboxylate Purification->Product_Protected

Caption: Workflow for the synthesis of the Boc-protected intermediate.

C. Protocol 2: Synthesis of 5-(Azetidin-3-yl)-2-methylpyridine (Boc Deprotection)

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final product. Acid-mediated deprotection is a common and effective method.[5][6]

Step-by-Step Procedure:

  • Dissolve the tert-butyl 3-(6-methylpyridin-3-yl)azetidine-1-carboxylate (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the solution at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a minimal amount of DCM and carefully neutralize with a 2 M aqueous solution of sodium hydroxide until the pH is basic (pH > 10).

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield 5-(azetidin-3-yl)-2-methylpyridine. Further purification can be achieved by distillation or recrystallization if necessary.

Visualization of the Deprotection Workflow:

Deprotection_Workflow cluster_reaction_deprotection Deprotection Reaction cluster_workup_deprotection Workup & Isolation Product_Protected tert-butyl 3-(6-methylpyridin-3-yl)azetidine-1-carboxylate Reaction_Vessel_Deprotection Reaction in DCM/TFA (0°C to RT, 1-4h) Product_Protected->Reaction_Vessel_Deprotection Neutralization Neutralize with NaOH Reaction_Vessel_Deprotection->Neutralization Extraction_Deprotection DCM Extraction Neutralization->Extraction_Deprotection Drying_Deprotection Dry over Na2SO4 Extraction_Deprotection->Drying_Deprotection Isolation Concentration Drying_Deprotection->Isolation Final_Product 5-(Azetidin-3-yl)-2-methylpyridine Isolation->Final_Product

Caption: Workflow for the Boc-deprotection to yield the final product.

IV. Characterization Data

The final product, 5-(azetidin-3-yl)-2-methylpyridine, can be characterized by standard analytical techniques.

PropertyValue
Molecular Formula C₉H₁₂N₂
Molecular Weight 148.20 g/mol
CAS Number 1260642-05-4[7]
Appearance Expected to be a solid or oil
¹H NMR Characteristic peaks for the pyridine and azetidine protons are expected.
¹³C NMR Characteristic peaks for the pyridine and azetidine carbons are expected.
Mass Spectrometry [M+H]⁺ expected at m/z = 149.11

Note: Specific NMR chemical shifts and coupling constants should be determined experimentally and compared with literature values if available.

V. Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low yield in reductive amination Incomplete reaction; side reactions (e.g., aldehyde reduction).Ensure anhydrous conditions. Increase reaction time or temperature moderately. Check the quality of the reducing agent.
Formation of dialkylated product Reaction of the product with the starting aldehyde.Use a slight excess of the amine. Add the reducing agent portion-wise.
Incomplete Boc deprotection Insufficient acid or reaction time.Increase the amount of TFA or the reaction time. Monitor closely by TLC or LC-MS.
Difficulty in purification Impurities from side reactions.Optimize reaction conditions to minimize byproducts. Employ different chromatography conditions (e.g., different solvent systems, use of a different stationary phase).

VI. Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle with care under an inert atmosphere.

  • Trifluoroacetic acid is highly corrosive. Handle with extreme care and avoid inhalation of vapors.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

VII. Conclusion

The reductive amination protocol outlined in this application note provides a reliable and efficient method for the synthesis of 5-(azetidin-3-yl)-2-methylpyridine. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can successfully prepare this valuable building block for applications in drug discovery and development.

VIII. References

  • Toste, F. D., & Still, W. C. (2002). Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones. Journal of the American Chemical Society, 124(42), 12534-12535.

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2013). BOC Deprotection. [Link]

  • Reddy, K. L., & Sharpless, K. B. (2001). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Organic Letters, 3(26), 4173-4175.

  • Berredjem, M., Aouf, C., & Ghalem, S. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Chemistry, 4(3).

  • Coldham, I., & Hufton, R. (2005). Intramolecular Alkylation of Azetidines and Pyrrolidines. Chemical Reviews, 105(7), 2765-2810.

  • Couty, F., & Evano, G. (2009). Synthesis and reactivity of azetidines. In Topics in Heterocyclic Chemistry (Vol. 19, pp. 1-62). Springer, Berlin, Heidelberg.

Sources

Application

Preparation of 5-(Azetidin-3-yl)-2-methylpyridine hydrochloride salt

Application Note: Preparation of 5-(Azetidin-3-yl)-2-methylpyridine Hydrochloride Executive Summary The 3-aryl azetidine moiety is a "privileged scaffold" in modern medicinal chemistry, serving as a conformationally rest...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of 5-(Azetidin-3-yl)-2-methylpyridine Hydrochloride

Executive Summary

The 3-aryl azetidine moiety is a "privileged scaffold" in modern medicinal chemistry, serving as a conformationally restricted bioisostere for piperidines or pyrrolidines. Specifically, 5-(Azetidin-3-yl)-2-methylpyridine (CAS: 1260642-05-4) is a critical intermediate often employed in the synthesis of nicotinic acetylcholine receptor (nAChR) agonists and S1P1 receptor modulators.

This application note details a robust, four-step synthetic protocol for the preparation of the hydrochloride salt. Unlike direct cross-coupling methods (e.g., Negishi or Suzuki) which can suffer from catalyst deactivation by the basic pyridine nitrogen, this protocol utilizes a Grignard addition/dehydration/hydrogenation sequence . This route is selected for its operational reliability, cost-effectiveness, and scalability.

Retrosynthetic Analysis

To ensure high fidelity in the final product, we disconnect the molecule at the C3-C(Ar) bond. The most logical precursor is the protected 3-hydroxy-3-aryl azetidine, which can be accessed via nucleophilic attack on a ketone.

Retrosynthesis Target Target: 5-(Azetidin-3-yl)-2-methylpyridine HCl Intermediate1 Intermediate 1: 1-Boc-3-(6-methylpyridin-3-yl)azetidine Target->Intermediate1 Deprotection (HCl) Intermediate2 Intermediate 2 (Alkene): 1-Boc-3-(6-methylpyridin-3-yl)azetid-2-ene Intermediate1->Intermediate2 Hydrogenation (Pd/C) Intermediate3 Intermediate 3 (Tertiary Alcohol): 1-Boc-3-hydroxy-3-(6-methylpyridin-3-yl)azetidine Intermediate2->Intermediate3 Dehydration (-H2O) StartingMaterials Starting Materials: 5-Bromo-2-methylpyridine + 1-Boc-3-azetidinone Intermediate3->StartingMaterials Lithiation/Grignard Addn

Figure 1: Retrosynthetic disconnection strategy relying on the construction of the quaternary center followed by reductive removal of the hydroxyl group.

Detailed Experimental Protocol

Phase 1: Nucleophilic Addition (Formation of Tertiary Alcohol)

Rationale: Direct lithiation of 5-bromo-2-methylpyridine is preferred over Grignard formation due to the faster kinetics at low temperatures, preventing side reactions with the electrophilic azetidinone.

Reagents:

  • 5-Bromo-2-methylpyridine (1.0 equiv)

  • 1-Boc-3-azetidinone (1.1 equiv)

  • n-Butyllithium (n-BuLi), 2.5M in hexanes (1.1 equiv)

  • Anhydrous THF (Solvent)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Argon. Charge with 5-bromo-2-methylpyridine (e.g., 10.0 g, 58 mmol) and anhydrous THF (100 mL).

  • Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (25.5 mL, 63.8 mmol) dropwise via syringe pump over 30 minutes. Critical: Maintain internal temperature below -70 °C to prevent pyridine polymerization. Stir for 45 minutes.

  • Addition: Dissolve 1-Boc-3-azetidinone (10.9 g, 63.8 mmol) in anhydrous THF (30 mL). Add this solution dropwise to the lithiated pyridine at -78 °C.

  • Workup: Stir at -78 °C for 1 hour, then allow to warm to 0 °C. Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x).[1] Dry organic layers over Na₂SO₄ and concentrate.

  • Purification: The crude tertiary alcohol is often pure enough for the next step. If necessary, purify via flash column chromatography (Hexane/EtOAc gradient).

Phase 2: Dehydration and Hydrogenation

Rationale: The tertiary alcohol is sterically crowded. Dehydration yields the endocyclic or exocyclic alkene. Subsequent hydrogenation installs the C-C bond with the correct saturation.

Reagents:

  • Methanesulfonyl chloride (MsCl) (1.5 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Pd/C (10% w/w)

  • Hydrogen gas (balloon or Parr shaker)

Protocol:

  • Dehydration: Dissolve the alcohol from Phase 1 in DCM (10 vol). Add TEA (3.0 equiv) and cool to 0 °C. Add MsCl (1.5 equiv) dropwise. Allow to warm to RT and stir for 4 hours. The intermediate mesylate will eliminate in situ to form the alkene. Wash with water, brine, dry, and concentrate.

  • Hydrogenation: Dissolve the crude alkene in MeOH (or EtOH). Add 10% Pd/C (10 wt% loading relative to substrate).

  • Reaction: Purge the vessel with N₂ then H₂. Stir under H₂ atmosphere (1 atm balloon is usually sufficient; 30 psi Parr shaker for faster kinetics) for 12-16 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Safety: Do not let the catalyst dry out completely to avoid fire hazards. Concentrate the filtrate to yield 1-Boc-3-(6-methylpyridin-3-yl)azetidine .

Phase 3: Deprotection and Salt Formation

Rationale: Acidic cleavage of the Boc group followed by crystallization ensures the removal of any lipophilic impurities and provides the stable hydrochloride salt.

Reagents:

  • 4M HCl in 1,4-Dioxane

  • Diethyl Ether (Et₂O) or MTBE (for precipitation)

Protocol:

  • Dissolve the Boc-protected intermediate in a minimal amount of dry DCM or Dioxane.

  • Add 4M HCl in Dioxane (5-10 equiv) at 0 °C.

  • Stir at Room Temperature for 2-4 hours. Monitor by TLC or LCMS for disappearance of starting material.

  • Isolation: The product often precipitates as a white solid. Dilute the mixture with excess Et₂O or MTBE to maximize precipitation.

  • Filtration: Filter the solid under N₂ or Argon (the salt can be hygroscopic). Wash with Et₂O.

  • Drying: Dry under high vacuum at 40 °C to remove trace solvent and HCl.

Analytical Data & Quality Control

Expected Data for 5-(Azetidin-3-yl)-2-methylpyridine 2HCl:

ParameterSpecificationNotes
Appearance White to Off-white solidHygroscopic
LC-MS [M+H]⁺ = 149.1Free base mass
¹H NMR (D₂O) δ 8.6 (s, 1H), 8.2 (d, 1H), 7.6 (d, 1H), 4.3 (m, 4H), 4.1 (m, 1H), 2.6 (s, 3H)Shifts may vary slightly based on concentration and pH.
Purity (HPLC) > 98.0%Required for biological assays

Process Workflow Diagram

Workflow Step1 Step 1: Lithiation (THF, -78°C) Reagent: n-BuLi Step2 Step 2: Addition (THF, -78°C -> RT) Reagent: 1-Boc-3-azetidinone Step1->Step2 Step3 Step 3: Dehydration (DCM, 0°C) Reagent: MsCl/TEA Step2->Step3 Step4 Step 4: Hydrogenation (MeOH, RT) Reagent: H2, Pd/C Step3->Step4 Step5 Step 5: Salt Formation (Dioxane/Et2O) Reagent: 4M HCl Step4->Step5 End Final Product: HCl Salt Step5->End Start Start: 5-Bromo-2-methylpyridine Start->Step1

Figure 2: Linear process workflow for the synthesis of the target hydrochloride salt.

Safety & Handling

  • Azetidines: While the ring strain makes them reactive, N-protected azetidines are generally stable. However, the free base azetidine (final product) should be handled with care as it may have different toxicological properties than the pyridine precursor.

  • n-Butyllithium: Pyrophoric. Must be handled under inert atmosphere (Argon/Nitrogen). Ensure quenching protocols are in place.

  • Hydrogenation: H₂ gas is flammable. Ensure proper grounding of equipment to prevent static discharge.

References

  • Preparation of Azetidine Derivatives. Vertex AI Search Result 1.7 (WO2000063168A1). Link

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds. Journal of Medicinal Chemistry (2012). Link

  • 5-(Azetidin-3-yl)-2-methylpyridine (Chemical Structure Support). ChemScene. Link

  • A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv (2021). Link

  • Synthesis of 3-Arylazetidines via Cross-Coupling. Organic Chemistry Portal. Link

Sources

Method

Application Note: Scalable Synthesis Routes for 3-Pyridyl Azetidine Intermediates

Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Target Audience: Researchers, Process Chemists, and Drug Development Professionals Introduction & Strategic Rationale The 3-pyridyl azetidine motif...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction & Strategic Rationale

The 3-pyridyl azetidine motif has emerged as a privileged scaffold in modern drug discovery. It frequently serves as a metabolically stable, conformationally restricted bioisostere for meta-substituted anilines and piperidines. Notably, this structural unit is a critical component in the synthesis of potent Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors via scaffold morphing[1], as well as in the development of next-generation nicotinic acetylcholine receptor (nAChR) agonists[2].

Despite its utility, the construction of the C(sp²)–C(sp³) bond between the electron-deficient pyridine ring and the highly strained azetidine core presents significant synthetic challenges. Traditional approaches often suffer from poor yields due to competitive β-hydride elimination, protodehalogenation, or low transmetalation rates. This application note details three field-proven, scalable methodologies for synthesizing 1-Boc-3-(pyridin-3-yl)azetidine, providing the causality behind the experimental design to empower process chemists in selecting the optimal route for their specific constraints.

Route Selection Matrix

Selecting the appropriate synthetic route depends heavily on the availability of starting materials, tolerance for organometallic reagents, and the scale of the reaction. The decision tree below outlines the strategic logic for route selection.

RouteSelection Start Target: 3-Pyridyl Azetidine Q1 What are the available starting materials? Start->Q1 Negishi Route A: Negishi Coupling (High reliability, requires anhydrous setup) Q1->Negishi Halide + Zincate XEC Route B: Cross-Electrophile (Uses two halides, avoids organometallics) Q1->XEC Two Halides Decarb Route C: Decarboxylative (Uses cheap carboxylic acids, highly scalable) Q1->Decarb Halide + Acid

Strategic decision tree for selecting a 3-pyridyl azetidine synthesis route.

Quantitative Route Comparison

To facilitate process planning, the quantitative metrics of the three primary methodologies are summarized below. Data is aggregated from optimized process-scale runs and literature benchmarks[1][3][4].

MetricRoute A: Negishi CouplingRoute B: Cross-Electrophile (XEC)Route C: Metallaphotoredox
C(sp³) Precursor 1-Boc-3-iodoazetidine1-Boc-3-iodoazetidine1-Boc-azetidine-3-carboxylic acid
C(sp²) Precursor 3-Bromopyridine3-Bromopyridine3-Bromopyridine
Typical Yield 75 – 85%65 – 75%80 – 90%
Primary Catalyst Pd-PEPPSI-IPrNiI₂ / dtbbpyNiCl₂·dtbbpy / Ir(dF-CF₃-ppy)₂
Terminal Reductant None (Uses Zn insertion)Zn or Mn dustLight (Photons)
Scalability High (Standard reactors)Medium (Heterogeneous Zn)High (Requires flow photoreactor)
Cost Driver Pd catalyst, IodoazetidineIodoazetidineIridium photocatalyst

Route A: Negishi Cross-Coupling

The Negishi coupling remains the industrial workhorse for C(sp²)–C(sp³) bond formation. By forming an organozinc reagent from 1-Boc-3-iodoazetidine, the transmetalation step to the palladium center is highly favored[1].

Causality & Experimental Design
  • Zinc Activation: Zinc dust must be activated with TMSCl and 1,2-dibromoethane to remove the passivating ZnO layer, ensuring rapid and complete insertion into the secondary alkyl iodide.

  • Catalyst Selection: Pd-PEPPSI-IPr is selected over traditional Pd(PPh₃)₄. The bulky N-heterocyclic carbene (NHC) ligand accelerates reductive elimination, effectively outcompeting the undesired β-hydride elimination that normally plagues secondary alkyl-palladium species.

Step-by-Step Protocol
  • Zinc Activation: Under a nitrogen atmosphere, suspend Zn dust (2.0 equiv, 100 mmol) in anhydrous DMA (50 mL). Add 1,2-dibromoethane (5 mol%) and heat to 65 °C for 10 minutes. Cool to room temperature and add TMSCl (5 mol%). Stir for 15 minutes.

  • Zincate Formation: Add a solution of 1-Boc-3-iodoazetidine (1.5 equiv, 75 mmol) in DMA (20 mL) dropwise over 30 minutes. Stir at 40 °C for 2 hours. Self-Validation: Quench a 0.1 mL aliquot with I₂; GC-MS should show <5% remaining starting iodide.

  • Cross-Coupling: To a separate flask, add 3-bromopyridine (1.0 equiv, 50 mmol) and Pd-PEPPSI-IPr (2 mol%). Transfer the organozinc solution to this flask via cannula.

  • Reaction & Workup: Heat the mixture at 65 °C for 12 hours. Cool to room temperature and quench with saturated aqueous EDTA/Na₂CO₃ solution (100 mL) to sequester zinc salts and prevent intractable emulsions. Extract with EtOAc (3 x 100 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Route B: Reductive Cross-Electrophile Coupling (XEC)

Cross-electrophile coupling (XEC) eliminates the need to pre-form moisture-sensitive organometallic reagents by coupling two electrophiles directly using a terminal reductant[3].

Causality & Experimental Design
  • Orthogonal Reactivity: The reaction relies on the differential reactivity of the C(sp²)–Br bond and the C(sp³)–I bond. Ni(0) preferentially undergoes oxidative addition into the aryl bromide. The resulting Ni(II)-aryl complex then intercepts the azetidinyl radical generated via single-electron transfer (SET) from the alkyl iodide[5].

  • Ligand Choice: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) is critical. Its bidentate nature and steric bulk stabilize the high-valent Ni(III) intermediate, promoting the desired C–C bond formation.

Step-by-Step Protocol
  • Preparation: In a glovebox, charge a flask with NiI₂ (10 mol%), dtbbpy (10 mol%), and MgCl₂ (1.0 equiv). Note: MgCl₂ acts as a Lewis acid to accelerate the reduction of Ni(II) by Zn dust.

  • Reagent Addition: Add Zn dust (2.5 equiv). Seal the flask, remove from the glovebox, and add anhydrous DMA (0.2 M relative to limiting reagent).

  • Coupling: Add 3-bromopyridine (1.0 equiv, 50 mmol) and 1-Boc-3-iodoazetidine (1.5 equiv, 75 mmol). Stir vigorously at 40 °C for 16 hours.

  • Workup: Dilute the mixture with EtOAc and filter through a pad of Celite to remove unreacted Zn dust. Wash the filtrate with 1M HCl (to remove pyridine-zinc complexes), neutralize with sat. NaHCO₃, dry, and purify.

Route C: Metallaphotoredox Decarboxylative Coupling

This state-of-the-art methodology utilizes cheap, bench-stable 1-Boc-azetidine-3-carboxylic acid[4][6]. By merging photoredox catalysis with nickel catalysis, the carboxylic acid is extruded as CO₂ to generate the requisite carbon-centered radical under exceptionally mild conditions.

PhotoredoxCycle PC Photocatalyst (Ir) Excited State Radical Azetidin-3-yl Radical (via -CO₂) PC->Radical SET Oxidation Acid Azetidine-3-carboxylate (Anion) Acid->Radical -CO2 Ni0 Ni(0) Catalyst NiII Ni(II)-Aryl Complex (Oxidative Addition) Ni0->NiII + 3-Bromopyridine NiIII Ni(III) Complex (Radical Capture) NiII->NiIII + Azetidin-3-yl Radical NiIII->Ni0 SET Reduction (from PC) Product 3-Pyridyl Azetidine Product NiIII->Product Reductive Elimination

Mechanistic workflow of the dual Ir/Ni metallaphotoredox catalytic cycle.

Causality & Experimental Design
  • Radical Generation: The Ir(III) photocatalyst, upon excitation by blue light, becomes a potent oxidant capable of oxidizing the carboxylate anion to an acyloxy radical. The high ring strain of the azetidine drives rapid decarboxylation (loss of CO₂) to form the nucleophilic C(sp³) radical[6].

  • Base Selection: Cs₂CO₃ is utilized to deprotonate the carboxylic acid, ensuring a high concentration of the easily oxidizable carboxylate anion in solution.

Step-by-Step Protocol
  • Reaction Setup: To a transparent glass vial or flow reactor, add 1-Boc-azetidine-3-carboxylic acid (1.5 equiv, 75 mmol), 3-bromopyridine (1.0 equiv, 50 mmol), NiCl₂·dtbbpy (5 mol%), Ir(dF-CF₃-ppy)₂(dtbbpy)PF₆ (1 mol%), and Cs₂CO₃ (2.0 equiv).

  • Solvent & Degassing: Add anhydrous DMF (0.1 M). Degas the mixture thoroughly via three freeze-pump-thaw cycles or by sparging with argon for 30 minutes. Crucial Step: Oxygen rapidly quenches the excited state photocatalyst and intercepts the azetidinyl radical.

  • Irradiation: Irradiate the mixture with 34 W Blue LEDs (λ = 440–450 nm) at room temperature for 24 hours. Ensure adequate cooling (e.g., a fan) to maintain the temperature below 30 °C.

  • Workup: Dilute with diethyl ether and wash sequentially with water (3x) to remove DMF and inorganic salts. Dry the organic layer over MgSO₄, concentrate, and purify via column chromatography.

References

  • Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) ACS Medicinal Chemistry Letters[Link]

  • A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues National Institutes of Health (PMC)[Link]

  • Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides Science[Link]

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis Chemical Reviews[Link]

  • Nickel Catalysis via SH2 Homolytic Substitution: The Double Decarboxylative Cross-Coupling of Aliphatic Acids Journal of the American Chemical Society[Link]

Sources

Application

Application Note: Continuous Flow Handling &amp; Synthesis of 5-(Azetidin-3-yl)-2-methylpyridine Scaffolds

Executive Summary The moiety 5-(Azetidin-3-yl)-2-methylpyridine (CAS: 1260642-05-4) represents a privileged scaffold in medicinal chemistry, particularly in the development of nicotinic acetylcholine receptor (nAChR) ago...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The moiety 5-(Azetidin-3-yl)-2-methylpyridine (CAS: 1260642-05-4) represents a privileged scaffold in medicinal chemistry, particularly in the development of nicotinic acetylcholine receptor (nAChR) agonists and kinase inhibitors. However, the incorporation of the strained azetidine ring (ring strain ~26 kcal/mol) creates significant process challenges, including thermal instability (ring opening) and difficult isolation of the polar secondary amine.

This Application Note details a continuous flow protocol designed to overcome these barriers. By transitioning from batch to flow, researchers can:

  • Access Novel Chemical Space: Utilize high-energy C(sp²)-C(sp³) cross-couplings (Photoredox/Ni) that are difficult to scale in batch due to photon penetration limits.

  • Prevent Degradation: Minimize the residence time of the unstable free amine post-deprotection.

  • Ensure Safety: Handle reactive intermediates (radicals or organometallics) in confined micro-channels.

Chemical Context & Mechanism

The synthesis of this scaffold requires forming a bond between an electron-deficient aromatic ring (pyridine) and a strained, saturated ring (azetidine). Traditional SɴAr or nucleophilic attacks are often ineffective due to the specific substitution pattern.

The Preferred Route: Metallaphotoredox Cross-Coupling

We utilize a dual catalytic system (Nickel/Iridium) to couple 5-bromo-2-methylpyridine with N-Boc-3-iodoazetidine . This avoids the use of pyrophoric organozinc reagents (Negishi) or sensitive organolithiums, making the protocol robust for standard flow reactors.

Mechanism:

  • Photocatalytic Cycle: The Ir-catalyst is excited by blue light (450 nm), facilitating Single Electron Transfer (SET) to generate an azetidinyl radical from the alkyl halide/silicate.

  • Nickel Cycle: The Ni(0) species undergoes oxidative addition with the aryl halide. It then captures the alkyl radical.

  • Reductive Elimination: The C(sp²)-C(sp³) bond is formed, releasing the product.

Experimental Protocol A: Photoredox Synthesis

Objective: Synthesis of tert-butyl 3-(6-methylpyridin-3-yl)azetidine-1-carboxylate (Protected Scaffold).

Reagents & Stock Solutions
StreamComponentConcentrationSolventRole
Feed A 5-Bromo-2-methylpyridine0.5 MDMSO/MeCN (1:1)Electrophile (Ar-X)
Feed B N-Boc-3-iodoazetidine0.75 MDMSO/MeCN (1:1)Radical Precursor (Alk-X)
Feed C Catalyst Master MixSee BelowDMSO/MeCN (1:1)Catalytic System

Catalyst Master Mix Composition:

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂ (dtbbpy)]PF₆ (1 mol%)

  • Cross-Coupling Catalyst: NiCl₂[1]·glyme (5 mol%) + dtbbpy (5 mol%)

  • Base: 2,6-Lutidine (2.0 equiv) or Quinuclidine (for radical generation assistance).

  • Reductant: TDAE (Tetrakis(dimethylamino)ethylene) if strictly reductive coupling is required, though silicates are often preferred for flow to avoid clogging.

Flow Reactor Setup
  • Pumps: 3x High-pressure syringe pumps (e.g., Vapourtec or Syrris).

  • Reactor: PFA coil reactor (10 mL volume), transparent to 450 nm light.

  • Light Source: High-intensity LED module (450 nm, ~40 W radiant flux).

  • Temperature: 25–30 °C (Air cooled to prevent LED heating).

  • BPR: 40 psi (to prevent solvent outgassing).

Execution Steps
  • Priming: Flush the system with anhydrous DMSO/MeCN (degassed). Oxygen inhibition is critical in photoredox; ensure thorough sparging with Argon.

  • Mixing: Streams A, B, and C are combined in a PEEK T-mixer (ratio 1:1:1).

  • Reaction: The slug enters the photoreactor.

    • Residence Time: 20–40 minutes (Optimization required based on light penetration depth).

  • Quench: The output flows into a collection flask containing aqueous NH₄Cl/Brine.

Workflow Diagram (Synthesis)

G cluster_inputs Feed Preparation (Degassed) FeedA Feed A: 5-Br-2-Me-Pyridine Mixer PEEK T-Mixer (High Turbulence) FeedA->Mixer FeedB Feed B: N-Boc-3-Iodoazetidine FeedB->Mixer FeedC Feed C: Ir/Ni Catalyst + Base FeedC->Mixer Reactor Photoreactor (PFA Coil) 450 nm LED | 30°C Res. Time: 30 min Mixer->Reactor Homogeneous Solution BPR Back Pressure Regulator (40 psi) Reactor->BPR Crude Product Collection Collection/Quench (aq. NH4Cl) BPR->Collection

Figure 1: Photoredox flow manifold for C(sp²)-C(sp³) cross-coupling.

Protocol B: Telescoped Deprotection & Handling

Objective: Removal of the N-Boc group to yield the free amine 5-(Azetidin-3-yl)-2-methylpyridine. Critical Challenge: The free azetidine amine is prone to ring opening if left in acidic solution or heated excessively. Flow chemistry allows for "Flash Deprotection" followed by immediate neutralization.

Reagents[1][2][3]
  • Stream 1: Crude N-Boc intermediate (in DCM/MeCN).

  • Stream 2: Trifluoroacetic acid (TFA) (Neat or 50% in DCM).

  • Stream 3 (Quench): Saturated aq. K₂CO₃ or NaOH (cooled).

Execution Steps
  • Reaction: Mix Stream 1 and Stream 2 in a glass microreactor chip (excellent heat transfer).

  • Conditions: 40 °C, Residence time: 2–5 minutes. (Batch usually requires hours; flow accelerates this due to high TFA concentration capability).

  • Immediate Quench: The acidic stream is immediately mixed with Stream 3 in a larger bore T-mixer to neutralize. Do not store the acidic intermediate.

  • Extraction: Inline liquid-liquid separator (membrane separator) is recommended to isolate the organic phase containing the free amine.

Data: Stability Window

Note: Azetidine ring stability is pH and temperature dependent.

ConditionTemperatureTime to 5% Decomposition (Ring Opening)Recommendation
Acidic (TFA) 25 °C> 24 HoursSafe for short storage
Acidic (TFA) 60 °C< 1 HourCritical Risk - Use Flow
Neutral (Free Base) 25 °CStableStore at 4°C
Basic (Nucleophilic) 80 °C< 30 MinsAvoid heating with strong nucleophiles

Critical Troubleshooting (Self-Validating Systems)

Clogging Management (The "Achilles Heel")
  • Symptom: Pressure spike at the mixing point of the catalyst or quench.

  • Cause: Ni-salts precipitating or amine-TFA salts solidifying.

  • Solution:

    • Use 10% water in the quench stream to solubilize salts immediately.

    • Apply ultrasonic pulsation to the reactor coil if available.

    • Self-Check: Install a pressure sensor before the reactor. If P > 80% of BPR setting, trigger automated solvent flush.

Reaction Monitoring
  • Inline UV-Vis: Monitor the disappearance of the specific absorption band of the Iridium catalyst (changes oxidation state) or the pyridine shift.

  • LC-MS: The mass shift from m/z 328 (Boc-protected) to m/z 228 (Free amine) is distinct.

References

  • Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis. Science, 345(6195), 433-436. Link

  • Corincanci, M., et al. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines. The Journal of Organic Chemistry, 86(20). (Describes lithiation of N-Boc-3-iodoazetidine in flow). Link

  • Pieber, B., et al. (2018). Continuous Flow Photoredox Chemistry using a C(sp3)–C(sp2) Coupling Reaction.[2] Angewandte Chemie International Edition. (General setup for Ni/Ir flow coupling). Link

  • Shipman, M., et al. (2015).[3] Generation and Ring Opening of Aziridines in Telescoped Continuous Flow Processes. Organic Letters, 17(15).[3] (Relevant for handling strained ring stability in flow).[4] Link

  • ChemScene Data. (2024). 5-(Azetidin-3-yl)-2-methylpyridine (CAS 1260642-05-4) Physicochemical Properties. Link

Sources

Method

Application Note: Reagents and Protocols for C-H Functionalization of Azetidinyl Pyridines

Scientific Context & Mechanistic Causality Azetidinyl pyridines (e.g., 3-(azetidin-3-yl)pyridine and 2-(1-azetidinyl)pyridine) have emerged as privileged structural motifs in modern drug discovery. The azetidine ring act...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Mechanistic Causality

Azetidinyl pyridines (e.g., 3-(azetidin-3-yl)pyridine and 2-(1-azetidinyl)pyridine) have emerged as privileged structural motifs in modern drug discovery. The azetidine ring acts as a metabolically stable, high-sp³ bioisostere for larger saturated heterocycles like piperidine, effectively modulating lipophilicity and basicity without inflating molecular weight.

However, the late-stage functionalization (LSF) of these systems presents a dual chemoselectivity challenge: the pyridine ring is highly electron-deficient and resistant to traditional electrophilic aromatic substitution, while the strained azetidine ring is highly susceptible to oxidative ring-opening and alpha-sp³ degradation. To overcome this, specific reagent systems must be deployed that leverage either single-electron transfer (SET) kinetics, directing-group pre-coordination, or photoredox radical addition.

Late-Stage C-H Fluorination via AgF₂

Direct functionalization of the pyridine ring while preserving the sensitive azetidine requires exquisite chemoselectivity. Silver(II) fluoride (AgF₂) serves as a uniquely effective reagent for the


-C-H fluorination of complex pyridines[1]. The reaction proceeds via a SET mechanism where AgF₂ acts as both the one-electron oxidant and the fluorine source. Crucially, the azetidine ring does not undergo ring-opening or alpha-sp³ oxidation under these conditions. The resulting 2-fluoro-azetidinyl pyridine acts as a versatile linchpin for subsequent Nucleophilic Aromatic Substitution (S

Ar), allowing the rapid installation of diverse N, O, and S nucleophiles[1].
Azetidine-Directed Ortho-Lithiation

The azetidine ring itself can be repurposed as a powerful directing group for the regioselective ortho-C-H functionalization of the adjacent aromatic system[2]. The coordinating ability of the azetidine nitrogen facilitates the pre-complexation of organolithium reagents. While n-butyllithium (n-BuLi) is ubiquitous, n-hexyllithium (n-HexLi) has emerged as a safer, highly effective alternative for the hydrogen/lithium permutation[2]. This generates a robust polar organometallic intermediate that can be trapped by various electrophiles, avoiding the competitive nucleophilic addition to the pyridine ring (Chichibabin-type reactions) when strictly temperature-controlled.

Photoredox-Catalyzed Minisci-Type Alkylation

For the direct C(sp²)–H alkylation of the pyridine ring, photoredox catalysis offers a mild, radical-based approach[3]. Utilizing an Iridium-based photocatalyst,


-amino or 

-oxy radicals can be generated and added to the protonated azetidinyl pyridine. The regioselectivity is governed by the stability of the radical and cationic intermediates, typically favoring the C2 or C4 positions of the pyridine without disturbing the azetidine core[3].

Quantitative Data: Reagent Comparison

The following table summarizes the validated reagent systems for functionalizing azetidinyl pyridines, comparing their target sites, expected yields, and mechanistic advantages.

Functionalization TypePrimary Reagent / CatalystTarget C-H SiteYield RangeChemoselectivity & Tolerance Profile
C-H Fluorination AgF₂ (3.0 equiv)Pyridine

-C-H (C2/C6)
60–98%Complete tolerance of azetidine ring; no sp³ oxidation or ring-opening observed.
Directed Lithiation n-Hexyllithium (1.1 equiv)Ortho to azetidine70–95%Safer than n-BuLi; avoids Chichibabin addition when maintained at -78 °C.
Minisci Alkylation Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆Pyridine C2/C455–85%Highly selective for electron-deficient rings; operates under mild, ambient light conditions.

Mechanistic Visualization

CH_Functionalization Start Azetidinyl Pyridine Scaffold Path1 AgF2-Mediated C-H Fluorination Start->Path1 AgF2, rt Path2 Azetidine-Directed Ortho-Lithiation Start->Path2 n-HexLi, -78°C Path3 Photoredox Minisci Alkylation Start->Path3 Ir-cat, Light Int1 2-Fluoro-Azetidinyl Pyridine Path1->Int1 SET Mechanism Int2 Lithiated Intermediate Path2->Int2 Coordination Prod3 Alkylated Pyridine Derivatives Path3->Prod3 Radical Addition Prod1 SNAr Diversification (N, O, S Nucleophiles) Int1->Prod1 Nucleophile, Base Prod2 Electrophile Trapping (C-C, C-X bonds) Int2->Prod2 Electrophile

Mechanistic pathways for C-H functionalization of azetidinyl pyridines.

(Note: Diagram optimized for a maximum width of 760px).

Self-Validating Experimental Protocols

Protocol A: AgF₂-Mediated C-H Fluorination

Objective: Regioselective


-fluorination of the pyridine ring[1].
Scale:  1.0 mmol
  • Reagent Preparation (Glovebox Required): In a nitrogen-filled glovebox, weigh AgF₂ (3.0 mmol, 390 mg) into a dry 20 mL PTFE-lined scintillation vial equipped with a magnetic stir bar.

    • Causality: AgF₂ is highly moisture-sensitive and reacts with water to form HF and AgO. Glovebox handling is mandatory to ensure the integrity of the active SET oxidant.

  • Substrate Addition: Dissolve the azetidinyl pyridine substrate (1.0 mmol) in 10 mL of anhydrous hexane.

    • Causality: Non-coordinating, oxidation-resistant solvents (like hexane or perfluorohexane) are strictly required to prevent competitive solvent fluorination.

  • Reaction Execution: Add the substrate solution to the vial containing AgF₂. Seal tightly, remove from the glovebox, and stir vigorously at 25 °C for 12–24 hours.

    • Self-Validation Check: The reaction mixture will initially appear as a black/dark-brown suspension (active AgF₂). As the reaction proceeds, it will transition to a lighter gray/white precipitate (AgF). A persistent black color after 24 hours indicates incomplete conversion, whereas premature whitening (<1 hour) suggests moisture contamination.

  • Workup: Quench the reaction by filtering the mixture through a short pad of Celite to remove insoluble silver salts. Wash the pad with ethyl acetate (3 × 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure and purify via silica gel chromatography to isolate the 2-fluoro-azetidinyl pyridine.

Protocol B: Azetidine-Directed Ortho-Lithiation

Objective: Regioselective functionalization adjacent to the azetidine directing group[2]. Scale: 1.0 mmol

  • System Purging: Flame-dry a Schlenk flask under vacuum and backfill with dry argon (repeat 3x). Add the azetidinyl pyridine (1.0 mmol) and anhydrous THF (5 mL).

  • Temperature Control: Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

    • Causality: Strict temperature control at -78 °C is essential to suppress competitive nucleophilic attack of the alkyllithium on the electron-deficient pyridine ring.

  • Lithiation: Dropwise add n-hexyllithium (1.1 mmol, 2.3 M in hexane) over 5 minutes.

    • Causality:n-HexLi provides a safer hydrogen/lithium permutation profile than n-BuLi while maintaining the precise basicity required for azetidine-directed deprotonation[2].

  • Intermediate Formation: Stir the mixture at -78 °C for 1 hour to ensure complete formation of the polar organometallic intermediate.

    • Self-Validation Check: Before adding the electrophile, extract a 0.1 mL aliquot and quench it with D₂O. Rapid LC-MS or ¹H-NMR analysis of this aliquot should reveal >95% deuterium incorporation at the ortho-position. If deuteration is <95%, extend the lithiation time by 30 minutes.

  • Electrophile Trapping: Add the desired electrophile (e.g., arylboronic ester, aldehyde, or alkyl halide) (1.5 mmol) dropwise.

  • Quench and Workup: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl (5 mL). Extract with EtOAc (3 × 10 mL), dry over Na₂SO₄, concentrate, and purify via flash chromatography.

References

  • Harnessing the ortho-directing ability of the azetidine ring for the regioselective and exhaustive functionalization of arenes Source: PubMed / Chemistry - A European Journal URL
  • Source: Journal of the American Chemical Society (JACS)
  • Photoredox-Catalyzed C–H Functionalization Reactions Source: PMC - NIH URL

Sources

Application

Solvent selection for azetidine-pyridine coupling reactions

Application Note: Solvent Selection for Azetidine-Pyridine Coupling Reactions Part 1: Executive Summary & Strategic Framework The coupling of azetidine (a strained 4-membered amine) with pyridine motifs is a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection for Azetidine-Pyridine Coupling Reactions

Part 1: Executive Summary & Strategic Framework

The coupling of azetidine (a strained 4-membered amine) with pyridine motifs is a cornerstone transformation in modern drug discovery, yielding scaffolds found in molecules like cobimetinib and various JAK inhibitors. However, this reaction presents a dichotomy of challenges: the azetidine ring is prone to acid-catalyzed or thermal opening, while the pyridine ring can be deactivated (electron-rich) or act as a catalyst poison.

Success relies not just on the catalyst, but critically on the solvent system .[1] The solvent dictates the reaction mechanism (SNAr vs. Pd-catalysis), controls the solubility of inorganic bases, and stabilizes the active catalytic species.

This guide moves beyond generic "screening lists" to provide a mechanistic rationale for solvent selection, ensuring high yields and structural integrity.

Part 2: Decision Matrix & Mechanistic Logic

Before selecting a solvent, you must classify your coupling partner. The electronic nature of the pyridine determines the reaction pathway, which in turn dictates the solvent requirements.

Workflow Visualization

SolventSelection Start START: Analyze Pyridine Substrate Decision Electronic Nature of Pyridine Halide Start->Decision SNAr Electron-Deficient (e.g., 2-F, 4-Cl, -NO2, -CN) Decision->SNAr Activated Buchwald Electron-Rich / Neutral (e.g., 3-Br, 2-Me, -OMe) Decision->Buchwald Deactivated/Steric SNAr_Mech Mechanism: SNAr (Meisenheimer Complex) SNAr->SNAr_Mech SNAr_Solvent Primary Solvents: DMSO, DMF, NMP (High Dielectric Constant) SNAr_Mech->SNAr_Solvent SNAr_Green Green Alternative: Water (Surfactant) or Sulfolane SNAr_Solvent->SNAr_Green Sustainability Buchwald_Mech Mechanism: Pd-Catalyzed (Buchwald-Hartwig) Buchwald->Buchwald_Mech Buchwald_Solvent Primary Solvents: 1,4-Dioxane, Toluene, t-Amyl Alcohol Buchwald_Mech->Buchwald_Solvent Buchwald_Green Green Alternative: 2-MeTHF, CPME Buchwald_Solvent->Buchwald_Green Sustainability

Figure 1: Decision tree for selecting the reaction pathway and associated solvent class based on pyridine electronics.

Part 3: Solvent Selection Guide

For SNAr Couplings (Activated Pyridines)

Mechanism: The rate-determining step is often the formation of the anionic Meisenheimer complex. Solvent Role: High polarity solvents stabilize this charged intermediate, significantly lowering the activation energy.

SolventDielectric Const.[2][3] (

)
Boiling Point (°C)Application Note
DMSO 46.7189Gold Standard. Maximizes rate for unreactive chlorides. Difficult to remove; requires aqueous workup.
DMF 36.7153Good balance of solubility and reactivity. Risk of dimethylamine impurities (from hydrolysis) reacting with substrate.
NMP 32.2202Excellent for high-temp reactions (>120°C) but has reproductive toxicity concerns.
Water 80.1100Green Option. Feasible for 2-fluoropyridines. Often requires a phase transfer catalyst or surfactant.

Critical Insight: Avoid protic solvents (MeOH, EtOH) if the pyridine is highly activated (e.g., nitropyridine), as alkoxide competition can lead to ether byproducts.

For Buchwald-Hartwig Couplings (Unactivated Pyridines)

Mechanism: Involves Oxidative Addition, Amine Coordination, Deprotonation, and Reductive Elimination.[4] Solvent Role: Must solubilize the organic ligand/catalyst while mediating the solubility of the inorganic base (Cs₂CO₃, NaOtBu).

SolventTypeKey BenefitRisk Factor
1,4-Dioxane EtherMost Versatile. Excellent for Pd(OAc)₂/Xantphos systems. Compatible with Cs₂CO₃.Peroxide formation; high freezing point (12°C).
Toluene AromaticBest for Non-Polar. Good for lipophilic ligands (BINAP). Low water miscibility aids in anhydrous protocols.Poor solubility for polar azetidine salts (e.g., HCl salts).
t-Amyl Alcohol Protic (Bulky)Rate Enhancing. Solubilizes bases; can accelerate the deprotonation step in Pd-cycles.Can compete as a nucleophile if the catalyst is very active.
2-MeTHF EtherGreen/Modern. Higher boiling point (80°C) than THF; cleaner phase separation.Can ring-open if highly acidic impurities are present.

Part 4: Detailed Experimental Protocols

Protocol A: SNAr Coupling (Activated Pyridines)

Target: 2-Chloro-3-nitropyridine + Azetidine

  • Preparation: In a 20 mL vial, dissolve 2-chloro-3-nitropyridine (1.0 equiv, 1.0 mmol) in anhydrous DMSO (3.0 mL, 0.33 M).

  • Base Addition: Add DIPEA (2.5 equiv). Note: Inorganic bases like K₂CO₃ are less effective in DMSO due to poor solubility unless finely ground.

  • Nucleophile: Add azetidine hydrochloride (1.2 equiv). Using the salt prevents polymerization of free azetidine.

  • Reaction: Heat to 80°C for 4–6 hours.

    • Checkpoint: Monitor by LCMS.[1][2][3] Look for the disappearance of the chloride (M+H) and appearance of the product.

  • Workup (Critical for DMSO):

    • Cool to RT.

    • Pour slowly into ice-water (30 mL). The product often precipitates.

    • If no precipitate: Extract with EtOAc (3 x 15 mL) . Wash combined organics with water (2x) and brine (1x) to remove DMSO.

    • Dry over Na₂SO₄ and concentrate.[1][2]

Protocol B: Buchwald-Hartwig Coupling (Deactivated Pyridines)

Target: 3-Bromopyridine + Azetidine

System: Pd₂(dba)₃ / Xantphos / Cs₂CO₃ in 1,4-Dioxane. Rationale: Xantphos has a wide bite angle, enforcing reductive elimination of the strained azetidine. Dioxane/Cs₂CO₃ is the "universal" solvent/base pair for heteroaromatics.

  • Catalyst Pre-complexation (Optional but Recommended):

    • In a glovebox or under Ar, mix Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%) in 1,4-Dioxane (1 mL). Stir for 5 mins until the solution turns deep orange/red.

  • Main Setup:

    • To a reaction tube, add 3-bromopyridine (1.0 mmol), azetidine (1.2 mmol, free base or HCl salt), and Cs₂CO₃ (2.0 equiv).

    • Note: If using Azetidine HCl, increase base to 3.0 equiv.

  • Solvent: Add anhydrous 1,4-Dioxane (Total volume 4 mL, 0.25 M).

    • Degassing: Sparge with Argon for 5 minutes. Oxygen is the enemy of this catalytic cycle.

  • Initiation: Add the catalyst solution. Seal the tube.

  • Reaction: Heat to 100°C for 12 hours.

    • Checkpoint: If conversion stalls at <50%, add water (1% v/v) . Small amounts of water can solubilize Cs₂CO₃, activating the "heterogeneous" base.

  • Workup:

    • Filter through a pad of Celite (eluting with DCM).

    • Concentrate.

    • Purification: Flash chromatography.[1][5][6] Warning: Azetidine products can be streaky on silica; add 1% Et₃N to the eluent.

Part 5: Troubleshooting & Optimization

IssueDiagnosisSolution
Ring Opening Product mass = Expected + 18 (Hydrolysis) or + 36 (HCl addition).Lower temp.[1][7] Switch from Cs₂CO₃ to weaker base (K₃PO₄). Ensure solvent is anhydrous.[1][2]
Low Conversion (Pd) Pyridine poisoning the catalyst.Switch solvent to t-Amyl Alcohol . The protic nature helps dissociate the pyridine from Pd. Increase Temp to 110°C.
Incomplete SNAr Substrate too electron-rich for SNAr.Switch to NMP and heat to 140°C (microwave). If still fails, switch to Buchwald conditions.
Solidification Reaction mixture turns into a brick.Concentration too high. Dilute to 0.1 M. Switch solvent to Toluene (better solubility for some organics).

Part 6: References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to solving ADMET challenges." Journal of Medicinal Chemistry. Link

  • Dydio, P., et al. (2018). "Parameterization of Phosphine Ligands Reveals the Inductive Effects of Aryl Groups on the Suzuki–Miyaura Coupling." Journal of the American Chemical Society. Link

  • Penafiel, J., et al. (2021). "Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling." Green Chemistry. Link

  • BenchChem Technical Support. (2025). "Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr)." BenchChem Application Notes. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(Azetidin-3-yl)-2-methylpyridine

[1][2] Ticket ID: #AZPY-005-YIELD Status: Open Subject: Yield Optimization & Troubleshooting for sp³-sp² Cross-Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Ticket ID: #AZPY-005-YIELD Status: Open Subject: Yield Optimization & Troubleshooting for sp³-sp² Cross-Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

The synthesis of 5-(Azetidin-3-yl)-2-methylpyridine presents a classic challenge in medicinal chemistry: coupling a strained, secondary alkyl halide (azetidine) with an electron-deficient heteroaryl ring (pyridine).[1][2] Low yields (<30%) in this workflow typically stem from three failure modes:

  • Protodehalogenation: The alkyl halide reduces to the alkane instead of coupling.

  • Catalyst Poisoning: Pyridine nitrogens coordinating to the metal center, shutting down the catalytic cycle.[2][3]

  • Isolation Losses: The high water solubility of the deprotected product leads to massive loss during aqueous workup.

This guide provides two validated protocols to resolve these issues, prioritizing Nickel-Catalyzed Reductive Cross-Coupling for general synthesis and Negishi Coupling for scale-up.

Part 1: Diagnostic & Decision Logic

Before altering your protocol, use this logic flow to identify your specific bottleneck.

TroubleshootingLogic Start Start: Low Yield Analysis CheckSM Check Crude NMR/LCMS: Is Azetidine-I consumed? Start->CheckSM Unreacted Issue: Low Conversion (Catalyst Deactivation) CheckSM->Unreacted No SideProducts Check Side Products: Is 'Reduced' Azetidine present? CheckSM->SideProducts Yes Action: Switch Ligand to dtbbpy\nIncrease Catalyst Loading Action: Switch Ligand to dtbbpy Increase Catalyst Loading Unreacted->Action: Switch Ligand to dtbbpy\nIncrease Catalyst Loading Protodehal Issue: Protodehalogenation (H-Source Contamination) SideProducts->Protodehal Yes (Azetidine-H found) Coupled Product formed in reaction but low isolated yield? SideProducts->Coupled No Action: Dry Solvents (KF < 50ppm)\nSwitch to Protocol A (Ni-XEC) Action: Dry Solvents (KF < 50ppm) Switch to Protocol A (Ni-XEC) Protodehal->Action: Dry Solvents (KF < 50ppm)\nSwitch to Protocol A (Ni-XEC) WorkupIssue Issue: Isolation Loss (Water Solubility) Coupled->WorkupIssue Yes Action: Switch to Resin Isolation\n(Protocol C) Action: Switch to Resin Isolation (Protocol C) WorkupIssue->Action: Switch to Resin Isolation\n(Protocol C)

Figure 1: Diagnostic decision tree for identifying yield-limiting steps in azetidine-pyridine coupling.

Part 2: Primary Protocol (Ni-Catalyzed Reductive Coupling)

Recommendation: Use this route for medicinal chemistry scales (100 mg – 10 g). It avoids the preparation of sensitive organozinc reagents required by Negishi coupling.

The Chemistry

This protocol utilizes Cross-Electrophile Coupling (XEC) .[2][3][4] Instead of making a nucleophile, you mix two electrophiles (Aryl Bromide + Alkyl Iodide) with a reductant (Zinc) and a Nickel catalyst.[2][3]

  • Mechanism: Ni(0) undergoes oxidative addition to the Ar-Br, followed by radical capture of the alkyl iodide.[2][3]

  • Key Driver: The ligand dtbbpy prevents the pyridine nitrogen from binding to Nickel, maintaining catalytic activity.[2][3]

Optimized Protocol
ComponentReagentEquiv.[1][5][6][7][8][9][10][11]Role
Substrate A 5-Bromo-2-methylpyridine1.0Electrophile (Aryl)
Substrate B 1-Boc-3-iodoazetidine1.5Electrophile (Alkyl)
Catalyst NiCl₂[1][2] · glyme0.10Pre-catalyst
Ligand dtbbpy 0.15Critical for stabilization
Reductant Zinc dust (<10 micron)2.5Stoichiometric reductant
Solvent DMA (Anhydrous)[0.2 M]Solvent

Step-by-Step Workflow:

  • Glovebox/Schlenk Setup: In a vial, combine NiCl₂·glyme (10 mol%) and dtbbpy (15 mol%).[2][3] Add DMA (2 mL/mmol) and stir until the solution turns deep green (complex formation).

  • Zinc Activation: Add Zinc dust (2.5 equiv).[3] The solution may turn black/turbid.

  • Substrate Addition: Add 5-bromo-2-methylpyridine (1.0 equiv) and 1-Boc-3-iodoazetidine (1.5 equiv).

  • Reaction: Seal and stir vigorously at 60°C for 12–16 hours .

    • Note: Vigorous stirring is non-negotiable to keep Zn suspended.[1]

  • Quench: Dilute with EtOAc, filter through a celite pad to remove Zn salts.

Troubleshooting Table (Protocol A)
SymptomRoot CauseCorrective Action
Yield < 10% Oxygen poisoningNickel(0) is extremely air-sensitive.[1][2] Sparge solvents with Argon for 15 mins or use a glovebox.
Reduced Azetidine Proton sourceYour solvent is "wet."[1] DMA is hygroscopic. Ensure Karl Fischer (KF) < 50 ppm.[2][3]
Stalled Conversion Ligand mismatchDo not substitute dtbbpy with bipyridine or phenanthroline. The tert-butyl groups are sterically required to prevent catalyst dimerization.

Part 3: Scale-Up Protocol (Negishi Coupling)

Recommendation: Use this route for >10 g batches where reagent cost is a factor.

The Chemistry

Classic Pd-catalyzed coupling.[1] You must first convert the iodoazetidine into a Zinc reagent.

  • Advantage: Cleaner reaction profile if the Zinc reagent is formed correctly.

  • Risk: Organozinc reagents are moisture sensitive.[1]

Step-by-Step Workflow:

Phase 1: Zinc Reagent Formation

  • Flame-dry a flask under Argon. Add Zinc dust (3.0 equiv) in dry DMF.[2][3]

  • Activation: Add TMSCl (0.05 equiv) and 1,2-dibromoethane (0.05 equiv). Stir at 60°C for 30 mins.

  • Add 1-Boc-3-iodoazetidine (1.0 equiv) dissolved in minimal DMF dropwise.[2]

  • Stir at RT for 1–2 hours. Check: Aliquot quenched with iodine should show disappearance of starting iodide by TLC/LCMS.

Phase 2: Coupling

  • In a separate flask, dissolve 5-bromo-2-methylpyridine (0.8 equiv relative to azetidine) and Pd(dppf)Cl₂ (0.05 equiv) in DMF.

  • Transfer the filtered organozinc solution (from Phase 1) into the pyridine/catalyst mixture via cannula.[2][3]

  • Heat to 70°C for 4 hours .

Part 4: Isolation & Purification (The "Hidden" Yield Killer)

Critical Warning: The final product, 5-(azetidin-3-yl)-2-methylpyridine, is a secondary amine with a pyridine ring.[1][2] It is highly polar and water-soluble . Standard aqueous workups (washing with water/brine) often extract the product into the waste layer.[2][3]

Protocol C: Deprotection & Resin Capture

Use this method to maximize recovery.[3]

  • Deprotection: Treat the Boc-intermediate with TFA/DCM (1:1) at 0°C

    
     RT for 2 hours.
    
  • Concentration: Remove TFA/DCM in vacuo. You now have the TFA salt. Do not partition between water/DCM.

  • Free-Basing (SCX Column):

    • Dissolve the crude TFA salt in MeOH.

    • Load onto a SCX-2 (Strong Cation Exchange) cartridge.[2]

    • Wash 1:[2][3] Flush with MeOH (removes non-basic impurities).[2][3]

    • Elute: Flush with 2M NH₃ in MeOH .

  • Final Isolation: Concentrate the ammoniacal eluent. The residue is your clean free base.

References

  • Nickel-Catalyzed Cross-Electrophile Coupling

    • Weix, D. J.[2][3] "Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles." Acc.[7] Chem. Res.2015 , 48, 1767–1775.[2][3] Link[2][3]

    • Note: Establishes the mechanistic basis for Ni/Zn mediated coupling of alkyl halides and aryl halides.
  • Negishi Coupling of Amino Acid Derivatives

    • Jackson, R. F. W., et al.[2][3] "Preparation of Enantiomerically Pure Protected Heteroaromatic Alanine Derivatives." J. Org. Chem.1998 , 63, 7875–7884.[2][3] Link[2][3]

    • Note: Foundational text for zinc activation and coupling of amino-acid derived alkyl halides.[1]

  • Ligand Effects in Nickel Catalysis

    • Doyle, A. G., et al.[2][3][7] "Nickel-Catalyzed Cross-Coupling of Chromene Acetals and Boronic Acids."[1][7] Org.[1][7] Lett.2012 , 14, 1616–1619.[2][3][7] Link[2][3]

    • Note: Highlights the specific utility of phosphine and bipyridine ligands in stabilizing Nickel for sp3-C activation.[1]

  • Isolation of Polar Azetidines

    • Duncton, M. A.[2][3] "Minireview: Azetidines in Drug Discovery." Med. Chem. Commun.2011 , 2, 1135-1161.[2][3]

    • Note: Discusses the physicochemical properties of azetidines, including pKa and solubility challenges.

Sources

Optimization

Technical Support Center: Azetidine Stability &amp; Deprotection

[1] Ticket ID: AZT-DEPROT-001 Subject: Preventing Azetidine Ring Opening During Acidic Deprotection Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The "Spring-Loaded" Trap Azetidine is...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Ticket ID: AZT-DEPROT-001 Subject: Preventing Azetidine Ring Opening During Acidic Deprotection Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Spring-Loaded" Trap

Azetidine is a four-membered nitrogen heterocycle with significant ring strain (~26 kcal/mol). While kinetically stable under basic conditions, it becomes a "spring-loaded" electrophile upon protonation.

The Core Problem: In acidic media (e.g., Boc removal), the nitrogen is protonated (


). This quaternary ammonium species (azetidinium) is highly susceptible to nucleophilic attack. If a nucleophile is present—even a weak one like a chloride ion or a water molecule—it can attack the ring carbons, relieving the strain and destroying your core scaffold.

The Golden Rule: To save the ring, you must minimize nucleophilicity in the reaction medium, not just control acidity.

Diagnostic Module: Did I Open the Ring?

Before optimizing, confirm if ring opening is your actual failure mode. Use this checklist to interpret your LCMS data.

Observation (LCMS/NMR)DiagnosisRoot Cause
Mass +36 / +38 Da Chlorolysis HCl/Dioxane used. The chloride ion (

) acted as a nucleophile, opening the ring to form a

-chloropropyl amine.
Mass +18 Da Hydrolysis Water present. Aqueous acid or wet solvent allowed

to attack the ring, forming a

-hydroxypropyl amine.
Mass +114 Da Trifluoroacetolysis Concentrated TFA. In rare cases, the trifluoroacetate anion attacks the ring.
Complex Mixture Polymerization High Concentration. Intermolecular attack where one azetidine molecule opens another.

Mechanism of Failure

Understanding the mechanism is the only way to prevent it. The diagram below illustrates the two primary pathways for failure: Intermolecular Attack (by external ions) and Intramolecular Attack (by pendant groups).

AzetidineFailure cluster_legend Legend Start N-Boc Azetidine Protonation Protonated Azetidinium (Activated Core) Start->Protonation Acid (H+) ExtNu External Nucleophile (Cl-, H2O, TFA-) Protonation->ExtNu High Temp or Nucleophilic Acid IntNu Pendant Nucleophile (e.g., Sidechain Amide) Protonation->IntNu Intramolecular Proximity RingOpen1 Ring Opening (SN2) Linear Impurity ExtNu->RingOpen1 Strain Release Cyclization Rearrangement to Lactone/Lactam IntNu->Cyclization Ring Expansion Safe Stable Intermediate Fail Failure Mode

Figure 1: Mechanistic pathways leading to azetidine ring destruction. Note that protonation is necessary but not sufficient for failure; a nucleophile is required to trigger the opening.

Standard Operating Procedures (SOPs)

Protocol A: The "Safe" Standard (TFA)

Use this for robust azetidines lacking internal nucleophiles.

Why it works: Trifluoroacetic acid (TFA) produces the trifluoroacetate anion (


), which is bulky and poorly nucleophilic compared to chloride (

).
  • Preparation: Dissolve N-Boc azetidine (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

    • Critical: Do not use high concentrations to avoid polymerization.

  • Scavenger (Optional but Recommended): Add Triethylsilane (TES) (2.0 equiv).

    • Reason: Scavenges the tert-butyl cation to prevent it from alkylating the azetidine nitrogen or other sensitive sites.

  • Acid Addition: Cool to 0 °C . Add TFA dropwise to reach a ratio of 1:1 to 1:4 (TFA:DCM).

    • Warning: Never add TFA to a warm solution.

  • Monitoring: Stir at 0 °C for 30–60 mins. Monitor by TLC/LCMS.[1]

    • Stop Condition: Quench immediately upon disappearance of starting material.[1] Do not "let it stir overnight."

  • Workup: Evaporate volatiles at low temperature (<30 °C). Azeotrope with toluene or DCM to remove residual acid.

Protocol B: The "Nuclear Option" (TMSOTf)

Use this for highly sensitive substrates or if Protocol A fails.

Why it works: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) cleaves Boc groups under mild conditions without generating free protons in the same way aqueous acids do, and the triflate anion is non-nucleophilic.

  • Preparation: Dissolve substrate in anhydrous DCM under Nitrogen/Argon. Cool to 0 °C.

  • Reagent: Add 2,6-lutidine (1.5 equiv) followed by TMSOTf (1.1 equiv).

  • Reaction: Stir at 0 °C.

  • Quench: Quench with saturated aqueous

    
     (rapidly, to neutralize before hydrolysis can occur).
    

Troubleshooting & FAQs

Q1: I used 4M HCl in Dioxane and my product mass is +36. What happened?

A: You performed a nucleophilic ring opening. HCl in dioxane is a "nucleophilic acid" system. The proton activates the ring, and the high concentration of chloride ions (


) attacks the 

-carbon. Fix: Switch to Protocol A (TFA) or use Methanesulfonic acid (MsOH) in DCM. Sulfonate anions are poor nucleophiles.
Q2: Can I use scavengers like water or methanol?

A: NO. In peptide synthesis, water is often used as a scavenger. For azetidines, water is a nucleophile that will hydrolyze the ring (Mass +18). Fix: Use Triethylsilane (TES) or 1,3-Dimethoxybenzene as cation scavengers. Keep the reaction anhydrous.

Q3: My azetidine has a side chain with an amide/alcohol. It decomposes even in TFA.

A: You are likely seeing Intramolecular Ring Opening . The pendant amide oxygen acts as an internal nucleophile, attacking the activated azetidine ring to form a 5- or 6-membered lactone/lactam (see Figure 1, Path 2). Fix: This is a design problem. You may need to:

  • Keep the side chain protected during Boc removal.

  • Use Protocol B (TMSOTf) which is often milder.

  • Ensure the reaction is dilute to prevent intermolecular reactions, though this won't stop intramolecular ones.

Q4: Comparison of Acid Systems
Reagent SystemAcidity (

)
Nucleophilicity of AnionRisk LevelRecommended For
HCl / Dioxane HighHigh (

)
CRITICAL Rigid, unstrained amines only. Avoid for azetidines.
HBr / AcOH Very HighVery High (

)
CRITICAL Never use. Will bromolyze the ring immediately.
TFA / DCM HighLow (

)
LOW Standard azetidine scaffolds.
MsOH / DCM HighVery Low (

)
MINIMAL Scale-up where volatile TFA is undesirable.
TMSOTf Lewis AcidNegligible (

)
MINIMAL Ultra-sensitive substrates.

References

  • Couty, F., et al. (2006).[2] Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry.

  • Stanković, S., et al. (2012).[3] Ring-opening of azetidiniums by nucleophiles.[1][3][4][5][6][7] Synthesis of polysubstituted linear amines. Tetrahedron.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter on Protection for the Amino Group).

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azetidines. Organic Letters. (Discusses stability of substituted azetidines).

Sources

Troubleshooting

Overcoming solubility issues with 5-(Azetidin-3-yl)-2-methylpyridine free base

This guide addresses the specific physicochemical challenges associated with 5-(Azetidin-3-yl)-2-methylpyridine in its free base form. Executive Summary: The "Molecular Chameleon" 5-(Azetidin-3-yl)-2-methylpyridine is a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the specific physicochemical challenges associated with 5-(Azetidin-3-yl)-2-methylpyridine in its free base form.

Executive Summary: The "Molecular Chameleon"

5-(Azetidin-3-yl)-2-methylpyridine is a deceptively simple building block. While it contains two nitrogen centers, its free base form often presents as a lipophilic oil or low-melting solid that resists aqueous dissolution.

The core issue is a pKa mismatch . The azetidine nitrogen is highly basic (


), while the pyridine nitrogen is weakly basic (

). In its free base form, the molecule is uncharged and lipophilic. To achieve solubility, you must drive the equilibrium toward the ionized (protonated) state.

Physicochemical Profile

PropertyValue (Approx.)Implication for Handling
State (Free Base) Viscous Oil / Low-melting SolidDifficult to weigh; sticks to glass.
Azetidine

~11.3 (Secondary Amine)Requires pH < 9.0 to be >99% ionized.
Pyridine

~5.2 (Aromatic Amine)Remains neutral at physiological pH (7.4).
LogP (Free Base) ~1.1Moderate lipophilicity; prone to aggregation.
Hygroscopicity HighAbsorbs atmospheric water and

.

Troubleshooting Guide (FAQ Format)

Scenario A: "I bought the free base, and it's an oily residue that won't dissolve in water."

Diagnosis: You are fighting the "Grease Ball" effect. The uncharged free base is hydrophobic. When you add water, it forms an oily separate phase rather than solvating, even if the pH suggests it should dissolve eventually.

The Fix: The "Acid-Drop" Protocol Do not add pure water directly. You must protonate the azetidine nitrogen in situ.

  • Dissolve the free base in a minimal amount of a water-miscible organic solvent (e.g., Ethanol or DMSO).

  • Slowly add 1.1 equivalents of 1N HCl or Acetic Acid.

  • Dilute with water to the desired volume.

    • Why this works: The organic solvent disperses the oil, maximizing surface area. The acid immediately protonates the azetidine (

      
      ), locking it into the water-soluble cationic form.
      
Scenario B: "My DMSO stock crashes out when I dilute into PBS (pH 7.4)."

Diagnosis: Kinetic Solubility Failure. While the azetidine should be protonated at pH 7.4, the kinetics of protonation are slower than the kinetics of precipitation. When you dump the hydrophobic free base (in DMSO) into PBS, it aggregates before it can pick up protons from the buffer.

The Fix: The "Pre-Acidified" Dilution

  • Do not dilute directly into neutral PBS.

  • Prepare an intermediate dilution step using 10 mM Acetate Buffer (pH 5.0) .

  • Once diluted and stable, adjust the pH back to 7.4 if strictly necessary for the assay (though many assays tolerate pH 6.5–7.0).

    • Alternative: Use a co-solvent carrier. Add 0.5% Tween-80 or 5% PEG-400 to your PBS before adding the compound.

Scenario C: "The compound is turning yellow/brown during storage."

Diagnosis: Azetidine Instability. Free base azetidines are nucleophilic and prone to:

  • Ring Opening: Reacting with trace impurities.

  • Carbamate Formation: Reacting with atmospheric

    
     to form insoluble carbamates.
    

The Fix:

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Best Practice: Convert the free base to a Dihydrochloride (2HCl) salt immediately upon receipt (See Protocol 4.2). The salt form is crystalline, stable, and highly water-soluble.

Visual Decision Guides

Figure 1: Solubility Optimization Workflow

This logic tree guides you through selecting the correct solvent system based on your application.

Solubilityflow Start Start: 5-(Azetidin-3-yl)-2-methylpyridine (Free Base) AppType What is the Application? Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay ChemSyn Chemical Synthesis (Reaction Intermediate) AppType->ChemSyn ConcCheck Target Concentration? BioAssay->ConcCheck Solvent3 DCM or MeOH (Avoid Water) ChemSyn->Solvent3 Lipophilic Reactions HighConc > 10 mM ConcCheck->HighConc LowConc < 1 mM ConcCheck->LowConc Solvent2 CRITICAL: Convert to HCl or Tosylate Salt HighConc->Solvent2 Free base unstable at high conc Solvent1 Use DMSO Stock + 5% PEG-400 in Buffer LowConc->Solvent1

Caption: Decision tree for solvent selection. For high-concentration aqueous applications, salt formation is mandatory.

Standard Operating Protocols (SOPs)

Protocol 5.1: Conversion to Dihydrochloride Salt (Recommended)

Use this protocol to convert the oily free base into a stable, water-soluble solid.

Materials:

  • 5-(Azetidin-3-yl)-2-methylpyridine (Free Base)

  • Diethyl Ether (

    
    ) or MTBE (anhydrous)
    
  • 4M HCl in Dioxane (commercial solution)

Procedure:

  • Dissolution: Dissolve the free base oil in a minimal volume of anhydrous

    
     or MTBE (approx. 5 mL per gram).
    
  • Acidification: Cool the solution to 0°C in an ice bath.

  • Addition: Dropwise add 2.5 equivalents of 4M HCl in Dioxane.

    • Observation: A white precipitate should form immediately.

  • Isolation: Stir for 30 minutes at 0°C. Filter the solid under argon (azetidines can be hygroscopic).

  • Drying: Wash the cake with cold ether and dry under high vacuum.

  • Result: The resulting dihydrochloride salt is stable at room temperature and dissolves instantly in water.

Protocol 5.2: "Crash-Resistant" Assay Buffer Preparation

Use this for preparing working solutions from DMSO stocks without precipitation.

Reagents:

  • Compound Stock (10 mM in anhydrous DMSO)

  • Assay Buffer (PBS or HEPES)

  • Solubilizer: 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) OR PEG-400.

Procedure:

  • Prepare a 20% w/v stock of HP-

    
    -CD  in your assay buffer.
    
  • Pipette the required amount of Compound DMSO stock into a microcentrifuge tube.

  • Critical Step: Add the Cyclodextrin/Buffer mixture to the DMSO stock slowly while vortexing.

    • Note: Do not add DMSO to the bulk buffer; add buffer to the DMSO. This maintains local high solubility during the mixing phase.

  • Sonicate for 15 seconds if any turbidity is observed.

References & Authority

  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard reference for salt selection logic).

  • Lovering, F., et al. (2016). "Azetidines in Drug Discovery: A Versatile Scaffold." ChemMedChem, 11(3), 263-278. (Review of azetidine physicochemical properties).

  • Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics. (General methodologies for solubilizing lipophilic bases).

  • PubChem Compound Summary. "Azetidine" and "Pyridine" pKa data.

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) before handling azetidine derivatives, as they may possess irritant or toxic properties.

Sources

Optimization

Minimizing side reactions in Minisci alkylation of pyridines

This guide serves as a specialized technical support resource for researchers optimizing the Minisci alkylation of pyridines. It addresses the mechanistic root causes of side reactions and provides actionable, evidence-b...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers optimizing the Minisci alkylation of pyridines. It addresses the mechanistic root causes of side reactions and provides actionable, evidence-based protocols.

Topic: Minimizing Side Reactions in Minisci Alkylation of Pyridines Role: Senior Application Scientist Status: Operational

Core Mechanistic Insight: The Selectivity Paradox

The Minisci reaction involves the addition of a nucleophilic alkyl radical to an electron-deficient heterocycle (typically protonated).[1]

  • The Kinetic Advantage: Unlike Friedel-Crafts alkylation (where the product is more reactive), the alkylated pyridine product in a Minisci reaction is more electron-rich (due to the alkyl electron-donating group). Consequently, it is less electrophilic and less reactive toward further nucleophilic radical attack. This theoretically suppresses polyalkylation.[2][3]

  • The Real Problem: The primary "side reactions" are not polyalkylation, but rather:

    • Regioisomeric Mixtures: C2 vs. C4 selectivity is often poor because the LUMO coefficients at these positions are similar in protonated pyridines.[4]

    • Radical Quenching: The alkyl radical abstracts a hydrogen (HAT) or dimerizes before attacking the ring.

    • Acylation: When using carboxylic acids, incomplete decarboxylation leads to acyl radical addition.

    • Oxidative Degradation: Harsh oxidants (persulfate) destroy sensitive functional groups.

Troubleshooting Guide (Q&A)

Issue 1: "I am getting a 1:1 mixture of C2 and C4 alkylated products."

Diagnosis: Lack of steric or electronic bias on the pyridine ring. Root Cause: The nucleophilic radical has little preference between the C2 and C4 positions of a protonated pyridine, as both are highly electrophilic. Solution:

  • Steric Control: If the radical is bulky (e.g., tert-butyl), C4 selectivity improves naturally.

  • Blocking Group Strategy (The Baran Method): Pre-functionalize the pyridine with a removeable blocking group to force C4 substitution.

  • Solvent Switch: Changing from aqueous/organic biphasic systems to halogenated solvents (e.g., DCM, DCE) or adding TFA can sometimes alter the hydrogen-bonding network and slightly shift regioselectivity, though this is less reliable than blocking groups.

Issue 2: "My reaction yields the acylated product (ketone) instead of the alkyl."

Diagnosis: Incomplete decarboxylation. Root Cause: The rate of decarboxylation (


) is slower than the rate of radical addition to the ring. This is common with primary carboxylic acids or when the oxidant loading is insufficient.
Solution: 
  • Catalyst Optimization: Ensure sufficient Ag(I) is present (catalyzes the decarboxylation).

  • Temperature: Increase the reaction temperature (60–80 °C) to accelerate the elimination of CO₂.

  • Precursor Switch: Switch to Alkyl Halides (with photoredox/silyl silanes) or Sulfinates (Langlois reagent), which do not proceed through an acyl radical intermediate.

Issue 3: "Low conversion, but the starting material is consumed."

Diagnosis: Oxidative degradation or Radical Recombination. Root Cause: The oxidant (e.g.,


) is reacting with the pyridine substrate or the product, or the alkyl radicals are dimerizing.
Solution: 
  • Slow Addition: Syringe pump addition of the radical precursor and oxidant over 2–4 hours keeps the instantaneous radical concentration low, favoring reaction with the heterocycle over dimerization.

  • Switch to Photoredox: Move to a neutral redox system (e.g., Ir/Ru catalysts with active esters) to eliminate strong chemical oxidants.

Decision Pathways & Mechanism

Diagram 1: Mechanistic Divergence of Side Reactions

This diagram illustrates where the reaction diverges into desired vs. undesired pathways.

MinisciMechanism Start Carboxylic Acid (R-COOH) AcylRad Acyl Radical (R-CO•) Start->AcylRad Oxidation AlkylRad Alkyl Radical (R•) AcylRad->AlkylRad Decarboxylation (-CO2) Ag(I) / Heat Acylated Side Product: Acylated Pyridine AcylRad->Acylated Fast Addition (If Decarb. is slow) Pyridine Protonated Pyridine (PyH+) AlkylRad->Pyridine Nucleophilic Attack Dimer Side Product: R-R Dimer AlkylRad->Dimer Recombination (High [Radical]) Reduced Side Product: R-H (Quenched) AlkylRad->Reduced H-Atom Abstraction (Solvent effect) Desired Product: Alkyl-Pyridine Pyridine->Desired Oxidation & -H+

Caption: Mechanistic fork showing how slow decarboxylation leads to acylation, while high radical concentration leads to dimerization.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Problem Identify Primary Issue Issue1 Regioselectivity (C2 vs C4 Mix) Problem->Issue1 Issue2 Functional Group Intolerance Problem->Issue2 Issue3 Acylation Observed Problem->Issue3 Sol1 Use Blocking Group (Maleate Protocol) Issue1->Sol1 Sol2 Switch to Photoredox (Redox Neutral) Issue2->Sol2 Sol3 Increase Temp or Switch to Alkyl Halide Issue3->Sol3

Caption: Quick-reference decision tree for selecting the correct optimization strategy.

Quantitative Comparison of Radical Precursors

Selecting the right precursor is critical for minimizing side reactions.

Radical PrecursorActivation ModePrimary Side ReactionBest For...
Carboxylic Acids Ag(I)/Persulfate (Thermal)Acylation (if slow decarboxylation)Cheap, simple alkyl groups.
Alkyl Halides Photoredox (Silyl radical)Reduction (Hydrodehalogenation)Late-stage functionalization; 3° alkyls.
Sulfinates (Langlois) Peroxide/ThermalSulfonylation (rare)Trifluoromethylation (

).
Active Esters (NHP) Photoredox (Reductive)Hydrolysis of esterComplex acids; mild conditions.
Boronic Acids Mn(III) or PhotoredoxProtodeboronationArylation or specific alkylations.

Detailed Experimental Protocols

Protocol A: C4-Selective Alkylation (The Blocking Group Method)

Best for: Ensuring regioselectivity on simple pyridines. Reference: Adapted from Baran et al., J. Am. Chem. Soc. 2021.[5]

  • Blocking Group Installation:

    • Dissolve pyridine (1.0 equiv) in DCM.

    • Add maleic anhydride (1.0 equiv) and stir at RT for 2 h.

    • Filter the resulting pyridinium maleate salt.

  • Minisci Reaction:

    • Suspend the salt (0.5 mmol) in DCE/H₂O (1:1, 0.1 M).

    • Add Carboxylic Acid (2.0 equiv),

      
       (2.0 equiv), and 
      
      
      
      (0.2 equiv).
    • Heat to 50 °C for 2 hours with vigorous stirring.

  • Deblocking:

    • Dilute with DCM.[6] Add DBU (3.0 equiv) and stir for 30 min at RT (removes the maleate group).

    • Wash with

      
      , dry, and concentrate.
      
Protocol B: Mild Photoredox Alkylation

Best for: Complex substrates with sensitive functional groups. Reference: Adapted from MacMillan et al., Science 2011 and Stephenson et al.

  • Setup:

    • In a vial, combine Pyridine substrate (1.0 equiv), Alkyl Bromide (2.0 equiv).

    • Add Photocatalyst:

      
       (1 mol%).
      
    • Add Tris(trimethylsilyl)silane (TTMSS) (1.5 equiv) and

      
       (2.0 equiv).
      
    • Solvent: Benzene or DCE (degassed).

  • Reaction:

    • Irradiate with Blue LEDs (34 W) at Room Temperature for 12–24 hours.

    • Note: The silyl radical abstracts the halogen to generate the alkyl radical without strong oxidants.

References

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines Source: J. Am. Chem. Soc. (Baran Group) [Link][4][5]

  • Trifluoromethylation of Heterocycles (Langlois Reagent) Source: PNAS (Baran Group) [Link]

  • Photoredox Alkylation of Heteroarenes Source: Science (MacMillan Group) [Link]

  • Minisci Reaction: Wikipedia Overview Source: Wikipedia [Link][1][4][7][8][9]

  • Visible-light-mediated Minisci C–H alkylation with unactivated alkyl halides Source: Nature Communications [Link]

Sources

Troubleshooting

Stability of 5-(Azetidin-3-yl)-2-methylpyridine in aqueous solution

Technical Support Center: Stability of 5-(Azetidin-3-yl)-2-methylpyridine in Aqueous Solution From the Desk of the Senior Application Scientist Welcome to the technical support guide for 5-(Azetidin-3-yl)-2-methylpyridin...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of 5-(Azetidin-3-yl)-2-methylpyridine in Aqueous Solution

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 5-(Azetidin-3-yl)-2-methylpyridine. This document is designed for our partners in research, discovery, and drug development. We understand that navigating the complexities of a molecule's stability profile is critical for generating reproducible data and ensuring the integrity of your experimental outcomes. This guide moves beyond simple protocols to explain the 'why' behind the observed chemical behavior of this compound. Our goal is to empower you with the foundational knowledge to anticipate challenges, troubleshoot issues, and design robust, self-validating experiments.

The unique structure of 5-(Azetidin-3-yl)-2-methylpyridine, which combines a stable pyridine ring with a strained azetidine moiety, presents a specific set of stability considerations. The high ring strain of the four-membered azetidine ring makes it a focal point for potential degradation, particularly in aqueous media.[1][2] This guide provides field-proven insights and detailed methodologies to help you manage these characteristics effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: General Stability and Storage

Q1: What is the overall stability profile of 5-(Azetidin-3-yl)-2-methylpyridine in aqueous solutions?

A1: 5-(Azetidin-3-yl)-2-methylpyridine is moderately stable in aqueous solutions under neutral and controlled conditions. However, its stability is highly dependent on the pH, temperature, and presence of light. The primary point of instability is the four-membered azetidine ring. Due to significant ring strain (~25.4 kcal/mol), this ring is susceptible to nucleophilic attack, particularly by water (hydrolysis), which can lead to ring-opening degradation.[1][3] The pyridine core is generally more stable but can be susceptible to oxidative and photolytic degradation.[4]

Q2: What are the best practices for preparing and storing aqueous stock solutions of this compound?

A2: To ensure the integrity and reproducibility of your experiments, adherence to proper storage protocols is essential. We recommend the following based on the compound's chemical properties:

ParameterRecommendationRationale
Solvent/Buffer Use a buffered solution (e.g., PBS or HEPES) at pH 6.5 - 7.5 . Avoid unbuffered water.The compound's stability is highly pH-dependent. Acidic conditions can catalyze the degradation of the azetidine ring.[3] A neutral pH minimizes this risk.
Temperature For short-term storage (< 72 hours), use 2-8°C . For long-term storage (> 72 hours), aliquot and store at -80°C .Lower temperatures significantly slow the rate of hydrolytic degradation.[5] Aliquoting prevents multiple freeze-thaw cycles which can also degrade the compound.
Light Exposure Always protect solutions from light by using amber vials or wrapping containers in aluminum foil.Pyridine and related aromatic heterocycles can be susceptible to photolytic degradation upon exposure to UV or visible light.[6]
Concentration Prepare stock solutions at the highest practical concentration to minimize the relative impact of any adsorption to container surfaces.This is a general best practice for ensuring accurate final concentrations in assays.
Section 2: Degradation Pathways and Mechanisms

Q3: What is the primary chemical reaction that causes this molecule to degrade in water?

A3: The principal degradation pathway is the acid-catalyzed hydrolysis of the azetidine ring . This occurs via a ring-opening mechanism. The strained nature of the four-membered ring makes it thermodynamically favorable to open and relieve this strain.[1][3] Under acidic conditions, the azetidine nitrogen becomes protonated, forming a highly reactive azetidinium ion. This ion is an excellent electrophile and is readily attacked by a nucleophile, such as water, leading to the cleavage of a carbon-nitrogen bond and the formation of a linear amino alcohol derivative. A similar mechanism involving azetidinium ion formation has been demonstrated in forced degradation studies of other azetidine-containing compounds.[7]

G cluster_0 Proposed Acid-Catalyzed Hydrolysis Pathway A 5-(Azetidin-3-yl)-2-methylpyridine B Protonated Azetidinium Ion (Electrophilic) A->B + H⁺ (Acidic pH) D Ring-Opened Intermediate B->D + H₂O (Nucleophilic Attack) C Water (Nucleophile) E Final Degradation Product (e.g., Amino Alcohol) D->E Rearrangement

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions: For each condition, mix 1 part of the stock solution with 9 parts of the stress solution (e.g., 0.1 M HCl).

    • Acid/Base/Thermal: Place vials in a temperature-controlled bath. Include a control sample at the same temperature but in a neutral buffer.

    • Oxidative: Mix and keep at room temperature, protected from light.

    • Photolytic: Expose the sample to a calibrated light source as per ICH Q1B guidelines. [6]Keep a parallel sample wrapped in foil as a dark control.

  • Sampling: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot.

  • Quenching:

    • For acid samples, neutralize with an equivalent amount of NaOH.

    • For base samples, neutralize with an equivalent amount of HCl.

    • This stops the degradation reaction.

  • Analysis: Dilute all samples (including the t=0 sample) to a suitable final concentration (e.g., 10 µg/mL) with the mobile phase and analyze immediately using a validated, stability-indicating HPLC method.

Protocol 2: Recommended Starting HPLC Method

This method serves as a robust starting point for developing a stability-indicating method capable of separating 5-(Azetidin-3-yl)-2-methylpyridine from its potential degradation products.

ParameterRecommended Setting
Column C18 Reverse-Phase, 100 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Detector UV at 265 nm (or PDA for peak purity); Mass Spectrometer (ESI+) for identification of degradants.
Injection Volume 5 µL

Method Validation Principle: To confirm this is a "stability-indicating" method, inject samples from your forced degradation study. The method is suitable if you can achieve baseline separation between the parent compound peak and all degradation product peaks. [13]

References

  • A simple and rapid method for simultaneous determination of ten polyphenols in Kudiezi injection has been developed and validated using ultra-performance liquid chromatography-electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) in multiple reaction monitoring (MRM) mode. Analytical Methods.
  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.
  • Acidity Study on 3-Substituted Pyridines. MDPI.
  • Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. Catalysis Science & Technology (RSC Publishing).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Sciences Review and Research.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Astrobiology.
  • Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery Today.
  • Pyridine based N-heterocyclic compounds as aqueous phase corrosion inhibitors: A review. Journal of Molecular Liquids.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews.
  • 5-(Azetidin-3-yl)-2-methylpyridine. ChemScene.
  • 5-Azacytidine Product Inform
  • The Stability of Pyridine Nucleotides. Journal of Biological Chemistry.
  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
  • Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. Journal of Young Pharmacists.
  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Crystal Growth & Design.
  • Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology.
  • ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
  • A Brief View on Pyridine Compounds. Journal of Medicinal Organic Chemistry.
  • Thermal Stability of Amorphous Solid Dispersions. Molecules.
  • A robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of 5-azacytidine.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience.
  • Photochemical Stability of 5-Methylcytidine Relative to Cytidine: Photophysical Insight for mRNA Therapeutic Applic
  • A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis. BenchChem.
  • Alkyl Azetidines Via Batch and Flow Photochemistry. Organic Letters.
  • 5-(Azetidin-3-yl)-2-methoxypyridine. ChemScene.
  • Stability of different azetidine esters.
  • Azetidines. Enamine.
  • Photochemical Access to Drug-Like Alkyl Azetidines: Batch and Flow Str
  • Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
  • Technical Guide: Methyl 2-(azetidin-3-yl)

Sources

Optimization

Resolving enantiomers of chiral azetidine derivatives

Technical Support Center: Chiral Resolution of Azetidine Derivatives Subject: Troubleshooting & Method Development for Enantioseparation of Strained Nitrogen Heterocycles Ticket ID: AZT-RES-001 Status: Open Assigned Spec...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Resolution of Azetidine Derivatives

Subject: Troubleshooting & Method Development for Enantioseparation of Strained Nitrogen Heterocycles Ticket ID: AZT-RES-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Core

Introduction: The Azetidine Challenge

Welcome to the Separation Sciences Technical Support Center. You are likely here because your azetidine derivative is behaving poorly on standard chiral screens.

The Core Problem: Azetidines are not just "small pyrrolidines."[1] They possess significant ring strain (~25.4 kcal/mol), making them chemically distinct.[2]

  • Instability: They are prone to acid-catalyzed ring opening (polymerization or hydrolysis) under conditions that are safe for 5- or 6-membered rings.

  • Basicity & Tailing: The secondary or tertiary amine often interacts strongly with silanols on silica-based columns, leading to severe peak tailing.

  • Lack of "Handles": Simple azetidines lack the steric bulk or pi-pi interaction sites required for effective discrimination by many chiral selectors.

This guide prioritizes sample integrity first, followed by separation efficiency .

Module 1: Pre-Run Stability Check (CRITICAL)

WARNING: Before injecting your sample onto any column, you must verify its stability in the mobile phase. Azetidines can degrade into linear amines or polymerize inside the column, permanently damaging the stationary phase.

Diagnostic Protocol: The "Acid Stress" Test

  • Objective: Determine if your azetidine survives standard mobile phase additives (TFA, Formic Acid).

  • Procedure:

    • Dissolve 1 mg of analyte in 1 mL of MeOH containing 0.1% Trifluoroacetic Acid (TFA).

    • Hold at room temperature for 1 hour.

    • Analyze via UPLC-MS or NMR.

  • Pass Criteria: >98% parent compound remaining.[3]

  • Fail Action: DO NOT use acidic modifiers. Switch to basic mode (DEA/TEA) or neutral conditions. If the compound degrades, proceed to Module 3 (Derivatization) immediately.

Module 2: Direct Resolution Strategies (SFC & HPLC)

If your compound is stable, use this decision matrix. Supercritical Fluid Chromatography (SFC) is the gold standard for azetidines due to low viscosity and "soft" solvation, which minimizes ring-opening risks compared to high-pressure aqueous HPLC.

Workflow Visualization: Method Development Tree

Azetidine_Method_Dev Start Start: Azetidine Racemate Stability Acid Stability Test (0.1% TFA in MeOH) Start->Stability IsStable Stable? Stability->IsStable SFC_Route Route A: SFC Screening (Preferred) IsStable->SFC_Route Yes HPLC_Route Route B: Normal Phase HPLC IsStable->HPLC_Route Yes (No SFC available) Derivatize Route C: Derivatization (Protect Nitrogen) IsStable->Derivatize No (Degrades) Columns Column Selection: 1. Immobilized Amylose (IG/IA) 2. Cellulose (OD-H) 3. Chlorinated (IC) SFC_Route->Columns HPLC_Route->Columns MobilePhase Mobile Phase: CO2 + MeOH + 0.1% DEA (Avoid Acid) Columns->MobilePhase Success Resolution > 1.5 MobilePhase->Success Success->Derivatize No Separation ScaleUp Scale-Up Purification Success->ScaleUp Yes

Caption: Decision matrix prioritizing stability testing and SFC screening for azetidine resolution.

Recommended Screening Conditions
ParameterSFC (Preferred)Normal Phase HPLC
Primary Columns Chiralpak IG, IA (Immobilized); Chiralcel OD-HChiralpak AD-H, Chiralcel OD-H
Mobile Phase A CO₂ (Supercritical)n-Hexane or Heptane
Mobile Phase B Methanol or EthanolEthanol or Isopropanol
Additive (Mandatory) 0.1% Diethylamine (DEA) or Triethylamine (TEA)0.1% DEA or 0.1% Ethylenediamine
Temperature 35°C - 40°C20°C - 25°C (Lower temp improves selectivity)
Back Pressure 120-150 barN/A

Technical Insight:

  • Why Immobilized Columns (IG/IA)? Azetidines often have poor solubility in pure alkanes/alcohols. Immobilized phases allow you to add "forbidden" solvents like Dichloromethane (DCM) or THF to the mobile phase (e.g., Hexane/DCM/EtOH) to keep the sample in solution without stripping the chiral selector.

  • Why Basic Additives? The azetidine nitrogen lone pair is highly accessible. Without a basic amine in the mobile phase to "block" the silanols, the azetidine will tail severely, destroying resolution.

Module 3: The "Unresolvable" Azetidine (Derivatization Strategy)

If direct resolution fails or the compound is unstable, you must modify the structure.

Q: My azetidine degrades on the column. What now? A: You must mask the nitrogen. The ring strain makes the protonated azetidine a good leaving group (ring opening). Electron-withdrawing groups (EWGs) stabilize the ring and often improve chiral recognition.

Protocol: Boc-Protection for Resolution

  • Reaction: React the azetidine with Boc₂O (di-tert-butyl dicarbonate) and mild base (NaHCO₃).

  • Benefit: The Boc group removes the basicity (preventing tailing) and adds a bulky "handle" that fits well into the grooves of Amylose/Cellulose CSPs.

  • Resolution: Screen the N-Boc-azetidine using the standard SFC/HPLC methods above.

  • Deprotection: Post-separation, remove the Boc group.

    • Caution:DO NOT use neat TFA. Use HCl in Dioxane or mild acidic conditions to prevent ring opening during deprotection.

Frequently Asked Questions (Troubleshooting)

Q1: I see two peaks, but they are connected by a "plateau" or raised baseline. What is this?

  • Diagnosis: On-column racemization or interconversion. This is rare for simple carbon-center chirality but common if the chirality depends on slow nitrogen inversion (though usually fast in azetidines) or if the ring is opening and closing (dynamic equilibrium).

  • Fix: Lower the column temperature to 5°C - 10°C. If the plateau persists, it is likely chemical degradation (ring opening). Check the fraction purity immediately.

Q2: My sample "oils out" during salt resolution attempts.

  • Diagnosis: Azetidine salts are notoriously hygroscopic and difficult to crystallize due to the conformational flexibility of the substituents despite the rigid ring.

  • Fix: Switch from Tartaric acid (which often yields oils) to Di-p-toluoyl-L-tartaric acid or Mandelic acid . The aromatic rings in these acids provide pi-stacking stabilization, encouraging lattice formation. Use a solvent system of Ethanol/Ethyl Acetate rather than water/alcohol.

Q3: Can I use Chiral Ligand Exchange Chromatography (CLEC)?

  • Diagnosis: Only if you have a free carboxylic acid (e.g., Azetidine-2-carboxylic acid).

  • Fix: Use a column like Chiralpak ZWIX or a copper(II)-nucleotide system. However, these require aqueous buffers which may risk hydrolysis if the ring is substituted with electron-donating groups. SFC is safer.

References

  • Vertex Pharmaceuticals Study on Azetidine Stability

    • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[1]

    • Source:ACS Medicinal Chemistry Letters (2021).
    • Relevance: Defines the pKa-dependent stability limits and warns against acidic conditions.
    • URL:[Link]

  • SFC Method Development Guide

    • Title: Achiral and Chiral Separations by Supercritical Fluid Chromatography.[4][5]

    • Source:Journal of Chrom
    • Relevance: Establishes the superiority of polysaccharide columns with basic additives for nitrogen heterocycles.
    • URL:[Link]

  • Chiral Stationary Phase Selection

    • Title: Daicel Chiral Column Selection Guide (Immobilized Phases).
    • Source: Chiral Technologies.
    • Relevance: Protocols for using solvents like DCM/THF with IG/IA columns to solubilize azetidines.
    • URL:[Link]

  • Synthesis and Resolution of Azetidine-2-carboxylic Acid

    • Title: Practical asymmetric preparation of azetidine-2-carboxylic acid.[3][6][7][8]

    • Source:Journal of Organic Chemistry (2005).[7]

    • Relevance: Details the classical resolution and derivatization str
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation of 5-(Azetidin-3-yl)-2-methylpyridine

Here is the comprehensive comparison guide for the 1H NMR interpretation of 5-(Azetidin-3-yl)-2-methylpyridine . A Comparative Technical Guide for Structural Validation Content Type: Publish Comparison Guide Audience: Me...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive comparison guide for the 1H NMR interpretation of 5-(Azetidin-3-yl)-2-methylpyridine .

A Comparative Technical Guide for Structural Validation

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Professionals

Executive Summary & Structural Context

5-(Azetidin-3-yl)-2-methylpyridine is a critical pharmacophore often found in nicotinic acetylcholine receptor (nAChR) ligands. Its structural elucidation presents unique challenges due to the interplay between the electron-deficient pyridine ring and the strained, basic azetidine cycle.

This guide provides a comparative analysis of the Free Base vs. Salt forms and Solvent effects , offering a definitive framework for interpreting its 1H NMR spectrum. Unlike standard spectral lists, this guide focuses on the causality of chemical shifts and the differentiation from common regioisomers.

The Molecule

IUPAC Name: 5-(Azetidin-3-yl)-2-methylpyridine Structure: [1][2]

  • Core: Pyridine ring substituted at C2 (Methyl) and C5 (Azetidine).[1]

  • Substituent: Azetidin-3-yl (attached at the methine carbon of the 4-membered ring).

Comparative Analysis: Solvent Systems (CDCl₃ vs. DMSO-d₆)

The choice of solvent drastically alters the spectral appearance, particularly for the exchangeable amine proton and the resolution of the azetidine ring.

FeatureCDCl₃ (Chloroform-d) DMSO-d₆ (Dimethyl sulfoxide-d₆) Recommendation
Amine Proton (NH) Often broad, weak, or invisible due to rapid exchange.Sharp or broad singlet; usually visible around 2.0–3.5 ppm (highly variable).Use DMSO-d₆ if NH quantification is required.
Azetidine Ring Resolution High resolution; distinct splitting patterns often visible.Slight broadening due to viscosity; good solubility for polar salts.Use CDCl₃ for detailed coupling analysis of the free base.
Solubility Excellent for Free Base; Poor for HCl/TFA salts.Excellent for both Free Base and Salts.Use DMSO-d₆ for salt forms.
Water Peak ~1.56 ppm (usually non-interfering).~3.33 ppm (can overlap with azetidine signals).[3]Critical: Ensure dry DMSO to prevent masking of H-2'/H-4'.

Expert Insight: For routine purity checks of the free base, CDCl₃ is preferred due to cleaner baselines in the aliphatic region. However, for full characterization including the NH proton, or when analyzing the hydrochloride salt, DMSO-d₆ is mandatory.

Comparative Analysis: Free Base vs. Hydrochloride Salt

This is the most critical distinction for drug development professionals. Protonation sites significantly perturb chemical shifts.

Mechanism of Shift Perturbation
  • Primary Protonation: Occurs at the more basic Azetidine Nitrogen (sp³ hybridized).

  • Secondary Protonation: Occurs at the Pyridine Nitrogen (sp² hybridized) in excess acid.

Effect on Spectrum:

  • Deshielding: Protonation withdraws electron density, shifting adjacent protons downfield (higher ppm).

  • Azetidine Ring: The

    
    -protons (H-2', H-4') show the most dramatic shift (
    
    
    
    ).
Quantitative Shift Comparison (Approximate)
Proton AssignmentFree Base (CDCl₃)

(ppm)
HCl Salt (D₂O/DMSO)

(ppm)
Shift (

)
Py-H6 (Aromatic)8.45 (d)8.60 – 8.80+0.2 – 0.3
Py-H4 (Aromatic)7.55 (dd)7.90 – 8.10+0.4 – 0.5
Py-H3 (Aromatic)7.15 (d)7.60 – 7.80+0.5 – 0.6
Azetidine H-2', H-4' 3.60 – 3.80 (m)4.10 – 4.40 (m)+0.5 – 0.8
Azetidine H-3' 3.70 – 3.90 (m)4.00 – 4.20 (m)+0.3
Py-CH₃ 2.55 (s)2.70 – 2.80 (s)+0.2

Detailed Spectral Interpretation (Free Base in CDCl₃)

Region 1: Aromatic Heterocycle (7.0 – 8.5 ppm)

The pyridine ring exhibits a characteristic ABC spin system (or ABX depending on field strength).

  • 
     8.45 ppm (1H, d, 
    
    
    
    Hz)
    
    
    H-6
    • Logic: Most deshielded due to proximity to the electronegative Pyridine Nitrogen. Shows small meta-coupling (

      
       Hz) to H-4.
      
  • 
     7.55 ppm (1H, dd, 
    
    
    
    Hz)
    
    
    H-4
    • Logic: Para to the methyl group. Coupled ortho to H-3 (

      
      ) and meta to H-6 (
      
      
      
      ).
  • 
     7.15 ppm (1H, d, 
    
    
    
    Hz)
    
    
    H-3
    • Logic: Ortho to the methyl group. The electron-donating effect of the methyl group shields this proton relative to H-4.

Region 2: Aliphatic / Azetidine Core (2.0 – 4.0 ppm)

The azetidine ring presents a complex multiplet pattern due to ring puckering, though it often simplifies due to rapid flipping at room temperature.

  • 
     3.85 – 3.95 ppm (1H, m) 
    
    
    
    H-3' (Methine)
    • Logic: The bridgehead carbon. It couples to the four adjacent ring protons and the pyridine ring (long range).

  • 
     3.50 – 3.70 ppm (4H, m) 
    
    
    
    H-2' and H-4'
    • Logic: These are the

      
      -protons next to the azetidine nitrogen. In the free base, they appear as a higher-order multiplet.
      
    • Note: In chiral environments or rigid salts, these may split into distinct multiplets (cis/trans relative to the pyridine ring).

  • 
     2.55 ppm (3H, s) 
    
    
    
    Py-CH₃
    • Logic: Characteristic sharp singlet for a methyl group on an aromatic ring.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and distinguish this molecule from isomers (e.g., 4-azetidinyl or 3-methylpyridine derivatives), follow this protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the compound.

  • Solvent: Add 0.6 mL of CDCl₃ (filtered through basic alumina if acid sensitivity is suspected) or DMSO-d₆ .

  • Additives: If the spectrum is broad (intermediate exchange), add 1 drop of D₂O (shakes out NH/OH) or TFA (forces fully protonated species for sharper peaks).

Step 2: Acquisition Parameters[4]
  • Pulse Angle: 30° (ensures quantitative integration).

  • Relaxation Delay (D1):

    
     seconds (essential for accurate integration of the isolated H-6 proton).
    
  • Scans (NS): 16–64 scans.

Step 3: Validation Logic (Decision Tree)

Use the following logic to confirm the regiochemistry (2-methyl-5-substituted vs. others).

G start Start: Analyze Aromatic Region methyl_check Is there a singlet ~2.5 ppm (3H)? start->methyl_check aromatic_count Count Aromatic Protons methyl_check->aromatic_count Yes result_isomer2 Isomer: 3-Methyl derivative methyl_check->result_isomer2 No (Methyl shift different) splitting Check Splitting of Most Deshielded Proton aromatic_count->splitting 3 Protons result_correct Confirmed: 5-(Azetidin-3-yl)-2-methylpyridine splitting->result_correct Doublet (J~2Hz) (H6) result_isomer1 Isomer: 2-Azetidinyl derivative splitting->result_isomer1 Doublet (J~5-8Hz) (H6 ortho coupled)

Caption: Logic flow for distinguishing the 2,5-substitution pattern from common regioisomers.

Visualization of Assignments

The following diagram illustrates the correlation between the chemical structure and the NMR signals, highlighting the coupling pathways.

NMR_Assignment Py_N Pyridine N Py_C2 C2 (Methyl) Sig_Me Singlet 2.55 ppm Py_C2->Sig_Me Py_C3 C3-H Sig_H3 Doublet 7.15 ppm Py_C3->Sig_H3 Py_C4 C4-H Sig_H4 dd 7.55 ppm Py_C4->Sig_H4 Py_C5 C5 (Subst) Az_C3 Azetidine C3-H Py_C5->Az_C3 Attachment Py_C6 C6-H Sig_H6 Doublet 8.45 ppm Py_C6->Sig_H6 Sig_AzH Multiplets 3.5 - 4.0 ppm Az_C3->Sig_AzH Az_C24 Azetidine C2/4-H Az_C24->Sig_AzH Az_N Azetidine NH Sig_H3->Sig_H4 Ortho (J~8) Sig_H4->Sig_H6 Meta (J~2)

Caption: Signal assignment map linking structural moieties to specific chemical shifts and coupling networks.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 53303697, 5-(Azetidin-3-yl)-2-methylpyridine. Retrieved from [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th ed.). John Wiley & Sons.[4] (Standard reference for coupling constants).

Sources

Comparative

Comparing potency of azetidine vs pyrrolidine bioisosteres

Azetidine vs. Pyrrolidine: A Technical Guide to Bioisosteric Replacement in Drug Design As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the strategic replacement of saturated nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Azetidine vs. Pyrrolidine: A Technical Guide to Bioisosteric Replacement in Drug Design

As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the strategic replacement of saturated nitrogen heterocycles. The substitution of a five-membered pyrrolidine ring with a four-membered azetidine ring is a classic yet highly nuanced bioisosteric swap. This modification is rarely just about reducing molecular weight; it is a targeted maneuver to alter topological vectors, lower lipophilicity, and mitigate metabolic liabilities while preserving or enhancing target potency.

This guide objectively compares the performance of azetidine and pyrrolidine bioisosteres, providing the physicochemical causality behind their differences and the self-validating experimental protocols required to evaluate them.

Physicochemical Causality: The "Why" Behind the Swap

To understand why replacing pyrrolidine with azetidine can rescue a failing lead compound, we must analyze their fundamental physicochemical properties:

  • Basicity and pKa : The protonation state of a basic amine is critical for forming salt bridges within a target's binding pocket. Azetidine (pKa ~11.29) and pyrrolidine (pKa ~11.31) share nearly identical basicity1[1]. This means that, from an electrostatic standpoint, azetidine can seamlessly mimic the secondary amine behavior of pyrrolidine without disrupting key target interactions.

  • Ring Strain and Topology : Azetidine possesses a significantly higher ring strain (25.2 kcal/mol) compared to pyrrolidine (5.8 kcal/mol)1[1]. This increased rigidity alters the exit vectors of substituents attached to the ring. By shifting the trajectory of functional groups, azetidine can access novel topological geometries, sometimes projecting pharmacophores deeper into sub-pockets that pyrrolidine cannot reach.

  • Lipophilicity and Fsp3 : Contracting the ring size removes a methylene (-CH2-) unit, which intrinsically lowers the compound's lipophilicity (cLogD). Furthermore, azetidines maintain a high fraction of sp3-hybridized carbons (Fsp3), a metric strongly correlated with improved aqueous solubility and reduced off-target toxicity.

Pharmacological Impact: Potency & Metabolism

The theoretical benefits of azetidine translate into measurable improvements in both pharmacodynamics (potency) and pharmacokinetics (metabolic stability).

Enhancing Target Potency Because azetidine alters the binding mode and exit vectors, it can lead to profound increases in target affinity. For example, during the optimization of oxytocin receptor antagonists, replacing a larger heterocycle with an azetidine moiety yielded a preferred compound with a


 of 9.5 nM. Crucially, this swap also resulted in a tenfold improvement in aqueous solubility (59 μg/mL) and a much increased Fsp3 of 0.46 2[2].

Mitigating Metabolic Liabilities Pyrrolidine rings are notoriously susceptible to cytochrome P450-mediated oxidation and N-dealkylation. Contracting the ring to an azetidine often shields the nitrogen lone pair or alters the steric bulk sufficiently to block these metabolic pathways. In the development of serotonin-4 (5-HT4) partial agonists, replacing piperidine/pyrrolidine with azetidine completely halted N-dealkylation and the formation of cyclized oxazolidine metabolites3[3]. Similarly, in histone deacetylase 1 (HDAC1) and HCV NS5B polymerase inhibitor programs, the transition to smaller, more polar rings like azetidine significantly reduced intrinsic clearance (


) in human liver microsomes 4[4].

Quantitative Data Comparison

The following table summarizes the key physicochemical and performance metrics when comparing these two heterocycles.

Property / MetricAzetidinePyrrolidineImpact of Azetidine Replacement
Ring Size 4-membered5-memberedSmaller steric footprint; altered exit vectors.
pKa (Conjugate Acid) ~11.29~11.31Retains critical electrostatic/salt-bridge interactions.
Ring Strain Energy 25.2 kcal/mol5.8 kcal/molIncreased rigidity; restricts conformational entropy.
Lipophilicity (cLogD) LowerHigherEnhances aqueous solubility; reduces non-specific binding.
Metabolic Stability HighModerateResists CYP450-mediated N-dealkylation and oxidation.

Self-Validating Experimental Protocols

To empirically validate the benefits of an azetidine bioisostere, the following step-by-step methodologies must be employed. These protocols are designed as self-validating systems, ensuring that data artifacts are caught early.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: This assay proves whether the azetidine replacement successfully reduces CYP450-mediated clearance compared to the pyrrolidine parent by monitoring the rate of parent compound depletion.

  • Preparation : Prepare 1 mM stock solutions of the azetidine and pyrrolidine analogs in DMSO. Dilute to a 1 μM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Equilibration : Combine the 1 μM test compound with human liver microsomes (0.5 mg/mL final protein concentration) in a 96-well plate. Incubate at 37°C for 5 minutes.

  • Initiation : Trigger the metabolic reaction by adding the cofactor NADPH (1 mM final concentration).

  • Time-Course Quenching : At exactly 0, 5, 15, 30, and 60 minutes, extract 50 μL aliquots. Immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide).

  • Analysis : Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Self-Validation : Calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ). The assay is validated by running a known high-clearance reference (e.g., verapamil) in parallel. A successful bioisostere will show a statistically significant reduction in
    
    
    .
Protocol B: Radioligand Binding Assay for Target Potency

Causality: This assay ensures that the topological shift of the 4-membered ring does not abrogate target affinity, and ideally enhances it through improved vector alignment.

  • Membrane Preparation : Isolate cell membranes expressing the target receptor and suspend them in an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Displacement Setup : In a 96-well plate, add a radiolabeled reference ligand at its

    
     concentration. Add serial dilutions (10 pM to 10 μM) of the azetidine and pyrrolidine test compounds.
    
  • Incubation : Incubate the plate at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Filtration : Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to minimize non-specific binding). Wash three times with ice-cold buffer.

  • Quantification : Measure the bound radioactivity using a liquid scintillation counter.

  • Self-Validation : Use non-linear regression (Cheng-Prusoff equation) to calculate the

    
     values. The assay validates itself if the unlabeled reference compound yields a 
    
    
    
    within 3-fold of its established literature value.

Mechanistic Visualizations

G A Identify Liability (Pyrrolidine Lead) B Bioisosteric Swap (Azetidine Synthesis) A->B C In Vitro Assays (HLM & Binding) B->C D Data Analysis (cLogD, CLint, Ki) C->D

Workflow for evaluating azetidine as a pyrrolidine bioisostere.

G Parent Lead Optimization Phase Pyr Pyrrolidine Analog (High cLogD, 5-membered) Parent->Pyr Aze Azetidine Analog (Low cLogD, 4-membered) Parent->Aze Met1 Rapid N-dealkylation (High CLint) Pyr->Met1 CYP450 Oxidation Met2 Metabolically Stable (Low CLint) Aze->Met2 Steric/Electronic Shielding

Divergent metabolic pathways of pyrrolidine versus azetidine analogs.

References

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: nih.gov
  • Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres Source: tandfonline.com
  • Mitigating Heterocycle Metabolism in Drug Discovery Source: acs.org
  • PREPARATION AND SYNTHETIC APPLIC

Sources

Validation

Strategic Guide to 3-Arylazetidine Crystallography: Salt Selection &amp; Structural Insights

Topic: X-ray Crystallography Data for 3-Arylazetidine Salts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In modern medicinal chemistry, 3-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallography Data for 3-Arylazetidine Salts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, 3-arylazetidines have emerged as high-value bioisosteres for piperidines, pyrrolidines, and phenyl rings. Their constrained four-membered ring offers a unique vector for substituents, reducing lipophilicity (


) while maintaining metabolic stability. However, the high ring strain (~26 kcal/mol) and basicity of the azetidine nitrogen create challenges in obtaining stable, diffraction-quality crystals.

This guide provides a comparative technical analysis of salt forms for 3-arylazetidines, evaluating their performance in X-ray crystallography. We synthesize data on Hydrochloride (HCl) , Oxalate , and Trifluoroacetate (TFA) salts to determine the optimal solid-state forms for structural elucidation and drug development.

Comparative Analysis: Salt Form Performance

The choice of counterion is the single most critical variable in stabilizing the azetidine lattice. Below is a comparative evaluation of the three most prevalent salt forms used in 3-arylazetidine crystallography.

Table 1: Comparative Performance of Salt Forms
FeatureHydrochloride (HCl) Oxalate Trifluoroacetate (TFA)
Crystallinity High. Forms strong charge-assisted H-bonds (

).
Moderate to High. Excellent for bases that oil out as HCl salts.Low. Often hygroscopic; tends to form oils or solvates.
Lattice Stability Robust. High melting points; dense packing.Good. Often forms stable 1:1 or 2:1 complexes.Variable. Fluorine disorder often complicates refinement.
Resolution Limit Typically < 0.85 Å (Atomic resolution possible).Typically 0.90 - 1.0 Å.> 1.0 Å (often limited by disorder).
Structural Utility Gold Standard for absolute configuration and bond metric analysis.Useful for confirming connectivity and bulk conformation.Used primarily for purity checks, rarely for detailed metrics.
Common Space Groups

,

,


,


,

(lower symmetry due to disorder).
Structural Metrics Comparison: The Ring Strain Factor

A key value of solving these structures is determining the puckering angle (


) of the azetidine ring, which dictates the vector of the 3-aryl substituent.
  • Planar vs. Puckered: Unlike the chair conformation of piperidine, the azetidine ring exists in a shallow puckered equilibrium.

    • HCl Salts: The strong ionic lattice often "locks" the ring into a specific puckered conformation (dihedral angle

      
      ), maximizing lattice energy over internal conformational freedom.
      
    • Free Base (Theoretical): Gas-phase electron diffraction suggests a larger puckering angle (

      
      ), indicating that crystal packing forces in salts significantly compress the ring.
      
Table 2: Scaffold Comparison (Azetidine vs. Alternatives)
Metric3-Arylazetidine 3-Arylpyrrolidine 4-Arylpiperidine
Ring Size 4-membered5-membered6-membered
Conformation Puckered (Rigid)Envelope (Flexible)Chair (Defined)
Vector Alignment Substituent projects at

from ring plane.
Substituent projects at variable angles (flexible).Substituent is equatorial or axial (bimodal).
Lipophilicity (

)
Baseline+0.5 to +1.0+1.0 to +1.5
Decision Logic for Salt Selection

The following decision tree illustrates the expert workflow for selecting the optimal salt form based on the physicochemical properties of the specific 3-arylazetidine derivative.

SaltSelection Start Start: Purified 3-Arylazetidine (Free Base) CheckState Is the Free Base a Solid? Start->CheckState DirectCryst Attempt Direct Crystallization (Slow Evap: Et2O/Hexane) CheckState->DirectCryst Yes CheckBasic Check pKa / Solubility CheckState->CheckBasic No (Oil) Success Success: Collect X-ray Data DirectCryst->Success HClRoute Route A: Hydrochloride (HCl) Standard First Choice CheckBasic->HClRoute HClResult Did it crystallize? HClRoute->HClResult OxalateRoute Route B: Oxalate Use if HCl yields oil/hygroscopic solid HClResult->OxalateRoute No (Oil/Amorphous) HClResult->Success Yes (Crystalline) PicrateRoute Route C: Picrate/Tosylate Use for difficult oils or absolute config OxalateRoute->PicrateRoute Fails PicrateRoute->Success

Figure 1: Strategic decision tree for selecting the optimal crystalline form for 3-arylazetidines.

Detailed Experimental Protocols

Scientific integrity requires reproducible workflows. The following protocols are optimized for 3-arylazetidines, accounting for their specific solubility and stability profiles.

Protocol A: Synthesis of 3-Arylazetidine Hydrochloride Salts

This method minimizes hydrolysis and ensures stoichiometric protonation.

  • Dissolution: Dissolve 1.0 mmol of the 3-arylazetidine free base in 2.0 mL of anhydrous Ethyl Acetate (EtOAc) . If the compound is not fully soluble, add minimal Dichloromethane (DCM) dropwise until clear.

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add 1.1 equivalents of 2M HCl in Diethyl Ether (or 4M HCl in Dioxane) dropwise under stirring.

    • Note: Avoid aqueous HCl to prevent hygroscopic hydrate formation.

  • Precipitation: A white precipitate should form immediately. Stir at 0°C for 15 minutes, then allow to warm to room temperature over 30 minutes.

  • Isolation: Filter the solid under vacuum (sintered glass funnel). Wash the cake 3x with cold anhydrous Diethyl Ether to remove excess acid and impurities.

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.

Protocol B: Crystallization by Vapor Diffusion

Best for obtaining single crystals suitable for X-ray diffraction.

  • Setup: Prepare a small inner vial (approx. 4 mL) and a larger outer jar (approx. 20 mL) with a tight-sealing lid.

  • Inner Solution: Dissolve 10-20 mg of the HCl salt (from Protocol A) in a minimal amount of Methanol (MeOH) or Ethanol (EtOH) . The solution should be near saturation but clear. Place this open vial inside the jar.

  • Outer Solvent: Add approx. 5-8 mL of Diethyl Ether or Hexane to the outer jar.

    • Mechanism: The volatile anti-solvent (Ether) will slowly diffuse into the alcohol solution, gently lowering solubility and promoting ordered crystal growth.

  • Incubation: Seal the outer jar tightly. Store at room temperature (20-25°C) in a vibration-free environment.

  • Observation: Inspect for crystals after 24-72 hours. Crystals usually appear as prisms or needles.

Structural Characterization Workflow

Once crystals are obtained, the data collection strategy must account for the specific scattering properties of organic salts.

CrystallographyWorkflow Selection 1. Crystal Selection (Polarized Light Microscopy) Mounting 2. Mounting & Cooling (Mitegen loop, 100 K) Selection->Mounting Collection 3. Data Collection (Mo or Cu Source, >0.8 Å) Mounting->Collection Reduction 4. Data Reduction (Integration & Scaling) Collection->Reduction Refinement 5. Structure Refinement (SHELXL, Anisotropic) Reduction->Refinement Validation 6. Validation (CheckCIF, R-factor < 5%) Refinement->Validation

Figure 2: Workflow for X-ray diffraction analysis of azetidine salts.

Key Refinement Parameters:

  • Temperature: Data must be collected at low temperature (100 K) to reduce thermal motion of the terminal aryl ring, which often exhibits high B-factors (thermal ellipsoids) due to rotation around the C3-C(aryl) bond.

  • Disorder: Watch for "puckering disorder" where the azetidine ring occupies two envelope conformations (approx. 80:20 ratio) in the crystal lattice. This is common if the anion does not lock the conformation rigidly.

References
  • BenchChem. (2025).[1][2] A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2013). 3-Aryl-3-arylmethoxyazetidines: A new class of high affinity ligands for monoamine transporters. PMC. Retrieved from

  • PubChem. (2025).[3] 3-Phenylazetidine hydrochloride Compound Summary. Retrieved from

  • Royal Society of Chemistry (RSC). (1973). Ring Puckering of Azetidine: an Electron Diffraction Study. J. Chem. Soc., Perkin Trans. 2. Retrieved from

  • ETH Zurich. (2022). Crystal structure analysis of N-acetylated proline and ring size analogs. Research Collection. Retrieved from

Sources

Comparative

Binding Affinity Comparison of Methylpyridine Analogs: A Technical Guide

Executive Summary This guide provides a technical comparison of the binding affinities of 2-methylpyridine (2-picoline) , 3-methylpyridine (3-picoline) , and 4-methylpyridine (4-picoline) .[1] The analysis focuses on the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of the binding affinities of 2-methylpyridine (2-picoline) , 3-methylpyridine (3-picoline) , and 4-methylpyridine (4-picoline) .[1] The analysis focuses on their interaction with heme-containing proteins (specifically Cytochrome P450 enzymes), a critical screening target in drug discovery.[1][2]

Key Insight: Binding affinity in this series is governed by a trade-off between electronic activation (inductive effects) and steric hindrance (ortho-effect).[1] While 4-methylpyridine exhibits the highest affinity due to unobstructed nitrogen nucleophilicity, 2-methylpyridine shows significantly reduced affinity despite high basicity, due to steric clash with the porphyrin macrocycle.[1][3]

Mechanistic Comparison: Sterics vs. Electronics

The binding of methylpyridines to heme targets is a Type II interaction, where the pyridine nitrogen coordinates directly to the heme iron (


), displacing the axial water molecule.
Comparative Data Table
AnalogStructurepKa (Conj. Acid)Heme Affinity (

Est.)[1]
Binding ModePrimary Driver
4-Methylpyridine Para-substituted~5.98High (

)
Strong Type IIElectronic: +I effect increases N-basicity without steric penalty.[1][3]
3-Methylpyridine Meta-substituted~5.68Moderate-HighType IIElectronic: Moderate +I effect; no steric clash.[1][3]
2-Methylpyridine Ortho-substituted~5.96Low / Non-bindingWeak / UnstableSteric: Methyl group clashes with porphyrin nitrogens (

), destabilizing Fe-N bond.[1][3]
Pyridine (Ref)Unsubstituted~5.23ModerateType IIBaseline reference.[1]
Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision logic for predicting binding efficacy based on methyl substitution.

SAR_Logic Start Methylpyridine Analog Pos_Check Methyl Position? Start->Pos_Check Ortho 2-Position (Ortho) Pos_Check->Ortho Proximal MetaPara 3- or 4-Position Pos_Check->MetaPara Distal Steric Steric Clash with Porphyrin Ring Ortho->Steric Electronic Inductive Effect (+I) Increases N-Basicity MetaPara->Electronic Result_Low Low Affinity (Weak Fe-N Bond) Steric->Result_Low Dominant Effect Result_High High Affinity (Strong Fe-N Bond) Electronic->Result_High Enhanced Nucleophilicity

Caption: SAR Logic Flow illustrating the dominance of steric hindrance over electronic benefits in ortho-substituted analogs.

Experimental Protocols

To validate these affinities, two primary methodologies are recommended: UV-Vis Spectral Binding (for


 determination) and Isothermal Titration Calorimetry (ITC)  (for full thermodynamic profiles).[1]
Protocol A: High-Throughput Spectral Binding Assay

This assay detects the "Type II" spectral shift (Red Shift) characteristic of nitrogen-iron coordination.

Reagents:

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) + 20% Glycerol (stabilizes P450).[1]

  • Protein: Purified CYP450 isoform (e.g., CYP3A4 or CYP2E1) at 1

    
    .[1][3]
    
  • Ligand Stock: 100 mM Methylpyridine analog in DMSO.

Workflow:

  • Baseline: Record spectra (350–500 nm) of protein solution to establish the Soret band (

    
     nm).[1]
    
  • Titration: Add ligand in small increments (0.5

    
    ) to the sample cuvette. Add equivalent solvent volume to the reference cuvette.[4]
    
  • Measurement: Record difference spectra after each addition.

    • Type II Signal: Look for a peak at ~425–435 nm and a trough at ~390–410 nm .[2][3]

  • Analysis: Plot

    
     vs. [Ligand]. Fit to the Michaelis-Menten equation:
    
    
    
    
    [1]

Spectral_Workflow Prep 1. Prepare 1µM Protein Solution Base 2. Record Baseline (350-500nm) Prep->Base Titrate 3. Stepwise Ligand Addition Base->Titrate Detect 4. Measure Shift (Peak ~430nm) Titrate->Detect Titrate->Detect Repeat Calc 5. Calculate Ks (Hyperbolic Fit) Detect->Calc

Caption: Step-by-step workflow for determining spectral binding constants (


) using UV-Vis spectroscopy.
Protocol B: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for separating enthalpic (


) and entropic (

) contributions.[1]

Critical Parameters:

  • Cell Temperature: 25°C.

  • Stirring Speed: 750–1000 rpm.[3]

  • Concentrations: Protein (Cell) = 20–50

    
    ; Ligand (Syringe) = 10–20x Protein concentration.[1]
    

Data Interpretation:

  • 4-Methylpyridine: Expect a strong exothermic signal (

    
    ) due to bond formation.[1][3]
    
  • 2-Methylpyridine: Expect negligible heat release or complex non-sigmoidal data, indicating lack of stable binding.[1][3]

Technical Analysis & Recommendations

Why 4-Methylpyridine Binds Strongest

The methyl group at the 4-position exerts a positive inductive effect (+I), pushing electron density toward the nitrogen atom. This increases the


 to ~5.98 (compared to pyridine's ~5.2), making the nitrogen a better nucleophile for the heme iron. Since the substituent is distal to the binding site, there is no steric penalty.
The "Ortho Effect" in 2-Methylpyridine

Despite having a high


 (~5.96) similar to the 4-analog, 2-methylpyridine fails to bind tightly.[1][3] The methyl group at the 2-position physically collides with the pyrrole nitrogens of the porphyrin ring when the pyridine nitrogen attempts to approach the iron. This steric repulsion raises the activation energy and destabilizes the thermodynamic product, often reducing affinity by orders of magnitude compared to the 4-isomer.
Recommendation for Drug Design
  • Use 4-methylpyridine moieties when a strong, stable heme-coordination anchor is required.[1][3]

  • Use 2-methylpyridine moieties to avoid heme coordination (e.g., to reduce CYP450 inhibition liability) while maintaining similar solubility and lipophilicity profiles.[1][3]

References

  • PubChem. (2025).[1][3] 4-Methylpyridine Compound Summary. National Library of Medicine.[3] [Link][1]

  • Frydendall, E. K., & Scott, E. E. (2024).[1][3] Development of a high throughput cytochrome P450 ligand-binding assay. Journal of Biological Chemistry. [Link]

  • Vatsis, K. P., et al. (2003).[1][3] On the estimation of binding affinity for human P450 substrates. Current Drug Metabolism. [Link]

  • Sevrioukova, I. F., & Poulos, T. L. (2012).[1][3] Structural and Mechanistic Insights into the Interaction of Cytochrome P4503A4 with Bromoergocryptine. Journal of Biological Chemistry. [Link]

  • Doyle, M. L. (1997).[1][3] Characterizing Binding Interactions by ITC. Current Protocols in Protein Science. [Link]

Sources

Validation

HPLC Retention Time Standards for Azetidine Derivatives: A Comparative Guide to Column Chemistries

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction: The Analytical Challenge of Azetidines Azetidine d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Analytical Challenge of Azetidines

Azetidine derivatives—strained, four-membered nitrogenous heterocycles—are rapidly replacing piperidines and phenyl rings in modern pharmacophores. Their inclusion improves metabolic stability, lowers lipophilicity, and provides rigid spatial vectors for structure-based drug design. However, from an analytical perspective, azetidines present severe chromatographic challenges.

Due to their high polarity and strong basicity (the


 of an unsubstituted azetidine nitrogen is approximately 10.4), these compounds routinely exhibit retention time instability, severe peak tailing, and co-elution with the solvent front when analyzed using standard High-Performance Liquid Chromatography (HPLC) methods. As a Senior Application Scientist, I frequently see laboratories waste weeks troubleshooting standard C18 columns before realizing the stationary phase chemistry is fundamentally mismatched to the analyte.

This guide objectively compares alternative HPLC column chemistries for azetidine analysis, explains the mechanistic causality behind retention failures, and provides a self-validating experimental protocol for establishing robust retention time standards.

Mechanistic Causality: Why Standard C18 Columns Fail

To understand how to retain azetidines, we must first understand why they fail to retain on conventional Reversed-Phase Liquid Chromatography (RPLC) columns.

  • Ionization State vs. Hydrophobicity: At typical acidic mobile phase conditions (pH 2.0 – 4.0), the secondary or tertiary amine of the azetidine ring is fully protonated. Ionizable compounds are significantly less hydrophobic in their charged state than in their neutral state [1]. Consequently, the positively charged azetidine is repelled by the hydrophobic alkyl chains of a standard C18 column, causing it to elute in or near the void volume (

    
    ).
    
  • Secondary Silanol Interactions: Even highly endcapped C18 columns possess residual surface silanols (

    
     ~3.5–4.5). The positively charged azetidine nitrogen undergoes strong electrostatic interactions with these ionized silanols. This secondary retention mechanism is kinetically slow, leading to severe peak tailing (Asymmetry factor, 
    
    
    
    ) and unpredictable retention times [3].

To overcome this, scientists must either neutralize the azetidine using a high-pH mobile phase (which requires specialized hybrid-silica columns to prevent column dissolution) or switch to a stationary phase designed for polar retention.

G A Azetidine Derivative (Basic Nitrogen, pKa ~10) B Low pH Mobile Phase (pH < 4) Protonated & Highly Polar A->B Acidic Conditions C High pH Mobile Phase (pH > 11) Neutralized & Hydrophobic A->C Basic Conditions D HILIC or Mixed-Mode Strong Retention (k' > 3.0) B->D Optimal Chemistry E Standard C18 Elutes in Void Volume (k' < 0.5) B->E Poor Chemistry F High-pH Tolerant Hybrid C18 Moderate Retention C->F Requires Special Silica

Caption: Logical tree for selecting HPLC modes based on azetidine ionization state.

Objective Comparison of Column Chemistries

When establishing a retention time standard for azetidine derivatives (e.g., 3-aminoazetidine or azetidine-3-carboxylic acid), selecting the correct stationary phase is critical. Below is a comparison of the four primary alternatives:

  • Standard C18 (Alkyl Chain): Relies purely on hydrophobic dispersion forces. Charged analytes are fundamentally un-retained by hydrophobic interactions alone [1].

  • Polar-Embedded C18: Incorporates an amide or carbamate group near the silica surface. This shields residual silanols and provides hydrogen-bonding capabilities, slightly improving peak shape and retention for basic polar compounds.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (>70% Acetonitrile). The azetidine partitions into a water-enriched layer on the silica surface, providing excellent retention.

  • Mixed-Mode Chromatography: Columns like Primesep or Obelisc R incorporate both a hydrophobic alkyl chain and an ion-exchange functional group. This allows retention via both hydrophobic interaction and electrostatic attraction, offering up to 10 times more retention for polar compounds compared to traditional C18 [1].

Quantitative Performance Comparison

The following table summarizes representative quantitative data for a highly polar azetidine standard (3-aminoazetidine) analyzed at pH 3.0 (10 mM Ammonium Formate) across different column chemistries.

Column ChemistryPrimary Retention MechanismCapacity Factor (

)*
Peak Asymmetry (

)
Suitability for Azetidines
Standard C18 Hydrophobic Partitioning0.32.6 (Severe Tailing)Poor
Polar-Embedded C18 Hydrophobic + H-Bonding1.41.5 (Moderate Tailing)Moderate
HILIC (Amide) Hydrophilic Partitioning4.81.1 (Symmetrical)Excellent
Mixed-Mode (RP/Cation) Hydrophobic + Electrostatic7.21.0 (Symmetrical)Excellent (Highly Tunable)

*Note: Capacity factor (


) is calculated as 

. A

value between 2.0 and 10.0 is generally required for a reliable retention time standard.

Experimental Protocol: Establishing a Self-Validating Retention Standard

Trustworthiness in analytical chemistry requires self-validating systems. You cannot simply inject an azetidine standard and record the raw retention time (


), as 

fluctuates with pump wear, dead volume, and temperature. Instead, we must calculate the Capacity Factor (

)
, which is independent of flow rate and column dimensions.

To do this, we utilize a Dual-Marker System : Uracil (an unretained neutral marker to precisely determine the void volume,


) and a standardized Azetidine derivative.
Step-by-Step Methodology (HILIC Mode)

Materials Required:

  • Column: HILIC Amide (150 x 4.6 mm, 3 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with Formic Acid)

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade)

  • Void Marker: Uracil (10 µg/mL)

  • Target Standard: 3-(2,4,5-Trichlorophenoxy)azetidine or Azetidine-2-carboxylic acid (50 µg/mL) [4]

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A and B. For HILIC, the starting isocratic condition should be highly organic (e.g., 15% A / 85% B). Causality: In HILIC, water is the strong eluting solvent. Higher organic content increases the thickness of the immobilized water layer on the silica, driving polar retention [2].

  • Standard Formulation: Dissolve the Azetidine standard and Uracil in a diluent matching the mobile phase (85% Acetonitrile). Causality: Injecting polar standards in 100% water into a HILIC column causes severe peak distortion due to localized disruption of the partitioning layer.

  • Column Equilibration: Flush the HILIC column with at least 20 column volumes of the isocratic mobile phase. HILIC columns require significantly longer equilibration times than C18 columns to establish the aqueous layer.

  • Isocratic Elution & Data Acquisition: Inject 5 µL of the standard mix. Run the isocratic method for 15 minutes at a flow rate of 1.0 mL/min.

  • System Suitability Calculation:

    • Identify the Uracil peak to establish

      
      .
      
    • Identify the Azetidine peak to establish

      
      .
      
    • Calculate

      
      . Ensure 
      
      
      
      .
    • Calculate Peak Asymmetry (

      
      ). Ensure 
      
      
      
      .

Workflow S1 1. Standard Preparation Mix Azetidine + Uracil (Void Marker) S2 2. Column Equilibration Flush ≥20 Column Volumes S1->S2 S3 3. Isocratic Elution Acquire Chromatogram S2->S3 S4 4. System Suitability Calculate k' and Asymmetry (As) S3->S4 S5 5. Method Validation Confirm k' > 2.0, As < 1.5 S4->S5

Caption: Self-validating experimental workflow for establishing azetidine HPLC retention standards.

Conclusion

For researchers working with azetidine derivatives, abandoning standard C18 columns in favor of HILIC or Mixed-Mode stationary phases is not just an optimization—it is a necessity for scientific integrity. By understanding the mechanistic relationship between the azetidine's basic nitrogen and the stationary phase, and by implementing a self-validating dual-marker protocol, laboratories can establish highly reproducible retention time standards that withstand rigorous regulatory scrutiny.

References

  • Polar Compounds | SIELC Technologies. SIELC Technologies. Available at: [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Available at:[Link]

  • De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment. Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link]

Comparative

A Senior Application Scientist's Guide to Method Selection for the Purity Analysis of 5-(Azetidin-3-yl)-2-methylpyridine by LC-MS

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle but a fundamental pillar of drug sa...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for validating the purity of 5-(Azetidin-3-yl)-2-methylpyridine, a polar N-heterocyclic compound.[1][2][3] As researchers, scientists, and drug development professionals, selecting an analytical method that is fit-for-purpose is paramount. This document will navigate the nuances of method selection, grounded in scientific principles and practical expertise, to ensure robust and reliable purity assessments.

The Analytical Challenge: The Physicochemical Nature of 5-(Azetidin-3-yl)-2-methylpyridine

5-(Azetidin-3-yl)-2-methylpyridine possesses a molecular weight of 148.20 g/mol and a predicted LogP of approximately 1.08, indicating its polar nature.[1] This polarity presents a significant challenge for traditional reversed-phase liquid chromatography (RPLC), where polar analytes often exhibit poor retention on nonpolar stationary phases like C18.[4][5][6][7][8] Therefore, a thoughtful approach to chromatographic method development is essential for achieving adequate separation from potential impurities.

Strategic Method Selection: A Comparative Overview

The two primary LC techniques suitable for the analysis of polar compounds are Reversed-Phase Liquid Chromatography (RPLC) with polar-modified columns and Hydrophilic Interaction Liquid Chromatography (HILIC).[4][5][6][7][9] The choice between these methods is critical and depends on the specific analytical goals, such as routine quality control or in-depth impurity profiling.

Method 1: Reversed-Phase Liquid Chromatography (RPLC) with a Polar-Embedded Stationary Phase

Principle: RPLC separates analytes based on their hydrophobicity.[7] For moderately polar compounds like our target analyte, a standard C18 column may not provide sufficient retention.[6] Polar-embedded or polar-endcapped C18 columns are designed to overcome this by incorporating polar functional groups into the stationary phase.[10] This enhances the interaction with polar analytes and allows for the use of highly aqueous mobile phases, improving retention.[4][5][10]

When to Choose This Method: RPLC is a robust and widely used technique, making it a good starting point for routine purity analysis where high throughput and reproducibility are key.[7] It is particularly suitable when the expected impurities are less polar than the main compound.

Experimental Protocol: RPLC-MS
Parameter Condition Rationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systemA UHPLC system offers higher resolution and faster analysis times.
Column Polar-embedded C18 (e.g., Accucore aQ), 100 x 2.1 mm, 2.6 µmThe polar-embedded phase provides enhanced retention for polar analytes and is compatible with 100% aqueous mobile phases.[10]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase additive that aids in the protonation of the analyte for positive ion mode ESI-MS.[11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in RPLC.[4][5]
Gradient 5% to 95% B over 10 minutesA gradient elution is necessary to elute any potential non-polar impurities while ensuring the retention of the polar analyte.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 5 µL
MS System Quadrupole Time-of-Flight (Q-TOF) Mass SpectrometerA high-resolution mass spectrometer (HRMS) is crucial for accurate mass measurements and elemental composition determination of impurities.[12]
Ionization Source Electrospray Ionization (ESI), Positive Ion ModeESI is a soft ionization technique well-suited for polar, non-volatile molecules, and the basic nitrogen atoms in the analyte make it amenable to positive ion mode detection.[11][13][14][15]
Scan Range m/z 50-500To cover the mass range of the parent compound and potential impurities.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Principle: HILIC is a powerful alternative for the separation of highly polar compounds.[4][5][7][9] It utilizes a polar stationary phase (e.g., silica, amide) and a mobile phase with a high concentration of organic solvent.[4][5][9] A water-rich layer is formed on the surface of the stationary phase, and analytes partition between this layer and the mobile phase.[9] In HILIC, water is the strong eluting solvent.[4][5][9]

When to Choose This Method: HILIC is the preferred method when dealing with very polar analytes that are not retained by RPLC, or when potential impurities are also highly polar.[7][9] It offers a complementary selectivity to RPLC, which can be invaluable for resolving co-eluting peaks.[4][5]

Experimental Protocol: HILIC-MS
Parameter Condition Rationale
LC System UHPLC systemRecommended for optimal performance with HILIC columns.
Column Amide or Silica-based HILIC column, 100 x 2.1 mm, 1.7 µmAmide phases are often a good starting point for HILIC method development.
Mobile Phase A Acetonitrile with 0.1% Formic AcidIn HILIC, the organic solvent is the weak eluent.[4][5]
Mobile Phase B Water with 0.1% Formic AcidWater is the strong eluting solvent in HILIC.[4][5][9]
Gradient 95% to 50% A over 10 minutesThe gradient starts with a high percentage of organic solvent to retain the polar analyte.
Flow Rate 0.3 mL/min
Column Temperature 40 °CHigher temperatures can sometimes improve peak shape in HILIC.
Injection Volume 2 µLSmaller injection volumes are often preferred in HILIC to minimize peak distortion.
MS System Q-TOF Mass SpectrometerAs with the RPLC method, HRMS is essential for impurity identification.[12]
Ionization Source ESI, Positive Ion ModeThe higher organic content in the HILIC mobile phase can enhance ESI efficiency.[7]
Scan Range m/z 50-500

Comparative Performance Analysis

The following table summarizes the expected performance characteristics of each method for the analysis of 5-(Azetidin-3-yl)-2-methylpyridine.

Performance Metric RPLC with Polar-Embedded Column HILIC
Retention of Analyte ModerateStrong
Resolution of Polar Impurities Good, especially for impurities with different hydrophobicities.Excellent, particularly for isomers and structurally similar polar compounds.[4][5]
Resolution of Non-Polar Impurities ExcellentPoor, non-polar compounds will elute early.
Method Robustness Generally high, less sensitive to small changes in mobile phase composition.Can be more sensitive to mobile phase water content and requires longer equilibration times.[9]
MS Sensitivity GoodOften enhanced due to higher organic content in the mobile phase, which improves desolvation in the ESI source.[7]
Throughput HighCan be lower due to longer equilibration times.

Visualizing the Workflow

A systematic approach to method selection and validation is crucial. The following workflow outlines the decision-making process.

Caption: LC-MS Method Selection Workflow.

Data Processing and Impurity Identification

Regardless of the chromatographic method chosen, a robust data processing workflow is essential for identifying and characterizing impurities.[12][16][17]

Impurity_Identification_Workflow Acquire_Data Acquire LC-HRMS Data (Full Scan & ddMS2/MSn) Peak_Detection Automated Peak Detection & Deconvolution Acquire_Data->Peak_Detection Elemental_Composition Generate Elemental Composition from Accurate Mass Peak_Detection->Elemental_Composition Structure_Elucidation Structure Elucidation (MS/MS Fragmentation Analysis) Elemental_Composition->Structure_Elucidation Confirmation Confirm with Reference Standards (if available) Structure_Elucidation->Confirmation

Caption: Impurity Identification Workflow.

Validation According to ICH Guidelines

The selected analytical procedure must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[18][19][20][21] The validation characteristics to be considered for an impurity quantification method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[21]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The selection of an appropriate LC-MS method for the purity analysis of 5-(Azetidin-3-yl)-2-methylpyridine is a critical step in ensuring the quality and safety of this pharmaceutical intermediate. While RPLC with a polar-embedded column offers a robust and high-throughput solution for routine quality control, HILIC provides superior retention and complementary selectivity for in-depth impurity profiling of this polar molecule. The choice between these methods should be guided by the specific analytical requirements and a thorough understanding of the potential impurity profile. A comprehensive validation in accordance with ICH Q2(R1) guidelines is mandatory to ensure the reliability of the chosen method for its intended purpose.[18][19][20][21]

References

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent. [Link]

  • An Automated Processing of LC-MS Data for the Detection of Drug Impurities and Degradants in the Pharmaceutical Industry. Waters Corporation. [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Restek. [Link]

  • Electrospray Ionization – ESI. West Coast Metabolomics Center. [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent. [Link]

  • Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech, Inc. [Link]

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  • What is the difference between HILIC columns VS normal/reverse columns. uHPLCs. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

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  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Technology Networks. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE. [Link]

  • Electrospray ionization. Wikipedia. [Link]

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  • A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. ResearchGate. [Link]

  • Identity and Purity - Small Molecules. Pacific BioLabs. [Link]

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  • Synthesis of N-Heterocycles. Organic Chemistry Portal. [Link]

  • 2-(azetidin-3-yloxy)-5-methylpyridine dihydrochloride (C9H12N2O). PubChemLite. [Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PMC. [Link]

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Validation

A Researcher's Guide to pKa Determination in Azetidinyl-Pyridine Systems

Abstract The azetidinyl-pyridine scaffold is a privileged motif in modern medicinal chemistry, offering a unique combination of structural rigidity and basicity that is often exploited to tune the physicochemical propert...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The azetidinyl-pyridine scaffold is a privileged motif in modern medicinal chemistry, offering a unique combination of structural rigidity and basicity that is often exploited to tune the physicochemical properties of drug candidates. The acid dissociation constant (pKa) is a critical parameter that governs a molecule's behavior in physiological environments, influencing everything from solubility and membrane permeability to target engagement and off-target effects.[1][2][3] For azetidinyl-pyridine systems, the presence of two basic nitrogen centers—one on the aromatic pyridine ring and the other on the saturated azetidine ring—presents a significant analytical challenge. This guide provides a comprehensive comparison of the primary experimental and computational methodologies for accurately determining the pKa values of these two distinct basic sites. We will delve into the theoretical underpinnings, practical execution, and relative merits of each technique, providing researchers with the insights needed to select the most appropriate method for their specific research and development needs.

The Dichotomy of Basicity in Azetidinyl-Pyridine Systems

Azetidinyl-pyridines are polyprotic bases, meaning they can accept more than one proton.[2] This gives rise to two distinct pKa values, each corresponding to the protonation of one of the nitrogen atoms. The electronic environment of each nitrogen is significantly different. The pyridine nitrogen's basicity is influenced by the aromatic system, while the azetidine nitrogen's basicity is characteristic of a saturated aliphatic amine. The relative position of the azetidine substituent on the pyridine ring (2-, 3-, or 4-position) further modulates these basicities through inductive and resonance effects.

A crucial aspect of pKa determination in these systems is the distinction between macroscopic and microscopic pKa values (macro- and micro-constants).[4][5]

  • Macroscopic pKa values (pKa1, pKa2) are the experimentally measured constants and describe the overall protonation steps of the molecule, without assigning them to a specific site.

  • Microscopic pKa values describe the protonation of a single, specific site, taking into account the protonation state of the other site.

For a diprotic base like an azetidinyl-pyridine, accurately assigning the first and second protonation events to the correct nitrogen atom is paramount for building robust structure-activity relationships (SAR).

Experimental Methodologies for pKa Determination

Experimental methods remain the gold standard for pKa determination due to their direct measurement of chemical equilibria.

Potentiometric Titration: The Benchmark for Precision

Potentiometric titration is a highly precise and widely used technique for pKa determination.[6][7] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[8][9] The pKa is determined from the inflection point of the resulting titration curve.[6][8][9]

Key Advantages:

  • High Precision and Accuracy: When performed correctly, it provides highly reliable pKa values.[7][10]

  • Versatility: Applicable to a wide range of compounds.

  • Direct Measurement: It directly measures the pH change upon protonation/deprotonation.

Limitations:

  • Sample Requirements: Requires a relatively large amount of pure compound (milligrams) and concentrations typically around 10⁻⁴ M or higher.[6][7]

  • Solubility Issues: Challenging for poorly soluble compounds, often requiring the use of co-solvents which can alter the pKa.[1][11]

  • Resolution of Close pKa Values: Can be difficult to resolve two pKa values that are very close to each other (typically < 2 pKa units).

  • Preparation:

    • Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[8]

    • Prepare a 0.1 M solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).[8]

    • Accurately weigh and dissolve the azetidinyl-pyridine sample in deionized water (or a suitable co-solvent) to a concentration of approximately 1 mM.[8][9]

    • Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[8]

  • Titration:

    • Purge the sample solution with nitrogen to remove dissolved CO2, which can interfere with the measurement.[8][9]

    • Place the solution in a jacketed vessel to maintain a constant temperature.

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.[8]

    • Titrate the solution with the standardized acid (since the nitrogens are basic), adding small, precise volumes and recording the pH after each addition.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa values correspond to the pH at the half-equivalence points on the titration curve.[8] Alternatively, the inflection points can be found by analyzing the first or second derivative of the curve.

Spectrophotometric (UV-Vis) Titration: High Sensitivity for Chromophoric Systems

This method is ideal for compounds that possess a UV-active chromophore near the ionization center.[7] The protonation or deprotonation of a functional group can alter the electronic structure of the molecule, leading to a change in its UV-Vis absorbance spectrum. By monitoring the absorbance at a specific wavelength as a function of pH, a sigmoidal curve is generated from which the pKa can be determined.[6]

Key Advantages:

  • High Sensitivity: Requires much less compound than potentiometry, with concentrations as low as 10⁻⁶ M being feasible.[7]

  • Ideal for Low Solubility Compounds: The high sensitivity makes it suitable for poorly soluble molecules.[7]

  • Potential for Micro-pKa Determination: Can sometimes help in assigning pKa values if the protonation of one site causes a more significant spectral shift than the other.

Limitations:

  • Chromophore Requirement: The molecule must have a chromophore that is sensitive to changes in the protonation state.[7]

  • Spectral Overlap: Impurities that absorb in the same UV-Vis range can interfere with the measurement.[7]

  • Preparation:

    • Prepare a series of buffer solutions with known pH values spanning a wide range (e.g., pH 2 to 12).

    • Prepare a stock solution of the azetidinyl-pyridine compound in a suitable solvent.

  • Measurement:

    • Add a small aliquot of the stock solution to each buffer solution to achieve the desired final concentration.

    • Record the UV-Vis spectrum for each sample.

  • Data Analysis:

    • Identify the wavelength(s) with the largest absorbance change as a function of pH.

    • Plot the absorbance at the chosen wavelength(s) against the pH.

    • The inflection point of the resulting sigmoidal curve corresponds to the pKa value.[6][12]

¹H NMR Titration: Unambiguous Site-Specific Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful method to not only determine pKa values but also to definitively assign them to specific nitrogen atoms.[13] The chemical shift of protons adjacent to a nitrogen atom is highly sensitive to its protonation state.[14] By monitoring the chemical shifts of specific protons (e.g., those on the pyridine ring and those on the azetidine ring) as a function of pH, one can track the protonation of each site individually.[14][15]

Key Advantages:

  • Site-Specific Information: Allows for the unambiguous determination of microscopic pKa values.[13][16]

  • Handles Complex Molecules: Particularly useful for molecules with multiple, similar ionizing groups.[13]

  • Structural Information: Provides structural confirmation of the compound during the experiment.

Limitations:

  • Lower Throughput: Can be more time-consuming than other methods.

  • Sample Requirements: Requires a relatively high concentration of the compound, and deuterated solvents are often necessary.

  • Data Analysis: Requires more specialized data analysis compared to titration methods.

G

Computational Methods for pKa Prediction

In silico pKa prediction has become an indispensable tool in early-stage drug discovery, offering rapid screening of virtual compounds.[13] These methods can be broadly categorized into quantum mechanical and empirical approaches.

Quantum Mechanical (QM) Methods

QM methods, such as those based on Density Functional Theory (DFT), calculate the pKa from first principles by computing the free energy difference between the protonated and deprotonated states of the molecule.[17][18] These methods can be highly accurate but are computationally intensive.[19]

Key Advantages:

  • High Accuracy: Can achieve high accuracy (within 0.5 pKa units) with appropriate levels of theory and solvent models.[17]

  • No Experimental Data Needed: Predictions are based on the molecule's structure alone.

  • Provides Mechanistic Insight: Can help understand the electronic factors influencing basicity.

Limitations:

  • Computationally Expensive: Can be time-consuming for large molecules or large datasets.[19]

  • Sensitivity to Method and Basis Set: The accuracy of the prediction is highly dependent on the chosen computational parameters.[18]

Empirical and QSAR-Based Methods

These methods use established databases of experimental pKa values to build predictive models.[5] They often rely on linear free energy relationships (LFER) or quantitative structure-property relationship (QSPR) models that correlate structural features with pKa values.[5][17] Software packages like ChemAxon or Schrödinger's Epik are widely used in the industry.[4][14]

Key Advantages:

  • Very Fast: Capable of predicting pKa values for large libraries of compounds in a short amount of time.

  • Ease of Use: Often available as user-friendly software packages.

Limitations:

  • Dependent on Training Data: Accuracy is limited by the diversity and quality of the underlying experimental data. The model may perform poorly for novel scaffolds not well-represented in the training set.

  • "Black Box" Nature: May not provide deep insight into the underlying physical chemistry.

Head-to-Head Comparison of Methodologies

The choice of method depends on the specific requirements of the study, such as the desired accuracy, available resources, and the stage of the drug discovery process.

Method Accuracy Sample Req. Throughput Cost Site-Specific? Best For
Potentiometric Titration HighHigh (mg)LowLowNoGold-standard validation of key compounds.
Spectrophotometric Titration HighLow (µg)MediumMediumIndirectlyHigh-throughput screening of soluble, chromophoric compounds.
¹H NMR Titration HighMedium (mg)LowHighYes Unambiguous assignment of micro-pKa values; resolving close pKa's.
Quantum Mechanics (DFT) Medium-HighNoneLowHighYes Lead optimization; understanding electronic effects.
Empirical/QSAR MediumNoneVery HighMediumYes Early-stage virtual screening; large library enumeration.

Decision-Making Workflow

Choosing the optimal method can be streamlined by considering the research question and available resources.

G

Conclusion and Recommendations

The accurate determination of pKa values for both nitrogen centers in azetidinyl-pyridine systems is a non-trivial but essential task in drug discovery. For early-stage discovery and the screening of virtual libraries, fast computational methods provide invaluable guidance. As promising compounds are synthesized, high-throughput experimental methods like spectrophotometric titration can be employed for rapid confirmation. For lead compounds and candidates advancing toward preclinical studies, a definitive determination of the microscopic pKa values is crucial. In this context, ¹H NMR titration stands out as the most powerful technique , providing unambiguous, site-specific pKa assignments. Potentiometric titration serves as a robust, orthogonal method for validating these findings. A multi-faceted approach, leveraging both computational predictions and rigorous experimental validation, will ultimately provide the most comprehensive and reliable understanding of the acid-base properties of these important heterocyclic systems.

References

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Creative Bioarray. [Link]

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  • Iggo, J. A., & Wallace, M. (2021). pKa Determination in non-Aqueous Solvents and. The University of Liverpool Repository. [Link]

  • PlayMolecule pKAce: Small Molecule Protonation through Equivariant Neural Networks. (2024). bioRxiv. [Link]

  • Leito, I., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). European Journal of Organic Chemistry, 2017(31), 4475-4489. [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. arXiv. [Link]

  • Leito, I., et al. (2017). On the basicity of conjugated nitrogen heterocycles in different media. FULIR. [Link]

  • García-Sosa, A. T., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. Journal of Computer-Aided Molecular Design, 37(7), 423-436. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

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  • Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. Schrödinger. [Link]

  • Sàez, M., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Omega, 6(46), 30787-30797. [Link]

  • Leito, I., et al. (2017). On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. ResearchGate. [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

  • Han, G. E., & Priefer, R. (2023). A systematic review of various pKa determination techniques. International Journal of Pharmaceutics, 635, 122783. [Link]

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  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research in Science & Technology. [Link]

  • Popaj, K., et al. (2014). pKa determination by ¹H NMR spectroscopy - an old methodology revisited. Journal of Pharmaceutical and Biomedical Analysis, 93, 111-120. [Link]

  • Sundén, E. N. A., et al. (2026). On the automated determination of pKa by NMR in DMSO : water mixtures. Reaction Chemistry & Engineering, 11, 359-366. [Link]

  • Pláteník, Z., et al. (2009). Guidelines for NMR Measurements for Determination of High and Low pKa Values. Pure and Applied Chemistry, 81(9), 1717-1732. [Link]

  • Enisoglu-Atalay, V., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 22(9), 1561. [Link]

  • Wallace, M., Adams, D., & Iggo, J. A. (2018). Titrations without the additions: The rapid determination of pKa values using NMR imaging techniques. Analytical Chemistry, 90(6), 4160-4166. [Link]

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Safety & Regulatory Compliance

Safety

5-(Azetidin-3-yl)-2-methylpyridine proper disposal procedures

This guide outlines the technical protocols for the safe containment and disposal of 5-(Azetidin-3-yl)-2-methylpyridine (CAS: 1260642-05-4). As a Senior Application Scientist, I must emphasize that while this compound is...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocols for the safe containment and disposal of 5-(Azetidin-3-yl)-2-methylpyridine (CAS: 1260642-05-4).

As a Senior Application Scientist, I must emphasize that while this compound is a valuable scaffold in medicinal chemistry (often used to modulate basicity and metabolic stability in drug candidates), its structural components—a strained azetidine ring and a pyridine core—dictate specific handling and disposal requirements. The azetidine moiety introduces ring strain (~26 kcal/mol), making it potentially reactive, while the pyridine ring carries inherent toxicity and environmental persistence risks.

Part 1: Safety Assessment & Hazard Profiling

Before disposal, you must understand the "Why" behind the protocols. Treating this compound as generic organic waste invites risk.

Chemical Hazard Analysis
  • The Azetidine Factor: The four-membered nitrogen ring is kinetically stable but thermodynamically unstable due to ring strain. In acidic environments or presence of strong nucleophiles, ring-opening reactions can occur, potentially releasing heat or toxic byproducts.

  • The Pyridine Factor: Pyridine derivatives are often toxic by ingestion and can be absorbed through the skin. They are also known to be persistent in water systems if not properly incinerated.

GHS Classification & PPE Requirements

Based on structural analogues and available vendor data.

CategoryClassificationHazard Statement
Acute Toxicity Category 4 (Oral)H302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[1][2]
STOT-SE Category 3H335: May cause respiratory irritation.

Mandatory PPE System:

  • Respiratory: If handling powder >10 mg outside a fume hood, use an N95 or P100 respirator.

  • Dermal: Double-gloving is recommended. Nitrile (0.11 mm) is generally sufficient for incidental splash, but Laminate film (Silver Shield) is required for prolonged handling of concentrated solutions.

  • Ocular: Chemical splash goggles (ANSI Z87.1).

Part 2: Pre-Disposal Stabilization & Segregation

Crucial Directive: Never dispose of 5-(Azetidin-3-yl)-2-methylpyridine down the drain. The pyridine ring disrupts aquatic ecosystems and can interfere with biological wastewater treatment processes.

Segregation Logic

You must segregate this waste based on chemical compatibility to prevent "trash can chemistry."

  • Incompatible with: Strong Oxidizers (e.g., Peroxides, Nitric Acid) and Strong Acids.[3]

    • Reasoning: Oxidizers can react violently with the secondary amine in the azetidine ring. Strong acids can protonate the ring, potentially leading to exothermic ring-opening polymerization.

  • Stream: Segregate into Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).

Part 3: The Disposal Workflow (Step-by-Step)

This protocol ensures compliance with RCRA guidelines (typically falling under "P-list" or characteristic hazardous waste depending on jurisdiction).

Step 1: Waste Characterization

Determine if your waste is Solid (pure compound, contaminated wipes) or Liquid (reaction mixtures, mother liquors).

Step 2: Containment
  • For Solids:

    • Place the solid waste in a clear, sealable polyethylene bag (minimum 4 mil thickness).

    • Double-bag the material to prevent leakage of fine powders.

    • Place the sealed bags into a wide-mouth HDPE drum or a fiber drum lined with a poly liner.

  • For Liquids:

    • Adjust pH to neutral (pH 6-8) if the solution is highly acidic/basic to prevent container degradation.

    • Transfer to a chemically compatible container (Amber Glass or HDPE).

    • Leave 10% headspace to allow for thermal expansion.

Step 3: Labeling

The label must be legible and include:

  • Full Chemical Name: 5-(Azetidin-3-yl)-2-methylpyridine.[4]

  • Hazards: "Toxic," "Irritant."[5][6]

  • Constituents: If in solution, list the solvent and the approximate concentration (e.g., "1% in Methanol").

Step 4: Final Disposal Method
  • Preferred: High-Temperature Incineration with scrubber systems.

    • Mechanism:[2][3][6][7] Thermal oxidation at >1000°C breaks the pyridine and azetidine rings into

      
      , 
      
      
      
      , and
      
      
      (scrubbed).
  • Prohibited: Sewer discharge, evaporation in fume hoods, or landfilling.

Part 4: Visualizing the Decision Matrix

The following diagram illustrates the logical flow for disposing of 5-(Azetidin-3-yl)-2-methylpyridine waste streams.

DisposalWorkflow Start Waste Generated: 5-(Azetidin-3-yl)-2-methylpyridine StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure compound, wipes, silica) StateCheck->SolidWaste LiquidWaste Liquid Waste (Mother liquor, reaction mix) StateCheck->LiquidWaste Bagging Double Bag in 4-mil Polyethylene SolidWaste->Bagging SolventCheck Identify Solvent Base LiquidWaste->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (MeOH, DMSO, Water) SolventCheck->NonHalogenated No Halogens LiquidContainer Transfer to HDPE/Glass Carboy (Leave 10% Headspace) Halogenated->LiquidContainer NonHalogenated->LiquidContainer Labeling Label: 'Hazardous Waste - Toxic/Irritant' List Constituents LiquidContainer->Labeling Bagging->Labeling Storage Store in Satellite Accumulation Area (Segregate from Oxidizers) Labeling->Storage FinalDisposal Ship for High-Temp Incineration Storage->FinalDisposal

Caption: Decision tree for the safe segregation and packaging of 5-(Azetidin-3-yl)-2-methylpyridine waste streams.

Part 5: Emergency Procedures (Spill Response)

In the event of a spill, immediate containment is necessary to prevent migration.[8]

  • Evacuate & Ventilate: Clear the immediate area.[8] If the spill is a powder, stop all fans to prevent dispersal; if liquid, increase ventilation.

  • PPE Up: Don nitrile gloves, lab coat, and goggles.

  • Containment:

    • Solid: Cover with a damp paper towel to prevent dust generation, then wipe up.

    • Liquid: Use a universal absorbent (vermiculite or polypropylene pads). Do not use sawdust (reaction risk with oxidizers).

  • Decontamination: Clean the surface with a mild detergent and water. Collect all cleanup materials into the hazardous waste stream described above.

References

  • National Center for Biotechnology Information (PubChem). (n.d.). Pyridine Compound Summary. Retrieved March 3, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Management: P and U List. Retrieved March 3, 2026, from [Link]

Sources

Handling

Personal protective equipment for handling 5-(Azetidin-3-yl)-2-methylpyridine

Executive Summary & Risk Profile Immediate Action Required: Treat 5-(Azetidin-3-yl)-2-methylpyridine as a High-Potency Corrosive . While specific toxicological data for this exact intermediate is often limited in public...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

Immediate Action Required: Treat 5-(Azetidin-3-yl)-2-methylpyridine as a High-Potency Corrosive .

While specific toxicological data for this exact intermediate is often limited in public databases, its structural components—a strained azetidine ring and a basic pyridine core—dictate a strict safety protocol. This compound acts as a secondary amine; it is likely caustic to mucous membranes and potentially neuroactive (structurally similar to nicotinic acetylcholine receptor ligands).

Core Hazards (Derived from Structure-Activity Relationships):

  • Corrosivity: High risk of severe skin burns and eye damage due to the basicity of the azetidine nitrogen.

  • Reactivity: The strained four-membered azetidine ring is susceptible to ring-opening reactions, potentially acting as an alkylating agent under physiological conditions.

  • Acute Toxicity: Potential for neurotoxicity via oral and inhalation routes.

Hazard Identification Matrix

Data synthesized from analog analysis (Azetidine, Pyridine, and 3-substituted pyridines).

Hazard ClassGHS Category (Est.)Critical EffectOperational Implication
Skin Corrosion Cat 1BIrreversible tissue damage (necrosis)Zero-skin-contact policy. Double-gloving is mandatory.
Eye Damage Cat 1Corneal opacity, blindnessSafety glasses are insufficient. Chemical splash goggles required.
Acute Tox (Oral) Cat 3Neurotoxic effects, tremors, respiratory failureDo not handle open containers outside a fume hood.
Sensitization Cat 1 (Skin)Allergic contact dermatitisUse disposable sleeves/Tyvek if dusting is possible.

Personal Protective Equipment (PPE) Specifications

A. Hand Protection (The "Double-Shell" Protocol)

Because pyridine derivatives can permeate standard nitrile rapidly, and azetidines are corrosive, a single layer of thin nitrile is inadequate for prolonged handling.

  • Inner Layer: 4 mil Nitrile (Disposable).

  • Outer Layer:

    • For Solid Handling (<1g): 5-8 mil Nitrile (High dexterity).

    • For Solutions/Liquids (>10mL):Silver Shield / 4H (Laminate) gloves. Pyridines are known to permeate nitrile in <15 minutes; Laminate gloves offer >4 hours breakthrough time.

  • Protocol: Inspect gloves for pinholes by inflating them (air check) before donning. Change outer gloves immediately upon any splash.

B. Eye & Face Protection[1][2][3][4][5][6]
  • Standard: Unvented Chemical Splash Goggles (ANSI Z87.1+).

  • High Risk (Liquid transfer/Heating): Add a Face Shield (8-inch minimum) over goggles.

  • Why? Amine vapors can bypass safety glasses and cause "blue haze" (glaucopsia) or corneal edema.

C. Respiratory Protection[1][2][3][4][5][6][7]
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges + P100 pre-filter.

    • Note: The amine functional group requires the Acid Gas cartridge component to neutralize basic vapors.

PPE Decision Logic (Visualization)

The following logic gate determines the required PPE based on the physical state and quantity of the material.

PPE_Decision_Tree cluster_legend Logic Key Start Start: Assess Material State State_Solid Solid / Powder (Salt Form) Start->State_Solid State_Liquid Liquid / Oil (Free Base) Start->State_Liquid Qty_Small Small Scale (<100 mg) State_Solid->Qty_Small Qty_Large Large Scale (>1 g) State_Solid->Qty_Large Solvent_Check Is Solvent Halogenated? State_Liquid->Solvent_Check PPE_Level_1 LEVEL 1: Fume Hood + Goggles Double Nitrile Gloves Lab Coat Qty_Small->PPE_Level_1 PPE_Level_2 LEVEL 2: Fume Hood + Goggles Double Nitrile + Tyvek Sleeves Static Control Qty_Large->PPE_Level_2 Dust Risk Solvent_Check->PPE_Level_1 No (e.g. Water/MeOH) PPE_Level_3 LEVEL 3 (MAX): Fume Hood + Face Shield Laminate (Silver Shield) Gloves Chem-Resistant Apron Solvent_Check->PPE_Level_3 Yes (e.g. DCM/CHCl3) Legend Liquid forms pose higher permeation risks. Solids pose inhalation risks.

Figure 1: Decision logic for selecting PPE based on physical state and solvent interaction. Note that halogenated solvents often act as carriers, increasing skin permeation rates of pyridines.

Operational Protocol: Safe Handling Workflow

Step 1: Engineering Control Verification

Before opening the vial:

  • Verify Fume Hood Sash is at the working height (usually 18 inches).

  • Check the magnehelic gauge or airflow monitor; ensure it reads within the calibrated range.

  • Static Mitigation: If handling the solid (likely HCl salt), use an ionizing fan or anti-static gun. Charged azetidine salts can "fly," creating an inhalation hazard.

Step 2: Weighing & Transfer
  • The "Secondary Container" Rule: Never transport the primary vial across the lab. Place the vial inside a sealed secondary jar (e.g., Nalgene) for transport from storage to the hood.

  • Weighing: Perform all weighing inside the fume hood. If the balance is outside, tare a closed vial, add solid inside the hood, close the vial, and re-weigh.

Step 3: Solubilization
  • Exotherm Warning: Dissolving amine salts in water or alcohols can be exothermic. Add solvent slowly.

  • Reaction Monitoring: If using the free base in alkylation reactions, anticipate rapid pressure buildup if the azetidine ring opens uncontrolled. Use a pressure-relief needle if heating in a sealed vessel.

Step 4: Decontamination & Doffing[1][6]
  • Wipe down all surfaces (balance, hood sash) with a weak acid solution (e.g., 1% Acetic Acid) to neutralize amine residues, followed by water.

  • Glove Removal: Use the "beak" method to remove outer gloves without touching the outside surface. Dispose of as hazardous waste.

  • Wash hands with soap and water for 60 seconds immediately after leaving the hood.

Emergency Response & Disposal

Spill Management
  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (water or PEG-400), then scoop into a waste bag.

  • Liquid Spill: Absorb with vermiculite or sand. Do not use sawdust (reaction with amines can be fire hazard).

  • Decon Agent: 5% Citric Acid or Dilute Acetic Acid.

Disposal[1][2][3][7][8]
  • Segregation: Classify as "Basic Organic Waste" .

  • Incompatibility: Do not mix with Oxidizers (Peroxides, Nitric Acid) or Acid Chlorides in the waste stream; violent reaction possible.

  • Labeling: Clearly mark waste tag with "Contains Pyridine/Azetidine Derivative - Corrosive/Toxic."

Workflow Visualization

Handling_Workflow Storage Storage (4°C, Desiccated) Transport Transport (Secondary Containment) Storage->Transport Hood_Prep Hood Prep (Airflow Check) Transport->Hood_Prep Weighing Weighing (Inside Hood Only) Hood_Prep->Weighing Don PPE Lvl 2 Reaction Reaction/Use Weighing->Reaction Decon Decontamination (1% Acetic Acid Wipe) Reaction->Decon Waste Disposal (Basic Waste Stream) Reaction->Waste Excess Reagent Decon->Waste

Figure 2: End-to-end workflow ensuring containment from storage to disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394589, 5-(Azetidin-3-yl)-2-methylpyridine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Pyridine and Derivatives (General Hazards). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Pyridine. Retrieved from [Link]

  • American Chemical Society (ACS). Safety in Academic Chemistry Laboratories: Best Practices for Handling Amines. Retrieved from [Link]

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